Macrocin
Description
Propriétés
Numéro CAS |
11049-15-3 |
|---|---|
Formule moléculaire |
C45H75NO17 |
Poids moléculaire |
902.1 g/mol |
Nom IUPAC |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-15-[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C45H75NO17/c1-12-32-29(21-57-44-41(56-11)38(53)36(51)25(5)59-44)17-22(2)13-14-30(48)23(3)18-28(15-16-47)39(24(4)31(49)19-33(50)61-32)63-43-37(52)35(46(9)10)40(26(6)60-43)62-34-20-45(8,55)42(54)27(7)58-34/h13-14,16-17,23-29,31-32,34-44,49,51-55H,12,15,18-21H2,1-11H3/b14-13+,22-17+/t23-,24+,25-,26-,27+,28+,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43+,44-,45-/m1/s1 |
Clé InChI |
UFUYRGNJTFAODM-MIUQDMJTSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)OC |
SMILES isomérique |
CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H](C([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)O)OC |
SMILES canonique |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)OC |
Synonymes |
macrocin |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Macrocin Biosynthesis Pathway in Streptomyces fradiae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocin is a key intermediate in the biosynthesis of the macrolide antibiotic tylosin, a widely used veterinary therapeutic produced by the soil bacterium Streptomyces fradiae. A thorough understanding of the intricate enzymatic steps leading to the formation of this compound is paramount for the rational design of strain improvement strategies and the generation of novel antibiotic derivatives through metabolic engineering. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, key chemical transformations, and the experimental methodologies employed to elucidate this complex process.
The this compound Biosynthetic Gene Cluster (tyl)
The biosynthesis of this compound is orchestrated by a large set of genes organized in the tyl gene cluster, which constitutes approximately 1% of the S. fradiae genome and comprises at least 43 open reading frames.[1][2] This cluster encodes all the necessary enzymes for the synthesis of the polyketide core, the deoxysugar moieties, and the subsequent tailoring reactions, in addition to genes conferring self-resistance and regulating the pathway.[1][2]
The this compound Biosynthesis Pathway
The formation of this compound is a multi-step process that can be broadly divided into three main stages:
-
Polyketide Backbone Synthesis: The pathway initiates with the synthesis of the 16-membered macrolactone ring, tylactone, by a Type I polyketide synthase (PKS).
-
Post-PKS Modifications of the Macrolactone Ring: Following its formation and release from the PKS, the tylactone ring undergoes a series of oxidative modifications.
-
Glycosylation and Sugar Tailoring: The modified tylactone is then glycosylated with three different deoxysugars: D-mycaminose, L-mycarose, and 6-deoxy-D-allose. The latter is further methylated to form D-mycinose.
The final structure of this compound consists of the modified tylactone core glycosylated with mycaminose and mycinose. The subsequent addition of mycarose to the mycaminose moiety leads to the formation of tylosin.
I. Synthesis of the Tylactone Core
The synthesis of the tylactone backbone is catalyzed by the tylactone synthase (TYLS), a large multi-enzyme complex encoded by the tylG genes (TylGI-V).[3] This Type I PKS consists of a loading module and seven extension modules, each responsible for the addition and modification of a two-carbon unit to the growing polyketide chain. The precursor units for the synthesis of tylactone are derived from propionyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA.[4] The terminal thioesterase domain of TylGV catalyzes the release and cyclization of the linear polyketide chain to form the 16-membered tylactone ring.[3]
II. Post-PKS Tailoring and Glycosylation Steps to this compound
The biosynthesis of this compound from tylactone involves a series of enzymatic reactions, including oxidations and glycosylations. The sequence of these events has been elucidated through studies of blocked mutants and bioconversion experiments.[5]
The proposed preferred pathway from tylactone to this compound is as follows:
-
Attachment of Mycaminose: The first glycosylation step is the attachment of the deoxysugar D-mycaminose to the C-5 hydroxyl group of tylactone, forming 5-O-mycaminosyl-tylactone (OMT). This reaction is catalyzed by the glycosyltransferase TylM2.[6][7]
-
Oxidation at C-20: The methyl group at C-20 of OMT is hydroxylated to a hydroxymethyl group.
-
Oxidation at C-20 to a Formyl Group: The C-20 hydroxymethyl group is further oxidized to a formyl group.
-
Hydroxylation at C-23: The methyl group at C-23 is hydroxylated to a hydroxymethyl group.
-
Attachment of 6-deoxy-D-allose: The deoxysugar 6-deoxy-D-allose is attached to the C-23 hydroxyl group. The genes tylD, tylJ, and tylN are proposed to be involved in the biosynthesis of the unmethylated mycinose precursor, 6-deoxy-D-allose.[8]
-
O-methylation of 6-deoxy-D-allose: The attached 6-deoxy-D-allose undergoes two sequential O-methylation steps to form mycinose. The 2'''-O-methylation, catalyzed by the methyltransferase TylE, precedes the 3'''-O-methylation.[8] The product of the first methylation is demethylthis compound. The final step in the formation of this compound is the 3'''-O-methylation of demethylthis compound, catalyzed by the S-adenosyl-L-methionine:this compound O-methyltransferase, TylF.[8]
The following diagram illustrates the biosynthetic pathway from tylactone to this compound:
Quantitative Data on Tylosin and Precursor Production
The production of tylosin and its precursors can be significantly influenced by genetic modifications and fermentation conditions. The following table summarizes production data from various S. fradiae strains.
| Strain | Relevant Genotype/Condition | Product(s) Measured | Titer (g/L) | Reference |
| S. fradiae TM-224 | Wild Type | Tylosin | 5.7 | [9] |
| S. fradiae TM-224 | Optimized raw cornmeal and nitrogen source | Tylosin | 7.2 | [9] |
| S. fradiae TM-224 | Fed-batch culture with raw cornmeal (10 days) | Tylosin | 13.5 | [9] |
| Mutant γ-1 | Irradiation mutagenesis | Tylosin | 6.87-fold increase over wild-type | [10] |
| High-yield mutant | UV and sodium nitrite mutagenesis | Tylosin | Not specified, 10% higher than wild-type in initial screen | [11] |
Experimental Protocols
Fermentation of Streptomyces fradiae for Tylosin Production
a. Seed Culture Medium: [11]
-
Corn steep liquor: 6 g/L
-
Soybean cake flour: 5 g/L
-
Yeast extract: 5 g/L
-
Soybean oil: 5 g/L
-
CaCO₃: 3 g/L
-
pH adjusted to 7.2
b. Fermentation Medium: [11]
-
Soybean oil: 41.4 g/L
-
Corn flour: 14 g/L
-
Corn protein flour: 8 g/L
-
Fish meal: 7 g/L
-
Cottonseed flour: 2 g/L
-
Peanut meal: 4 g/L
-
Hot fried soybean cake flour: 5 g/L
-
Betaine hydrochloride: 0.9 g/L
-
CoCl₂·6H₂O: 6 mg/L
-
NiSO₄·6H₂O: 4 mg/L
-
(NH₄)₂HPO₄: 0.1 g/L
-
MgSO₄·7H₂O: 0.3 g/L
-
CaCO₃: 2 g/L
-
pH adjusted to 7.0
Protocol:
-
Inoculate a single colony or spore suspension of S. fradiae into the seed culture medium.
-
Incubate at 28-30°C with shaking (e.g., 220 rpm) for 48 hours.
-
Transfer the seed culture to the fermentation medium at a 10% (v/v) inoculation rate.
-
Incubate the fermentation culture at 30-32°C with shaking for 5-10 days.[9]
-
Monitor tylosin production periodically by taking samples for analysis.
Bioconversion Studies with Blocked Mutants
This method is used to identify intermediates in the biosynthetic pathway by feeding a putative precursor to a mutant strain blocked at an earlier step.
Protocol:
-
Cultivate a mutant strain of S. fradiae blocked in a specific biosynthetic step (e.g., a tylactone-negative mutant) in a suitable fermentation medium.
-
After a certain period of growth (e.g., 24-48 hours), add a sterile solution of the purified intermediate to be tested (e.g., OMT, demethylthis compound) to the culture.
-
Continue the fermentation for an additional period (e.g., 48-72 hours).
-
Harvest the culture broth and extract the macrolides.
-
Analyze the extract by HPLC or LC-MS to detect the conversion of the fed intermediate into downstream products.
Gene Knockout using CRISPR/Cas9
CRISPR/Cas9-mediated gene editing is a powerful tool for creating targeted gene deletions in S. fradiae.
General Protocol Outline: [12][13][14]
-
Design and Construction of the CRISPR/Cas9 Plasmid:
-
Design a specific single guide RNA (sgRNA) targeting the gene of interest.
-
Synthesize and anneal oligonucleotides encoding the sgRNA.
-
Clone the annealed sgRNA into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2).
-
Construct a donor DNA template containing the upstream and downstream homology arms of the target gene, flanking a selection marker if necessary.
-
-
Transformation and Conjugation:
-
Transform the final CRISPR/Cas9 construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and S. fradiae.
-
-
Selection and Screening of Mutants:
-
Select for S. fradiae exconjugants on a medium containing appropriate antibiotics.
-
Screen the exconjugants by PCR using primers flanking the target gene to identify colonies with the desired deletion.
-
-
Curing of the CRISPR Plasmid (if necessary):
-
Culture the confirmed mutant in the absence of antibiotic selection to promote the loss of the temperature-sensitive CRISPR plasmid.
-
HPLC Analysis of Tylosin and its Precursors
Method Outline: [15][16][17][18][19][20]
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant and mycelium.
-
Extract the macrolides from the supernatant and/or mycelium using a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
Filter the extract through a 0.22 µm filter before injection.
-
-
HPLC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.05 M formic acid or ammonium formate).
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Detection: UV detector at 280-290 nm.
-
Column Temperature: 35-40°C.
-
Conclusion
The biosynthesis of this compound in Streptomyces fradiae is a complex and tightly regulated process involving a large suite of enzymes encoded within the tyl gene cluster. A detailed understanding of this pathway, from the assembly of the polyketide backbone to the final tailoring reactions, is essential for the development of improved production strains and the generation of novel macrolide antibiotics. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate and manipulate this important biosynthetic pathway.
References
- 1. CN103074402B - Culture medium for producing tylosin through fermentation of streptomyces fradiae and fermentation method - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Tylactone synthase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Properties of Streptomyces fradiae mutants blocked in biosynthesis of the macrolide antibiotic tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of four tylosin biosynthetic genes from the tylLM region of the Streptomyces fradiae genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of polyketide metabolism in Streptomyces fradiae by tylosin and its glycosylated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The tylosin biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tylosin production by Streptomyces fradiae using raw cornmeal in airlift bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing genome editing efficiency in Streptomyces fradiae via a CRISPR/Cas9n-mediated editing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 15. 2.7 HPLC procedures and PK analysis of tylosin [bio-protocol.org]
- 16. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Method for Analysis of Tylosin A, B, C, D on Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]
- 19. Generation and characterization of two acid-resistant this compound O-methyltransferase variants with a higher enzyme activity at 30 °C from Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
Elucidation of the Chemical Structure of Macrocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocin, a significant macrolide antibiotic, serves as a direct biosynthetic precursor to Tylosin, a widely used veterinary therapeutic. A comprehensive understanding of its chemical architecture is paramount for endeavors in drug development, semi-synthetic modifications, and the exploration of novel antibiotic derivatives. This technical guide provides a detailed examination of the chemical structure of this compound, leveraging spectroscopic data and established experimental protocols for macrolide antibiotics. Due to the limited availability of specific public domain spectroscopic data for this compound (also known as Tylosin C or 3'''-O-demethyltylosin), this guide utilizes data from its closely related and extensively studied derivative, Tylosin A, as a representative model for illustrative purposes. The methodologies and principles described herein are directly applicable to the structural elucidation of this compound.
Chemical Structure and Properties
This compound is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces fradiae.[1] Its core structure consists of a macrocyclic lactone ring to which deoxy sugars are attached.[2] The chemical formula for this compound is C_45H_75NO_17, with a molecular weight of approximately 902.1 g/mol .
| Property | Value | Source |
| Molecular Formula | C_45H_75NO_17 | PubChem |
| Molecular Weight | 902.1 g/mol | PubChem |
| IUPAC Name | 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-15-[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | PubChem |
| Synonyms | Tylosin C, 3'''-O-demethyltylosin | Multiple Sources |
Spectroscopic Data for Structural Elucidation
The definitive structure of macrolide antibiotics is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1.1: Representative ¹H NMR Data (based on Tylosin A in CDCl₃) [3][4]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Representative) |
| 9.66 | s | 1H | Aldehyde H-20 |
| 7.21 - 8.50 | m | - | Aromatic/Vinylic Protons |
| 4.0 - 5.0 | m | - | Sugar Protons, CH-O |
| 2.0 - 3.0 | m | - | Aliphatic Protons |
| 0.8 - 1.5 | m | - | Methyl/Methylene Protons |
Table 2.1.2: Representative ¹³C NMR Data (based on Tylosin A in CDCl₃) [3][4]
| Chemical Shift (ppm) | Carbon Type | Assignment (Representative) |
| 203.4 | C=O | Aldehyde C-20 |
| 174.3 | C=O | Lactone C-1 |
| 110 - 150 | C=C | Vinylic Carbons |
| 90 - 105 | C-O | Anomeric Carbons |
| 60 - 80 | C-O | Sugar/Aglycone Carbons |
| 10 - 50 | CH, CH₂, CH₃ | Aliphatic Carbons |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the structure and identifying substructures. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
Table 2.2.1: Representative Mass Spectrometry Data (based on Tylosin A) [5][6]
| m/z (Mass-to-Charge Ratio) | Ion Type | Interpretation |
| 916.5 | [M+H]⁺ | Protonated molecular ion of Tylosin A |
| 772.5 | [M+H - mycarose]⁺ | Loss of the mycarose sugar moiety |
| 598.4 | [M+H - mycarose - mycaminose]⁺ | Loss of both mycarose and mycaminose sugars |
| 174.1 | [mycaminose+H]⁺ | Fragment corresponding to the mycaminose sugar |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of macrolide antibiotics like this compound.
Isolation and Purification of this compound
-
Fermentation: Culture Streptomyces fradiae in a suitable nutrient medium under optimal conditions for macrolide production.
-
Extraction: After fermentation, adjust the pH of the filtrate to 9.0 and extract the macrolides using an organic solvent such as butyl acetate.[7]
-
Back Extraction: The organic extract is then subjected to a two-step back-extraction process. First, an acidic aqueous solution (pH 5.5-6.0) is used, followed by a more acidic solution (pH 2.5-4.0).[7]
-
Purification: The crude extract is purified using chromatographic techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other Tylosin-related compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary.
-
2D NMR Experiments: To establish connectivity, acquire two-dimensional NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for large molecules.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. This provides information about the different substructures of the molecule, such as the sugar moieties and the macrolide ring.[6]
Biosynthesis and Mechanism of Action
Biosynthetic Pathway of Tylosin
This compound is a key intermediate in the biosynthesis of Tylosin. The pathway involves the sequential addition of sugar moieties to the tylactone core.
References
- 1. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tylosin [sitem.herts.ac.uk]
- 3. DSpace [dr.lib.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103709219A - Tylosin extraction method - Google Patents [patents.google.com]
In Vitro Antibacterial Spectrum of Macrocin: A Technical Guide
Disclaimer: The following technical guide utilizes data for Erythromycin, a well-characterized macrolide antibiotic, as a representative for Macrocin. This approach has been adopted due to the limited availability of specific and comprehensive in vitro antibacterial spectrum data for a compound explicitly named "this compound" in publicly accessible scientific literature. Erythromycin is the progenitor of the macrolide class and its antibacterial profile is considered indicative of the general spectrum of this antibiotic family.
Executive Summary
This compound, a member of the macrolide class of antibiotics, exhibits a broad spectrum of antibacterial activity, primarily targeting Gram-positive bacteria and some atypical pathogens. Its mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect at therapeutic concentrations. This guide provides a detailed overview of the in vitro antibacterial spectrum of this compound, presented through a comprehensive data summary of Minimum Inhibitory Concentrations (MICs). Furthermore, it outlines the standardized experimental protocols for determining antibacterial susceptibility and visualizes the key molecular and procedural pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of macrolide antibiotics.
In Vitro Antibacterial Spectrum
The in vitro activity of this compound, represented by Erythromycin, is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) in µg/mL.
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Positive | 0.25 - >64 | - | - |
| Streptococcus pneumoniae | Positive | ≤0.06 - ≥8 | 0.06 | 0.06 |
| Haemophilus influenzae | Negative | 0.5 - 4 | - | - |
| Moraxella catarrhalis | Negative | ≤0.06 - >0.5 | - | 0.12 |
| Escherichia coli | Negative | 16 - >1024 | - | - |
| Pseudomonas aeruginosa | Negative | 8 - >64 | - | - |
Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location. The data presented is a composite from multiple sources.
Mechanism of Action
This compound, as a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site. This action prevents the elongation of the polypeptide chain, ultimately halting bacterial growth. At higher concentrations, macrolides can be bactericidal.
Experimental Protocols: Broth Microdilution Method
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro efficacy of an antimicrobial agent. The broth microdilution method is a standardized and widely used protocol for this purpose.
Materials
-
Test compound (this compound/Erythromycin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation:
-
Further dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate each well containing the antimicrobial dilution with the prepared bacterial inoculum.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Conclusion
This compound, as a representative macrolide antibiotic, demonstrates significant in vitro activity against a range of clinically relevant bacteria, particularly Gram-positive cocci. The standardized broth microdilution method provides a reliable and reproducible means of quantifying this activity. Understanding the antibacterial spectrum and the underlying mechanism of action is crucial for the rational development and clinical application of this important class of antibiotics. Further research is warranted to elucidate the specific activity of compounds explicitly identified as "this compound" to build upon this foundational understanding.
The Inner Workings of a Bacterial Protein Synthesis Inhibitor: A Technical Guide to the Mechanism of Action of Macrocin on Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocin, a member of the macrolide class of antibiotics, is a potent inhibitor of bacterial protein synthesis. This technical guide provides an in-depth examination of the mechanism of action of this compound on bacterial ribosomes. We will explore its binding site within the nascent peptide exit tunnel, its context-dependent effects on peptide bond formation, and the molecular basis of bacterial resistance. This document consolidates quantitative binding and inhibition data, details key experimental protocols for studying macrolide-ribosome interactions, and presents visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound and its Clinical Significance
This compound, also known as tylosin B, is a 16-membered macrolide antibiotic. Macrolides are a clinically important class of antibiotics that are effective against a broad spectrum of bacterial pathogens, particularly Gram-positive bacteria. They are widely used to treat respiratory tract infections, skin and soft tissue infections, and certain sexually transmitted diseases. The primary target of macrolides is the bacterial ribosome, the cellular machinery responsible for protein synthesis. By interfering with this fundamental process, macrolides inhibit bacterial growth and proliferation. Understanding the precise mechanism of action of macrolides like this compound is crucial for the development of new and more effective antibiotics to combat the growing threat of antimicrobial resistance.
The Molecular Mechanism of this compound Action
The inhibitory effect of this compound on bacterial protein synthesis is a multi-faceted process centered on its interaction with the 50S large ribosomal subunit.
Binding Site within the Nascent Peptide Exit Tunnel (NPET)
This compound binds to a single site on the 50S ribosomal subunit, located within the nascent peptide exit tunnel (NPET). This tunnel is a pathway through which the newly synthesized polypeptide chain emerges from the ribosome. The binding site is primarily composed of 23S ribosomal RNA (rRNA) and is situated near the peptidyl transferase center (PTC), the catalytic core of the ribosome where peptide bonds are formed.
Key rRNA nucleotides that form the macrolide binding pocket include residues in Domain V of the 23S rRNA, such as A2058 and A2059, and residues in Domain II, like A752. The specific interactions between this compound and these rRNA residues are critical for its high-affinity binding and inhibitory activity. The macrolactone ring of the antibiotic establishes hydrophobic and van der Waals interactions with the tunnel wall, while its sugar moieties can form hydrogen bonds with specific rRNA bases.
Inhibition of Protein Synthesis: Beyond a Simple Plug
The traditional model for the mechanism of action of macrolides proposed that they act as a "plug" in the NPET, physically blocking the passage of the growing polypeptide chain and causing translation to stall. While steric hindrance does play a role, recent evidence has revealed a more nuanced and context-specific mechanism of inhibition.
The inhibitory effect of this compound is dependent on the amino acid sequence of the nascent polypeptide chain being synthesized. Specifically, macrolides are known to induce ribosome stalling at particular peptide motifs, such as Arg/Lys-X-Arg/Lys. This context-specific inhibition suggests that the interaction between the nascent peptide, the ribosome, and the bound macrolide allosterically modulates the activity of the PTC. The binding of this compound can induce conformational changes in the PTC, even from a distance, that are incompatible with efficient peptide bond formation for certain donor and acceptor substrates.
Furthermore, macrolide binding can lead to the premature dissociation of peptidyl-tRNA from the ribosome. This abortive release of incomplete polypeptide chains contributes to the overall inhibition of protein synthesis.
Mechanisms of Bacterial Resistance
The clinical efficacy of macrolides is threatened by the emergence of bacterial resistance. The most prevalent mechanism of resistance is the modification of the antibiotic's target site on the ribosome. This is often achieved through the enzymatic methylation of the N6 position of adenine A2058 in the 23S rRNA by Erm-type methyltransferases. This modification reduces the binding affinity of macrolides to the ribosome, thereby rendering the antibiotic ineffective.
Other resistance mechanisms include mutations in the 23S rRNA gene or in genes encoding ribosomal proteins L4 and L22, which can also alter the drug-binding site. Additionally, some bacteria have acquired efflux pumps that actively transport macrolides out of the cell, preventing the antibiotic from reaching its ribosomal target.
Quantitative Data on Macrolide-Ribosome Interactions
Precise quantitative data on the binding affinity and inhibitory concentration of macrocins are essential for understanding their potency and for the development of novel derivatives. As specific data for this compound (tylosin B) is limited, this section presents representative data for closely related and well-studied macrolides.
Table 1: Ribosome Binding Affinity of Representative Macrolides
| Macrolide | Bacterial Species | Method | Dissociation Constant (Kd) | Reference |
| Erythromycin | Streptococcus pneumoniae | Filter Binding Assay ([¹⁴C]-Erythromycin) | 4.9 ± 0.6 nM | [1] |
| Solithromycin | Streptococcus pneumoniae | Filter Binding Assay ([¹⁴C]-Solithromycin) | 5.1 ± 1.1 nM | [1] |
| Tylosin | Escherichia coli | Kinetic and Footprinting Analysis | High-affinity binding observed | [2] |
Table 2: In Vitro Inhibitory Activity of Representative Macrolides
| Macrolide | Bacterial Species | Parameter | Value | Reference |
| Erythromycin | Staphylococcus aureus | IC50 | 0.36 µg/ml | [3] |
| Clarithromycin | Staphylococcus aureus | IC50 | 0.15 µg/ml | [3] |
| Azithromycin | Staphylococcus aureus | IC50 | 5 µg/ml | [3] |
| Rokitamycin | Streptococcus pneumoniae | MIC90 | 0.5 µg/ml |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of action of this compound on bacterial ribosomes.
Ribosome Binding Assay (Filter Binding Method)
This assay measures the direct binding of a radiolabeled macrolide to purified ribosomes.
Materials:
-
Purified 70S ribosomes from the target bacterial species.
-
Radiolabeled this compound (e.g., [¹⁴C]- or [³H]-macrocin).
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT).
-
Nitrocellulose filters (0.45 µm pore size).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
Protocol:
-
Prepare a series of reaction mixtures containing a fixed concentration of purified ribosomes (e.g., 50 nM) and varying concentrations of radiolabeled this compound in binding buffer.
-
Include a control reaction with a high concentration of unlabeled this compound to determine non-specific binding.
-
Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filter each reaction mixture through a pre-wetted nitrocellulose filter under vacuum. Ribosome-bound macrolide will be retained on the filter, while unbound macrolide will pass through.
-
Wash the filters twice with ice-cold binding buffer to remove any remaining unbound macrolide.
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each macrolide concentration.
-
Plot the specific binding as a function of the macrolide concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).
In Vitro Translation Inhibition Assay
This assay assesses the ability of this compound to inhibit protein synthesis in a cell-free system.
Materials:
-
Cell-free transcription-translation system (e.g., E. coli S30 extract).
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine).
-
This compound stock solution.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
Protocol:
-
Set up a series of in vitro translation reactions, each containing the cell-free extract, DNA template, and amino acid mixture.
-
Add varying concentrations of this compound to the reactions. Include a no-drug control.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.
-
Stop the reactions by adding an equal volume of cold 10% TCA to precipitate the newly synthesized proteins.
-
Incubate on ice for 30 minutes.
-
Collect the protein precipitate by filtering the mixture through a glass fiber filter.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis at each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition versus the this compound concentration to determine the IC50 value.
Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex
This technique provides high-resolution structural information about the interaction of this compound with the ribosome.
Protocol:
1. Sample Preparation:
- Purify 70S ribosomes from the target bacterium.
- Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding site.
- Apply a small volume (3-4 µL) of the ribosome-macrocin complex solution to a cryo-EM grid (e.g., a holey carbon grid).
- Blot the grid to remove excess liquid, leaving a thin film of the sample.
- Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the native structure of the complex.
2. Data Collection:
- Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage.
- Collect a large dataset of images (micrographs) of the ribosome-macrocin particles at different orientations. This is typically done using automated data collection software.
3. Image Processing and 3D Reconstruction:
- Use image processing software (e.g., RELION, cryoSPARC) to perform the following steps:
- Motion Correction: Correct for any beam-induced motion during image acquisition.
- CTF Estimation and Correction: Determine and correct for the contrast transfer function of the microscope.
- Particle Picking: Automatically select individual ribosome particles from the micrographs.
- 2D Classification: Classify the particle images into different views to remove junk particles and assess sample quality.
- 3D Reconstruction: Generate an initial 3D model and refine it iteratively using the 2D class averages to obtain a high-resolution 3D map of the ribosome-macrocin complex.
- Model Building and Refinement: Fit an atomic model of the ribosome and the this compound molecule into the 3D density map.
Visualizing the Mechanism of Action
Diagrams are essential for illustrating the complex molecular interactions and experimental workflows involved in studying the mechanism of action of this compound.
Caption: Mechanism of this compound action on the bacterial ribosome.
Caption: Workflow for a ribosome binding assay.
Caption: Cryo-EM workflow for ribosome-ligand complexes.
Conclusion
This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit and inhibiting protein synthesis through a complex, context-dependent mechanism. A thorough understanding of its interaction with the ribosome at the molecular level is paramount for overcoming resistance and for the rational design of next-generation macrolide antibiotics. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of macrolide-ribosome interactions and the discovery of novel antibacterial agents.
References
- 1. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepwise binding of tylosin and erythromycin to Escherichia coli ribosomes, characterized by kinetic and footprinting analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Initial Screening of Macrocin for Novel Therapeutic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocin is a macrolide antibiotic, a class of drugs known for their established antibacterial properties.[1][2][3][4] However, growing evidence suggests that macrolides also possess significant immunomodulatory and anti-inflammatory capabilities, independent of their antimicrobial action.[1][5][6] This technical guide outlines a comprehensive, tiered screening strategy to investigate the novel therapeutic potential of this compound beyond its antibiotic function. The proposed workflow encompasses a series of in vitro assays to evaluate its anti-inflammatory, immunomodulatory, and cytotoxic effects, providing a foundational dataset for further preclinical development. This document details the experimental protocols, data presentation formats, and key signaling pathways involved in this initial screening process.
Introduction
Macrolide antibiotics, such as erythromycin and clarithromycin, have demonstrated clinical efficacy in chronic inflammatory diseases, which is attributed to their ability to modulate immune responses.[5] These effects are largely mediated through the inhibition of pro-inflammatory cytokines and the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][5] this compound, as a member of the macrolide class, presents a compelling candidate for investigation into these novel therapeutic areas. This guide provides a systematic approach to the initial in vitro screening of this compound to identify and characterize potential anti-inflammatory, immunomodulatory, and anticancer properties.
Proposed Screening Workflow
The initial screening of this compound is proposed as a tiered approach, beginning with broad cytotoxicity assessments, followed by specific assays for anti-inflammatory and immunomodulatory activities.
Tier 1: Cytotoxicity Screening
The initial step is to determine the general cytotoxicity of this compound across a panel of human cell lines. This will establish a therapeutic window and guide concentration selection for subsequent assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., from the NCI-60 panel) and a normal human cell line (e.g., primary fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Data Presentation:
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| A549 | Lung Cancer | Value |
| MCF7 | Breast Cancer | Value |
| HCT116 | Colon Cancer | Value |
| Jurkat | Leukemia | Value |
| HDF | Normal Fibroblast | Value |
Table 1: Hypothetical cytotoxicity data for this compound across various cell lines.
Tier 2: Anti-inflammatory and Immunomodulatory Screening
Based on the non-toxic concentration range determined in Tier 1, the anti-inflammatory and immunomodulatory effects of this compound will be investigated.
Cytokine Profiling in LPS-stimulated Macrophages
This assay will determine if this compound can suppress the production of pro-inflammatory cytokines.
Experimental Protocol:
-
Cell Culture: Culture a macrophage-like cell line (e.g., RAW 264.7) in 24-well plates.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using a multiplex cytokine assay (e.g., Bio-Plex) or individual ELISA kits.[8][9]
Data Presentation:
| Cytokine | LPS Control (pg/mL) | This compound (1 µM) + LPS (pg/mL) | This compound (10 µM) + LPS (pg/mL) | % Inhibition (10 µM) |
| TNF-α | Value | Value | Value | Value |
| IL-6 | Value | Value | Value | Value |
| IL-1β | Value | Value | Value | Value |
| IL-10 | Value | Value | Value | Value |
Table 2: Hypothetical effect of this compound on cytokine production in LPS-stimulated macrophages.
NF-κB Signaling Pathway Assay
This assay will investigate if the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB pathway.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
The Genetic Architecture of Macrocin Production: A Technical Guide to its Regulatory Network
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocin, also known as Tylosin C, is a macrolide antibiotic and a key precursor in the biosynthesis of tylosin, a commercially significant veterinary therapeutic. The production of this compound is orchestrated by a complex and tightly regulated genetic network within the soil bacterium Streptomyces fradiae. Understanding this regulatory framework is paramount for targeted strain improvement and the development of novel macrolide derivatives. This technical guide provides an in-depth exploration of the genetic regulation of this compound production, detailing the key regulatory elements, their interactions, and the experimental methodologies used to elucidate this intricate system.
The Tylosin Biosynthetic Gene Cluster
The genes responsible for tylosin biosynthesis are colocalized in a large gene cluster within the S. fradiae genome. This cluster contains the structural genes encoding the polyketide synthase (PKS) responsible for the synthesis of the macrolactone ring, as well as genes for the biosynthesis and attachment of the three deoxy sugars: mycaminose, mycarose, and mycinose. Crucially, this cluster also harbors a cohort of regulatory genes that govern the expression of the biosynthetic machinery.
Key Regulators of this compound Biosynthesis
The production of this compound is controlled by a hierarchical network of both positive and negative regulators. These pathway-specific regulators respond to intracellular and intercellular signals to modulate the expression of the tylosin biosynthetic genes. The primary regulatory players identified to date are:
-
tylP : Encodes a γ-butyrolactone receptor homolog that functions as a repressor.
-
tylQ : Encodes a TetR-family repressor.
-
tylS : Encodes a Streptomyces antibiotic regulatory protein (SARP) family activator.
-
tylR : Encodes the primary pathway-specific activator that directly controls the expression of the tylosin biosynthetic genes.
-
tylU : Encodes a "helper" protein that potentiates the activity of TylS.
The Regulatory Cascade
The interplay between these regulators forms a sophisticated cascade that fine-tunes this compound production. A key signaling molecule, SFB1, a γ-butenolide, is essential for initiating the cascade by alleviating the repressive effects of TylP.
Signaling Pathway for this compound Production
Caption: A simplified model of the regulatory cascade controlling this compound production in S. fradiae.
Quantitative Effects of Regulatory Gene Manipulation
Genetic manipulation of the key regulatory genes has a profound impact on this compound and total tylosin production. The following table summarizes the quantitative effects observed in various studies.
| Gene Manipulated | Method of Manipulation | Effect on Tylosin Production | Fold Change | Reference |
| tylU | Gene Disruption | Decrease | ~80% reduction | [1] |
| tylR | Overexpression | Increase | Significant (not quantified) | [2] |
| tylS | Overexpression | Increase | Significant (not quantified) | [2] |
| tlrC, metKcs, adoKcs-metFcs, tylR | Combinatorial Overexpression | Increase | 23% increase | [2] |
| SFB1 signaling pathway | Engineering of the regulatory cascade | Increase | 2.93-fold | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic regulation of this compound production.
Gene Inactivation using CRISPR/Cas9
This protocol describes the inactivation of a regulatory gene (e.g., tylP) in S. fradiae using a CRISPR/Cas9-based system.
// Nodes start [label="Design sgRNA targeting\nthe gene of interest", shape=ellipse, fillcolor="#FBBC05"]; construct [label="Construct CRISPR/Cas9 plasmid\nwith sgRNA and repair template"]; e_coli [label="Transform E. coli donor strain"]; conjugation [label="Conjugate with S. fradiae"]; selection [label="Select for exconjugants"]; verification [label="Verify gene knockout by PCR\nand sequencing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> construct; construct -> e_coli; e_coli -> conjugation; conjugation -> selection; selection -> verification; }
References
The Final Step: Unraveling the Conversion of Macrocin to Tylosin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tylosin, a macrolide antibiotic of significant veterinary importance, is a secondary metabolite produced by the bacterium Streptomyces fradiae. Its complex biosynthesis involves a multistep pathway, culminating in the conversion of its direct precursor, Macrocin. Understanding the kinetics and enzymatic control of this final conversion is paramount for optimizing tylosin production and for the potential development of novel macrolide analogues through metabolic engineering. This guide provides a detailed exploration of the role of this compound as a precursor to Tylosin, presenting key quantitative data, experimental methodologies, and a visual representation of the biosynthetic pathway.
The Penultimate Step: this compound's Role in Tylosin Biosynthesis
This compound is the immediate precursor to Tylosin A, the most active component of the tylosin complex. The conversion of this compound to Tylosin is a crucial final step in the biosynthetic pathway, catalyzed by the enzyme S-adenosyl-L-methionine:this compound O-methyltransferase (this compound O-methyltransferase).[1][2] This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'''-hydroxyl group of the mycinose sugar moiety of this compound.[3][4] This methylation is the sole structural difference between this compound and Tylosin A.
The gene encoding this compound O-methyltransferase, designated as tylF, is located within the tylosin biosynthetic gene cluster (tyl) in Streptomyces fradiae.[5][6] Studies involving mutant strains of S. fradiae blocked in the tylF gene have demonstrated the accumulation of this compound and a corresponding lack of Tylosin production, confirming this compound's role as the direct precursor.[7]
Quantitative Analysis of this compound to Tylosin Conversion
The efficiency of the enzymatic conversion of this compound to Tylosin is a critical factor in the overall yield of the antibiotic. Several studies have investigated the kinetic properties of this compound O-methyltransferase and the bioconversion efficiencies in whole-cell fermentations.
| Parameter | Value | Organism/Enzyme Source | Reference |
| Enzyme Activity | |||
| pH Optimum | 7.5 - 8.2 | Streptomyces fradiae extracts | [3] |
| Temperature Optimum | ~31 °C | Streptomyces fradiae extracts | [3] |
| Substrate and Product Inhibition | |||
| Substrate Inhibition | Observed at high this compound concentrations | Streptomyces fradiae | [8][9] |
| Product Inhibition | Inhibited by Tylosin | Streptomyces fradiae | [9] |
| Bioconversion Efficiency | |||
| Conversion of ¹⁴C-labeled this compound | Direct precursor to Tylosin | Streptomyces fradiae cultures | [10][11] |
Table 1: Key Quantitative Data on the Conversion of this compound to Tylosin
Experimental Protocols
A fundamental approach to elucidating the role of this compound involves the use of blocked mutants and bioconversion experiments. The following provides a generalized methodology based on published studies.
Generation and Characterization of Blocked Mutants
-
Mutagenesis: Spores of Streptomyces fradiae are subjected to mutagenesis using agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG).
-
Screening: Mutants are screened for their inability to produce Tylosin. This is often done by bioassay against a sensitive indicator organism or by chromatographic methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Identification of this compound Accumulators: Mutants that accumulate this compound are identified by comparing their fermentation products to a known this compound standard using chromatographic and spectroscopic techniques (e.g., mass spectrometry, NMR). These mutants are often designated as tylF mutants.[7]
Bioconversion Studies
-
Culture Preparation: A culture of a tylF mutant strain of S. fradiae (which is unable to synthesize Tylosin but can convert exogenously supplied precursors) is grown in a suitable fermentation medium.
-
Precursor Feeding: A sterile solution of purified this compound (often radiolabeled, e.g., with ¹⁴C, for easier tracking) is added to the culture at a specific growth phase.[10][11]
-
Fermentation and Sampling: The fermentation is continued under controlled conditions. Samples are withdrawn at regular intervals.
-
Extraction and Analysis: The macrolide antibiotics are extracted from the fermentation broth and mycelium using an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by TLC or HPLC to detect the presence and quantity of Tylosin, demonstrating the conversion of the supplied this compound.[10][11]
In Vitro Enzyme Assays
-
Preparation of Cell-Free Extracts: Streptomyces fradiae mycelium is harvested, washed, and disrupted (e.g., by sonication or French press) to obtain a cell-free extract containing the active enzymes.[3]
-
Assay Mixture: The reaction mixture typically contains the cell-free extract, this compound, S-adenosyl-L-methionine (as the methyl donor), and a suitable buffer system with required cofactors like Mg²⁺.[3]
-
Incubation and Analysis: The mixture is incubated at the optimal temperature (around 31°C). The reaction is stopped, and the amount of Tylosin formed is quantified using HPLC.[3]
Visualizing the Biosynthetic Pathway
The final steps of Tylosin biosynthesis, highlighting the conversion of this compound, can be visualized as a clear signaling pathway.
Caption: The terminal methylation steps in Tylosin biosynthesis.
The logical workflow for identifying this compound's role can also be diagrammed.
Caption: Experimental workflow to confirm this compound as a Tylosin precursor.
The conversion of this compound to Tylosin, catalyzed by this compound O-methyltransferase, represents the terminal and a critical regulatory point in the biosynthesis of this important antibiotic. The methodologies outlined, particularly the use of blocked mutants and bioconversion studies, have been instrumental in defining this relationship. For researchers and professionals in drug development, a thorough understanding of this step is essential for rational strain improvement strategies aimed at enhancing Tylosin yield and for the bioengineering of novel macrolide structures with improved therapeutic properties. The quantitative data and experimental frameworks presented here provide a solid foundation for future research in this field.
References
- 1. This compound O-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Properties of S-adenosyl-L-methionine:this compound O-methyltransferase in extracts of Streptomyces fradiae strains which produce normal or elevated levels of tylosin and in mutants blocked in specific O-methylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The tylosin biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Properties of Streptomyces fradiae mutants blocked in biosynthesis of the macrolide antibiotic tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-Adenosyl-L-methionine: this compound O-methyltransferase activities in a series of Streptomyces fradiae mutants that produce different levels of the macrolide antibiotic tylosin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Terminal stages in the biosynthesis of tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Enzymes in the Macrocin Biosynthetic Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the enzymes involved in the biosynthetic pathway of macrocin, a key intermediate in the production of the macrolide antibiotic tylosin. This document details the functions of these enzymes, presents available quantitative data, outlines experimental protocols for their characterization, and visualizes the biosynthetic and regulatory pathways.
Introduction to this compound Biosynthesis
This compound is a 16-membered macrolide antibiotic that serves as the penultimate precursor to tylosin, a commercially significant veterinary antibiotic. The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the tyl gene cluster in Streptomyces fradiae. This pathway involves the assembly of a polyketide backbone, followed by a series of post-polyketide synthase (PKS) modifications, including hydroxylations, glycosylations, and methylations. A thorough understanding of the enzymes catalyzing these steps is crucial for efforts in metabolic engineering to improve tylosin yields and to generate novel macrolide analogues.
Key Enzymes in the this compound Biosynthetic Pathway
The biosynthesis of this compound from the polyketide precursor, tylactone, involves several key classes of enzymes: cytochrome P450 hydroxylases, glycosyltransferases, and O-methyltransferases.
Polyketide Synthase (PKS)
The initial step in the biosynthesis of the this compound macrocycle is the formation of the polyketide chain, which is cyclized to form tylactone. This process is carried out by a Type I polyketide synthase.
Cytochrome P450 Hydroxylases: TylI and TylHI
Following the formation of the tylactone ring, two cytochrome P450 monooxygenases, TylI and TylHI, are responsible for specific hydroxylations. TylI catalyzes the oxidation of the C-20 methyl group, while TylHI hydroxylates the C-23 methyl group. These hydroxylations are critical for the subsequent attachment of sugar moieties.
Glycosyltransferases: TylMII, TylN, and TylCV
Three distinct glycosyltransferases are involved in decorating the macrolactone core with deoxy sugars. TylMII attaches mycaminose, TylN adds mycinose (as 6-deoxy-D-allose), and TylCV is responsible for the addition of mycarose. The sequential action of these enzymes is crucial for the bioactivity of the final product.
O-Methyltransferases: TylE and TylF
The final steps in the formation of this compound and its conversion to tylosin involve two S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, TylE and TylF. TylE catalyzes the 2'''-O-methylation of the 6-deoxy-D-allose moiety, while TylF, also known as this compound O-methyltransferase, is responsible for the 3'''-O-methylation of this compound to yield tylosin. TylF is a rate-limiting enzyme in the overall tylosin biosynthetic pathway.[1]
Data Presentation: Quantitative Enzyme Characterization
The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway. It is important to note that while the functions of many of these enzymes are known, detailed kinetic parameters are not available for all of them in the current literature.
| Enzyme | Gene | Subunit Molecular Weight (Da) | Holoenzyme Molecular Weight (Da) | Isoelectric Point (pI) | Optimal pH | Optimal Temperature (°C) |
| This compound O-methyltransferase (TylF) | tylF | 32,000[2] | 65,000 (dimer)[2] | 4.5[2] | 7.5 - 8.0[2] | 31[2] |
| Demethylthis compound O-methyltransferase | 42,000[3] | 122,000 - 126,000 (trimer)[3] | 6.0[3] | 7.8 - 8.5[3] | 42[3] |
| Enzyme | Substrate(s) | Km | kcat | Vmax | Vmax/Km Ratio | Kinetic Mechanism |
| This compound O-methyltransferase (TylF) | S-adenosyl-L-methionine, this compound | Not Reported | Not Reported | Not Reported | Similar for this compound and lactenocin conversion[2] | Ordered Bi Bi[2] |
| Demethylthis compound O-methyltransferase | S-adenosyl-L-methionine, Demethylthis compound | Not Reported | Not Reported | Not Reported | Varied slightly for analogous conversions[3] | Ordered Bi Bi[3] |
Note: Specific quantitative values for Km, kcat, and Vmax for these enzymes were not available in the searched literature. The tables are structured to present this data once it becomes accessible.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and characterization of the enzymes involved in the this compound biosynthetic pathway.
Heterologous Expression and Purification of His-tagged TylF in E. coli
This protocol describes the expression and purification of recombinant TylF with an N-terminal hexa-histidine (His6) tag from E. coli.
1. Gene Cloning and Expression Vector Construction:
-
The tylF gene is amplified from S. fradiae genomic DNA by PCR.
-
The amplified gene is cloned into an E. coli expression vector (e.g., pET series) containing an N-terminal His6-tag sequence.
2. Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein expression.
3. Cell Lysis and Lysate Preparation:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
4. Immobilized Metal Affinity Chromatography (IMAC):
-
The clarified lysate is applied to a Ni-NTA (nickel-nitrilotriacetic acid) agarose column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
The His-tagged TylF is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
5. Protein Purity and Concentration:
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
The concentration of the purified protein is determined using a standard protein assay (e.g., Bradford or BCA assay).
HPLC-Based Assay for this compound O-methyltransferase (TylF) Activity
This protocol details a high-performance liquid chromatography (HPLC) method to determine the activity of TylF by measuring the formation of tylosin from this compound.[4]
1. Reaction Mixture:
-
A typical reaction mixture contains:
-
Purified TylF enzyme
-
This compound (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Mg2+, Mn2+, or Co2+ ions[2]
-
2. Enzymatic Reaction:
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at the optimal temperature (31°C) for a defined period.
-
The reaction is stopped by the addition of a quenching agent (e.g., an organic solvent like ethyl acetate).
3. Sample Preparation for HPLC:
-
The reaction product (tylosin) is extracted from the reaction mixture using an organic solvent.
-
The organic layer is evaporated to dryness and the residue is redissolved in the HPLC mobile phase.
4. HPLC Analysis:
-
The sample is injected onto a reverse-phase HPLC column (e.g., C18).
-
The separation is achieved using an isocratic or gradient elution with a suitable mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile).
-
The elution of this compound and tylosin is monitored by UV detection at an appropriate wavelength (e.g., 285 nm).[4]
-
The amount of tylosin produced is quantified by comparing the peak area to a standard curve of known tylosin concentrations.
5. Calculation of Enzyme Activity:
-
Enzyme activity is calculated based on the amount of product formed per unit time per amount of enzyme.
Visualization of Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthetic pathway and the regulatory cascade controlling its production.
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway from tylactone to this compound.
Regulatory Cascade of Tylosin Biosynthesis
Caption: The regulatory cascade controlling the expression of tylosin biosynthetic genes.
Experimental Workflow for Enzyme Characterization
Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.
Conclusion
The enzymes of the this compound biosynthetic pathway represent a fascinating system for studying the biosynthesis of complex natural products. While significant progress has been made in identifying and functionally characterizing these enzymes, a complete quantitative understanding of their kinetics is still an area for future research. The protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important biosynthetic system, with the ultimate goal of improving antibiotic production and engineering novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing tylosin production by combinatorial overexpression of efflux, SAM biosynthesis, and regulatory genes in hyperproducing Streptomyces xinghaiensis strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel butenolide signal system to regulate high production of tylosin in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Macrocin
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4] This value is a critical metric in drug discovery and clinical microbiology to determine a pathogen's susceptibility to a particular antimicrobial agent and to guide effective treatment strategies.[3] These application notes provide a detailed protocol for determining the MIC of Macrocin, a macrolide antibiotic, using the broth microdilution method. This method is widely adopted due to its accuracy and suitability for testing multiple antibiotics simultaneously.[5] The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
Experimental Protocol: Broth Microdilution Method for this compound MIC Determination
This protocol outlines the steps for determining the MIC of this compound against a specific bacterial strain. The broth microdilution method involves preparing a series of twofold dilutions of this compound in a 96-well microtiter plate, inoculating the wells with a standardized bacterial suspension, and determining the lowest concentration of the antibiotic that inhibits bacterial growth.[5][8]
1. Materials and Reagents:
-
This compound powder (of known potency)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain to be tested (e.g., Staphylococcus aureus ATCC® 29213™ as a quality control strain)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile saline or phosphate-buffered saline (PBS)
2. Preparation of this compound Stock Solution:
A stock solution of this compound should be prepared at a concentration that is a multiple of the highest concentration to be tested.
-
Calculation: Use the following formula to determine the amount of this compound powder needed:
-
Weight (mg) = (Volume (mL) x Desired Concentration (µg/mL)) / Potency (µg/mg)
-
-
Procedure:
-
Weigh the calculated amount of this compound powder.
-
Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the solvent does not affect bacterial growth at the final concentration used in the assay.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.
-
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][10]
4. Serial Dilution of this compound in a 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. Well 11 will serve as the growth control, and well 12 as the sterility control.
-
Add 200 µL of the working this compound solution (at twice the desired highest final concentration) to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
This will result in wells 1-10 containing 100 µL of serially diluted this compound.
5. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final desired values.
-
Well 11 (growth control) contains inoculum but no antibiotic.
-
Well 12 (sterility control) contains only CAMHB and no inoculum.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5][11]
6. Reading and Interpreting the Results:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). A reading mirror or a spectrophotometer can be used for more accurate assessment.
-
The sterility control (well 12) should show no growth.
-
The growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.[1][2][3][4][9][5][12]
Data Presentation
Quantitative data from the MIC determination protocol should be summarized in a clear and structured format.
Table 1: this compound Serial Dilution Scheme in a 96-Well Plate
| Well Number | This compound Concentration (µg/mL) | Volume of this compound Solution (µL) | Volume of CAMHB (µL) | Volume of Inoculum (µL) | Final Volume (µL) |
| 1 | 64 | 100 (from 128 µg/mL stock) | 0 | 100 | 200 |
| 2 | 32 | 100 (from well 1) | 100 | 100 | 200 |
| 3 | 16 | 100 (from well 2) | 100 | 100 | 200 |
| 4 | 8 | 100 (from well 3) | 100 | 100 | 200 |
| 5 | 4 | 100 (from well 4) | 100 | 100 | 200 |
| 6 | 2 | 100 (from well 5) | 100 | 100 | 200 |
| 7 | 1 | 100 (from well 6) | 100 | 100 | 200 |
| 8 | 0.5 | 100 (from well 7) | 100 | 100 | 200 |
| 9 | 0.25 | 100 (from well 8) | 100 | 100 | 200 |
| 10 | 0.125 | 100 (from well 9) | 100 | 100 | 200 |
| 11 | 0 (Growth Control) | 0 | 100 | 100 | 200 |
| 12 | 0 (Sterility Control) | 0 | 200 | 0 | 200 |
Table 2: Example of MIC Result Interpretation
| Well Number | This compound Concentration (µg/mL) | Visual Growth (+/-) | Interpretation |
| 1 | 64 | - | No Growth |
| 2 | 32 | - | No Growth |
| 3 | 16 | - | No Growth |
| 4 | 8 | - | No Growth |
| 5 | 4 | - | No Growth |
| 6 | 2 | + | Growth |
| 7 | 1 | + | Growth |
| 8 | 0.5 | + | Growth |
| 9 | 0.25 | + | Growth |
| 10 | 0.125 | + | Growth |
| 11 | 0 (Growth Control) | + | Valid |
| 12 | 0 (Sterility Control) | - | Valid |
| Result | MIC = 4 µg/mL |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the this compound MIC determination protocol.
Caption: Workflow for this compound MIC determination.
Quality Control
To ensure the accuracy and reliability of the MIC results, quality control (QC) is essential.[13]
-
Reference Strains: A well-characterized reference strain with a known MIC range for this compound (or a similar macrolide) should be tested concurrently with the clinical isolates. For example, Staphylococcus aureus ATCC® 29213™.
-
Acceptance Criteria: The MIC value obtained for the QC strain must fall within the acceptable range as defined by CLSI or EUCAST guidelines.
-
Growth and Sterility Controls: The growth control must show adequate growth, and the sterility control must remain clear. If either of these controls fails, the test is invalid and must be repeated.
Troubleshooting
Table 3: Common Issues and Troubleshooting Steps
| Issue | Possible Cause(s) | Recommended Action |
| No growth in any wells, including growth control | Inoculum viability issue, improper incubation conditions, residual sterilant in the plate | Verify the viability of the bacterial culture. Check incubator temperature and atmosphere. Use a new, sterile microtiter plate. |
| Growth in the sterility control well | Contamination of the broth, pipette tips, or plate | Use fresh, sterile media and consumables. Review aseptic technique. |
| Inconsistent results between replicates | Pipetting errors, improper mixing, inoculum not homogenous | Ensure pipettes are calibrated and used correctly. Mix wells thoroughly after each dilution step. Ensure the bacterial suspension is well-vortexed before dilution and inoculation. |
| MIC for QC strain is out of range | Procedural error, issue with this compound stock, or problem with the QC strain itself | Review all procedural steps. Prepare a fresh stock solution of this compound. Subculture the QC strain from a fresh stock. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. cmdr.ubc.ca [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
- 13. Nccls Guidelines For Antimicrobial Susceptibility Testing [jornadascyt2023.sanfrancisco.utn.edu.ar]
Application Note: Quantitative Determination of Macrocin using High-Performance Liquid Chromatography (HPLC)
Introduction
Macrocin is a 16-membered macrolide antibiotic and a direct precursor to the veterinary antibiotic Tylosin.[1] Accurate quantification of this compound is crucial for monitoring fermentation processes, ensuring drug purity, and in various research and development settings. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in solution. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.
Principle
This method utilizes RP-HPLC with a C18 stationary phase to separate this compound from potential impurities. The mobile phase, consisting of an organic solvent and an aqueous buffer, facilitates the separation based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved using a UV-Vis detector, as macrolides typically exhibit significant absorbance in the UV range. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a this compound reference standard.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
-
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Vortex Mixer
-
Pipettes and general laboratory glassware
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Monobasic sodium phosphate (or other suitable buffer salt)
-
Phosphoric acid or sodium hydroxide (for pH adjustment)
-
Experimental Protocols
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These are based on established methods for the closely related compound, Tylosin, and may be optimized for specific applications.[2][3][4]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.05 M monobasic sodium phosphate buffer (pH 2.5) in a 35:65 (v/v) ratio.[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 30°C[4] |
| Detection | UV at 290 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 0.05 M monobasic sodium phosphate solution in HPLC-grade water.
-
Adjust the pH of the buffer to 2.5 using phosphoric acid.
-
Mix the buffer with acetonitrile in a 65:35 (v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and make up to the mark with the mobile phase.
-
-
Working Standard Solutions:
Sample Preparation
-
For bulk drug substance, accurately weigh the sample and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range.
-
For samples from complex matrices (e.g., fermentation broth), a preliminary extraction and clean-up step may be necessary. This can involve protein precipitation with an organic solvent like methanol, followed by centrifugation and filtration.[6][7]
-
Filter all sample solutions through a 0.45 µm syringe filter into an HPLC vial before injection to prevent column clogging.[8]
System Suitability
Before commencing sample analysis, ensure the HPLC system is performing adequately by injecting a mid-range standard solution multiple times. The system suitability parameters should meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Summary
The following tables summarize the expected performance characteristics of this HPLC method, based on validation data for similar macrolide antibiotics.[2][3][4][9]
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 250 | ≥ 0.999 |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Low | 98 - 102 |
| Medium | 98 - 102 |
| High | 98 - 102 |
Precision
| Precision Level | Relative Standard Deviation (RSD) (%) |
| Repeatability (Intra-day) | ≤ 2.0 |
| Intermediate Precision (Inter-day) | ≤ 2.0 |
Limits of Detection and Quantification
| Parameter | Estimated Value (µg/mL) |
| Limit of Detection (LOD) | ~0.01 |
| Limit of Quantification (LOQ) | ~0.03 |
Data Analysis
-
Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification of this compound in Samples: Use the peak area of the this compound peak from the sample chromatogram and the calibration curve equation to calculate the concentration of this compound in the sample.
Visualizations
Caption: Workflow for HPLC quantification of this compound.
Caption: Principle of this compound quantification by RP-HPLC.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ijpar.com [ijpar.com]
- 3. animalhealth.ahri.gov.eg [animalhealth.ahri.gov.eg]
- 4. veterinaryworld.org [veterinaryworld.org]
- 5. Development and validation of RP – HPLC method for the estimation of Tylosin tartrate in pure and pharmaceutical formulation | Semantic Scholar [semanticscholar.org]
- 6. 2.7 HPLC procedures and PK analysis of tylosin [bio-protocol.org]
- 7. nacalai.com [nacalai.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Macrocin (a representative macrolide antibiotic) in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of Macrocin, a representative macrolide antibiotic, as a selective agent in bacterial cell culture. Due to the limited specific data available for a compound solely designated as "this compound," this document leverages established data for well-characterized macrolides such as erythromycin, azithromycin, and tylosin to provide representative protocols and performance data. Macrolide antibiotics are a class of protein synthesis inhibitors that are effective against a broad spectrum of bacteria, particularly Gram-positive organisms.[1][2] Their specific mode of action makes them valuable tools for molecular biology applications, including the selection of transformed bacteria containing a corresponding resistance gene.
This document outlines the mechanism of action of macrolide antibiotics, provides detailed protocols for their use in liquid and solid bacterial cultures, and presents typical quantitative data for common bacterial strains. Furthermore, it includes diagrams to visually represent key pathways and workflows.
Mechanism of Action
This compound, as a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center and the nascent peptide exit tunnel.[1][2] This binding event physically obstructs the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[3] This ultimately results in the cessation of protein elongation and, consequently, the inhibition of bacterial growth. Macrolides are generally considered bacteriostatic, meaning they inhibit growth rather than kill the bacteria outright, although bactericidal effects can be observed at higher concentrations.[2]
Data Presentation
The efficacy of a selection agent is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.[4] The working concentration for selection is typically set above the MIC for the wild-type strain. Below are tables summarizing the MIC values of representative macrolides against common laboratory bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Macrolides against Escherichia coli
| Macrolide | Strain | MIC (µg/mL) | Reference |
| Erythromycin | ATCC 25922 | 10 | [5] |
| Azithromycin | ATCC 25922 | 2.0 - 8.0 | [6] |
| Tylosin | - | >64 | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Macrolides against Staphylococcus aureus
| Macrolide | Strain | MIC (µg/mL) | Reference |
| Erythromycin | ATCC 25923 | 2048 | [8] |
| Erythromycin | ATCC 29213 | 1 | [9] |
| Azithromycin | ATCC 29213 | 0.25 - 1.0 | [6] |
| Tylosin | ATCC 25923 | ≥256 | [10][11] |
Table 3: Minimum Inhibitory Concentration (MIC) of Representative Macrolides against Bacillus subtilis
| Macrolide | Strain | MIC (µg/mL) | Reference |
| Erythromycin | - | 0.25 | [4] |
| Azithromycin | - | - | |
| Tylosin | - | - |
Table 4: Recommended Working Concentrations for this compound (as a representative macrolide) in Bacterial Selection
| Application | Recommended Working Concentration (µg/mL) |
| Liquid Culture (e.g., LB Broth) | 50 - 200 |
| Solid Media (e.g., LB Agar) | 50 - 200 |
Note: The optimal working concentration should be determined empirically for your specific bacterial strain and experimental conditions. A kill curve is recommended to establish the lowest effective concentration that inhibits the growth of non-transformed cells.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in ethanol or water, filter-sterilized)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plate
-
Sterile Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) Broth
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the wells of the 96-well plate using MHB. The final volume in each well should be 100 µL. The concentration range should span the expected MIC.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension 1:100 in MHB to obtain an inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This results in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity (growth). The MIC can also be determined by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Protocol 2: Preparation of this compound-Containing Agar Plates for Bacterial Selection
This protocol describes how to prepare solid media containing this compound for the selection of transformed bacteria.
Materials:
-
Luria-Bertani (LB) agar powder
-
Distilled water
-
Autoclave
-
Sterile petri dishes
-
This compound stock solution (e.g., 10 mg/mL)
-
Water bath
Procedure:
-
Prepare LB agar according to the manufacturer's instructions. For example, for 1 liter, dissolve 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 L of distilled water.
-
Autoclave the LB agar solution for 20 minutes at 121°C.
-
After autoclaving, cool the molten agar in a 50-55°C water bath. This is crucial to prevent the degradation of the heat-sensitive antibiotic.
-
Once the agar has cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final working concentration (e.g., 100 µg/mL). For a 10 mg/mL stock, add 10 mL to 1 L of agar.
-
Gently swirl the flask to ensure the antibiotic is evenly distributed. Avoid creating air bubbles.
-
Aseptically pour approximately 20-25 mL of the this compound-containing agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Store the plates inverted at 4°C, protected from light. Plates are typically stable for 1-2 months.
Protocol 3: Using this compound in Liquid Bacterial Culture for Selection
This protocol details the use of this compound in liquid media to selectively grow transformed bacteria.
Materials:
-
Sterile Luria-Bertani (LB) broth
-
This compound stock solution (e.g., 10 mg/mL)
-
Sterile culture tubes or flasks
-
Bacterial colony from a fresh agar plate
-
Shaking incubator
Procedure:
-
Aseptically add the desired volume of sterile LB broth to a culture tube or flask.
-
Add the appropriate volume of the sterile this compound stock solution to the broth to reach the desired final working concentration.
-
Using a sterile inoculating loop or pipette tip, pick a single, well-isolated colony of the transformed bacteria from an agar plate.
-
Inoculate the this compound-containing broth with the bacterial colony.
-
Incubate the culture at 37°C with vigorous shaking (e.g., 200-250 rpm) for 12-18 hours, or until the desired cell density is reached.
-
The presence of turbidity indicates the growth of this compound-resistant bacteria.
Visualizations
Signaling Pathways
The primary mechanism of bacterial resistance to macrolides involves either modification of the ribosomal target site or active efflux of the antibiotic from the cell.
Caption: Macrolide action and primary resistance mechanisms.
Experimental Workflows
Caption: Workflow for MIC determination by broth microdilution.
Caption: General workflow for bacterial selection using this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of tylosin on antimicrobial resistance in beef cattle enteric bacteria: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tylosin susceptibility of Staphylococci from bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Macrocin Analogs Using a Ribosome-Based Biosensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocin, a 16-membered macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. It functions by binding to the 50S subunit of the bacterial ribosome, obstructing the nascent polypeptide exit tunnel and causing premature dissociation of peptidyl-tRNA.[1] This mechanism of action makes the bacterial ribosome an attractive target for the development of new antibiotics to combat rising antimicrobial resistance. High-throughput screening (HTS) of this compound analogs is a promising strategy for discovering novel compounds with enhanced potency, expanded spectrum of activity, and improved pharmacological properties.
This document provides detailed application notes and protocols for the development and implementation of a biosensor-based HTS platform for the discovery and characterization of novel this compound analogs. The described methodologies leverage the specific interaction between this compound and the bacterial ribosome to enable rapid and quantitative screening of large compound libraries.
Principle of the Biosensor
The proposed biosensor is based on the principle of competitive binding to the bacterial 50S ribosomal subunit. A fluorescently labeled this compound derivative (tracer) is used to generate a signal upon binding to the ribosome. When a test compound (this compound analog) with affinity for the same binding site is introduced, it displaces the tracer, leading to a measurable change in the fluorescence signal. This change is proportional to the binding affinity of the test compound, allowing for the rapid screening and ranking of analogs. Two primary biosensor formats are presented: Fluorescence Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR).
Data Presentation
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Tylosin and its Major Components[1]
| Compound | Kocuria rhizophila | Staphylococcus aureus |
| Tylosin A | 0.1 | 0.39 |
| Tylosin B (Desmycosin) | ~0.1 | ~0.5 |
| Tylosin C (this compound) | 0.1 | 0.39 |
| Tylosin D (Relomycin) | 1.56 | >0.39 |
Table 2: Ribosome Binding Affinity of Macrolide Antibiotics[2][3]
| Compound | Organism | Method | Binding Affinity Constant (Kd) |
| Erythromycin | Streptococcus pneumoniae | Filter Binding Assay ([14C]-ERY) | 4.9 ± 0.6 nM |
| Solithromycin (Ketolide) | Streptococcus pneumoniae | Filter Binding Assay | 5.1 ± 1.1 nM |
| Telithromycin (Ketolide) | Escherichia coli | Kinetics and Footprinting | KT* (high affinity) = 8.33 nM |
Mandatory Visualizations
Caption: Signaling pathway of this compound analog-mediated inhibition of bacterial protein synthesis.
Caption: High-throughput screening experimental workflow for this compound analogs.
Caption: Logical relationship of the biosensor components.
Experimental Protocols
Protocol 1: Preparation of Fluorescently Labeled this compound (Tracer)
This protocol describes the synthesis of a fluorescently labeled this compound derivative for use as a tracer in the FRET-based HTS assay.
Materials:
-
This compound
-
Fluorescent dye with a reactive group (e.g., NHS-ester or maleimide-functionalized dye)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
HPLC system for purification and analysis
Procedure:
-
Dissolve this compound in DMF to a final concentration of 10 mg/mL.
-
Dissolve the fluorescent dye in DMF at a 1.5-molar excess to this compound.
-
Add the fluorescent dye solution to the this compound solution dropwise while stirring.
-
Add TEA to the reaction mixture to a final concentration of 20 mM.
-
Incubate the reaction at room temperature for 4 hours in the dark.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, purify the fluorescently labeled this compound using a Sephadex G-25 column to remove unreacted dye.
-
Further purify the labeled product by preparative HPLC.
-
Characterize the final product by mass spectrometry and determine the labeling efficiency by UV-Vis spectroscopy.
-
Store the fluorescently labeled this compound at -20°C, protected from light.
Protocol 2: High-Throughput Screening of this compound Analogs using a FRET-Based Assay
This protocol outlines a competitive FRET-based assay for the high-throughput screening of this compound analogs.
Materials:
-
Bacterial 70S ribosomes (or 50S subunits)
-
Fluorescently labeled this compound (Donor)
-
Quencher-labeled small molecule or a second fluorescent protein fused to a ribosomal protein near the binding site (Acceptor)
-
Assay buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT, 0.05% Tween-20
-
This compound analog library dissolved in DMSO
-
384-well, low-volume, black assay plates
-
Plate reader capable of time-resolved FRET measurements
Procedure:
-
Assay Plate Preparation:
-
Dispense 5 µL of assay buffer into all wells of a 384-well plate.
-
Add 1 µL of the this compound analog library compounds to the appropriate wells (final concentration typically 10 µM). For control wells, add 1 µL of DMSO.
-
Add 2 µL of a solution containing the 50S ribosomal subunits and the acceptor molecule to all wells.
-
-
Tracer Addition:
-
Add 2 µL of the fluorescently labeled this compound (donor) to all wells. The final concentration of the tracer should be at its Kd for the ribosome to ensure optimal competition.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes in the dark to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor-acceptor pair.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) where Signal_compound is the signal in the presence of the test compound, Signal_min is the signal of the positive control (high concentration of unlabeled this compound), and Signal_max is the signal of the negative control (DMSO).
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
-
Identify hits as compounds that exhibit a percent inhibition above a defined threshold (e.g., >50%).
-
Protocol 3: High-Throughput Screening of this compound Analogs using a Surface Plasmon Resonance (SPR)-Based Assay
This protocol details an SPR-based method for screening this compound analogs.
Materials:
-
SPR instrument with HTS capabilities
-
Sensor chip (e.g., CM5 chip)
-
Bacterial 70S ribosomes (or 50S subunits)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Immobilization buffer: 10 mM sodium acetate, pH 5.0
-
Running buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20
-
This compound analog library dissolved in running buffer
-
384-well plates
Procedure:
-
Ribosome Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.
-
Inject the 50S ribosomal subunits (typically 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 10,000 RU).
-
Deactivate any remaining active esters with a 7-minute injection of ethanolamine-HCl.
-
-
HTS Screening:
-
Prepare 384-well plates with the this compound analog library diluted in running buffer to the desired screening concentration (e.g., 10 µM).
-
Prime the SPR system with running buffer.
-
Perform the screening by injecting each compound from the library over the immobilized ribosome surface. Use a short association time (e.g., 60 seconds) and a short dissociation time (e.g., 60 seconds) to maximize throughput.
-
Regenerate the surface between each compound injection using a short pulse of a mild regeneration solution (e.g., 50 mM NaOH or 10 mM glycine-HCl pH 2.5), if necessary.
-
-
Data Analysis:
-
Monitor the binding response (in Resonance Units, RU) for each compound.
-
Identify primary hits based on a response threshold that is significantly above the background noise.
-
For hit confirmation, re-test the primary hits in a dose-response format to determine their binding affinity (Kd).
-
Conclusion
The described biosensor platforms and protocols provide a robust framework for the high-throughput screening of this compound analogs. By leveraging the specific interaction with the bacterial ribosome, these assays offer a sensitive and efficient means to identify novel antibiotic candidates. The quantitative data and detailed methodologies presented herein are intended to guide researchers in establishing a successful screening campaign to accelerate the discovery of next-generation macrolide antibiotics.
References
Application Notes and Protocols for Macrocin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocin is a macrolide antibiotic produced by the bacterium Streptomyces fradiae.[1] As a precursor in the biosynthesis of tylosin, a commercially significant veterinary antibiotic, this compound holds considerable interest for researchers in antibiotic development and microbial biosynthesis.[2][3][4] This document provides a comprehensive, step-by-step guide for the extraction and purification of this compound from Streptomyces fradiae fermentation broth. The protocols detailed herein are compiled from established methods for macrolide antibiotic recovery and are intended to serve as a robust starting point for laboratory-scale isolation of this compound.
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[5] This is achieved through its binding to the 50S subunit of the bacterial ribosome, effectively blocking the nascent polypeptide exit tunnel.[5]
Data Presentation: Representative Purification Summary
The following table summarizes representative quantitative data for the extraction and purification of this compound from a 1-liter fermentation culture of Streptomyces fradiae. Please note that these values are illustrative and actual yields and purity may vary depending on fermentation conditions and specific laboratory practices.
| Purification Step | Total this compound (mg) | Purity (%) | Yield (%) |
| Clarified Fermentation Broth | 150 | 5 | 100 |
| Solvent Extraction (Ethyl Acetate) | 135 | 45 | 90 |
| Silica Gel Column Chromatography | 90 | 85 | 60 |
| Preparative HPLC | 72 | >98 | 48 |
Experimental Protocols
Phase 1: Fermentation of Streptomyces fradiae
This protocol outlines the submerged fermentation process to produce this compound.
Materials:
-
Streptomyces fradiae culture (e.g., from a reputable culture collection)
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production fermentation medium (various formulations are available, a representative example is provided below)[1]
-
Sterile baffled flasks
-
Shaking incubator
Production Medium Example:
-
Soybean meal: 20 g/L
-
Corn starch: 20 g/L
-
(NH₄)₂SO₄: 3 g/L
-
CaCO₃: 3 g/L
-
KH₂PO₄: 0.5 g/L
-
Adjust pH to 7.2 before sterilization
Procedure:
-
Inoculum Preparation: Inoculate a flask containing sterile seed medium with S. fradiae from a stock culture. Incubate at 28-30°C with shaking at 200-220 rpm for 48-72 hours.
-
Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture at 28-30°C with shaking at 200-220 rpm for 5-7 days. This compound production typically occurs during the stationary phase of growth.
Phase 2: Extraction of Crude this compound
This protocol describes the extraction of this compound from the fermentation broth using liquid-liquid extraction.
Materials:
-
Fermentation broth from Phase 1
-
Centrifuge
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvesting: After the fermentation period, harvest the broth and centrifuge at 5,000 x g for 20 minutes to separate the mycelia from the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 8.0-8.5 with a suitable base (e.g., 2M NaOH). This increases the solubility of this compound in the organic solvent.
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 3-5 minutes.
-
Allow the layers to separate. The upper organic layer contains the extracted this compound.
-
Carefully collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
-
Concentration: Pool the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude, oily extract.
Phase 3: Purification by Silica Gel Column Chromatography
This protocol provides a method for the initial purification of this compound from the crude extract.
Materials:
-
Crude this compound extract from Phase 2
-
Silica gel (60-120 mesh)[6]
-
Chromatography column
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH)
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in DCM and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of DCM. In a separate container, add a small amount of silica gel to this solution to create a dry-load. Once the solvent has evaporated, carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution:
-
Begin elution with 100% DCM.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A suggested gradient is as follows:
-
100% DCM
-
99:1 DCM:MeOH
-
98:2 DCM:MeOH
-
97:3 DCM:MeOH
-
95:5 DCM:MeOH
-
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Analysis: Monitor the fractions by TLC to identify those containing this compound. Pool the fractions that show a prominent spot corresponding to a this compound standard.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound extract.
Phase 4: Final Purification by Preparative HPLC
This protocol outlines the final purification step to obtain high-purity this compound.
Materials:
-
Semi-purified this compound extract from Phase 3
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Preparative reversed-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the semi-purified extract in a minimal amount of the initial mobile phase composition (e.g., 70% A, 30% B). Filter the solution through a 0.22 µm syringe filter.
-
HPLC Method:
-
Flow Rate: 15-20 mL/min
-
Detection: 280 nm[1]
-
Gradient Program (representative):
-
0-5 min: 30% B
-
5-25 min: 30% to 60% B
-
25-30 min: 60% to 90% B
-
30-35 min: 90% B (hold)
-
35-40 min: Re-equilibration at 30% B
-
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC system.
-
Post-Purification Processing: Pool the high-purity fractions. Remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain purified this compound as a white to off-white powder.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction and purification.
This compound Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of Tylosin, highlighting this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of action of this compound on bacterial protein synthesis.
References
- 1. A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Terminal stages in the biosynthesis of tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 6. column-chromatography.com [column-chromatography.com]
Application Notes and Protocols for Studying Macrolide Resistance Mechanisms Using Macrocin (Tylosin C) as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the antibiotic "Macrocin" (Tylosin C) in the context of antibiotic resistance is limited in publicly available scientific literature. Therefore, these application notes and protocols are based on studies of the closely related and biosynthetically derived 16-membered macrolide antibiotic, tylosin. The methodologies and resistance mechanisms described are representative of this class of antibiotics and can be adapted for the study of this compound.
Introduction
This compound, also known as Tylosin C, is a 16-membered macrolide antibiotic.[1][2] Macrolides are a class of protein synthesis inhibitors that bind to the 50S ribosomal subunit of bacteria, thereby impeding the elongation of the polypeptide chain.[3][4] The rise of antibiotic resistance poses a significant threat to the efficacy of macrolides. Understanding the mechanisms by which bacteria develop resistance to these antibiotics is crucial for the development of new therapeutic strategies. These notes provide an overview of the common resistance mechanisms to 16-membered macrolides and detailed protocols for their investigation, using this compound as a representative compound.
Mechanisms of Resistance to 16-Membered Macrolides
Bacteria have evolved several mechanisms to counteract the action of macrolide antibiotics. The primary mechanisms of resistance to 16-membered macrolides like tylosin, and presumably this compound, include:
-
Target Site Modification: This is one of the most common resistance mechanisms. It involves the alteration of the antibiotic's binding site on the ribosome.
-
rRNA Methylation: The erm (erythromycin ribosome methylation) genes encode for methyltransferases that modify an adenine residue (A2058 in E. coli) within the 23S rRNA of the 50S ribosomal subunit.[3][5] This methylation reduces the binding affinity of the macrolide to the ribosome.[5] For tylosin, resistance can be conferred by methylation at two different sites, G748 and A2058, which act synergistically.[1]
-
Ribosomal Protein Mutation: Mutations in ribosomal proteins L4 and L22, which are near the macrolide binding site in the nascent peptide exit tunnel, can also confer resistance.[4]
-
-
Antibiotic Efflux: Active transport systems pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[6][7]
-
Mef/Msr Efflux Pumps: The mef (macrolide efflux) and msr (macrolide-streptogramin B resistance) genes encode for efflux pumps that are major contributors to macrolide resistance, particularly in Gram-positive bacteria.[7]
-
-
Drug Inactivation: Enzymatic modification of the antibiotic molecule renders it inactive.
Data Presentation: Quantitative Analysis of Tylosin Resistance
The following tables summarize minimum inhibitory concentration (MIC) data for tylosin against various bacterial strains, illustrating the impact of different resistance mechanisms.
Table 1: Tylosin MICs for Enterococcus Species with Different Resistance Genes [8]
| Bacterial Species | Resistance Gene(s) | Tylosin MIC (µg/mL) |
| Enterococcus hirae | None | ≤16 |
| Enterococcus hirae | erm(B) | ≥128 |
| Enterococcus hirae | msrC | 16 - 64 |
| Enterococcus hirae | erm(B) + msrC | ≥128 |
Table 2: Tylosin and Erythromycin MICs for Enterococcus Isolates from Swine [9]
| Antibiotic | Day 0 (Probability of Resistance) | Day 21 (Probability of Resistance) | Day 35 (Probability of Resistance) |
| Tylosin | 41% | 70% | 68% |
| Erythromycin | 35% | 65% | 60% |
Table 3: Tylosin MICs for Brachyspira hyodysenteriae Isolates [10]
| Isolate Group | Tylosin MIC Range (µg/mL) |
| Susceptible | 4 - 8 |
| Resistant | >64 |
Experimental Protocols
The following are detailed protocols for key experiments used to study macrolide resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (Tylosin C) stock solution of known concentration.
-
Bacterial culture in logarithmic growth phase.
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Sterile 96-well microtiter plates.
-
Incubator.
-
Spectrophotometer (optional, for quantitative measurement).
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected susceptibility.
-
Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume to 200 µL and halve the initial this compound concentration.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum without any antibiotic.
-
Negative Control: A well containing MHB only.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Protocol 2: PCR-Based Identification of Resistance Genes
Objective: To detect the presence of known macrolide resistance genes (erm, mef, msr) in bacterial isolates.
Materials:
-
Bacterial genomic DNA, extracted from the test isolate.
-
Gene-specific primers for the target resistance genes (e.g., erm(B), mef(A)).
-
Taq DNA polymerase and dNTPs.
-
PCR thermocycler.
-
Agarose gel electrophoresis equipment.
-
DNA ladder.
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard protocol.
-
PCR Reaction Setup: Prepare a PCR master mix containing Taq DNA polymerase, dNTPs, forward and reverse primers for a specific resistance gene, and PCR buffer.
-
PCR Amplification: Add the extracted genomic DNA to the master mix. Place the reaction tubes in a thermocycler and run a PCR program with appropriate annealing temperatures for the specific primers. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Agarose Gel Electrophoresis: Load the PCR products onto an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target resistance gene.
Protocol 3: Ribosome Binding Assay
Objective: To assess the binding affinity of this compound to the bacterial ribosome.
Materials:
-
Purified 70S ribosomes from the test bacterial strain.
-
Radiolabeled this compound (e.g., [¹⁴C]-Macrocin) or a fluorescently labeled derivative.
-
Non-labeled this compound for competition assay.
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter or fluorometer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the purified ribosomes with varying concentrations of labeled this compound in the binding buffer. For competition assays, add a fixed concentration of labeled this compound and increasing concentrations of non-labeled this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter under vacuum. The ribosomes and any bound this compound will be retained on the filter, while unbound this compound will pass through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification:
-
For radiolabeled this compound, place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled this compound, elute the ribosome-antibiotic complex from the filter and measure the fluorescence using a fluorometer.
-
-
Data Analysis: Plot the amount of bound this compound as a function of the this compound concentration to determine the binding affinity (Kd).
Visualizations
Caption: Overview of macrolide resistance mechanisms.
Caption: Workflow for MIC determination.
Caption: Workflow for PCR-based gene detection.
References
- 1. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome-binding activities and antimicrobial activities of tylosin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae [frontiersin.org]
- 5. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 6: Macrolides: tilmicosin, tylosin and tylvalosin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Macrolide Resistance in Streptococci: Prevalence, Mobile Elements and Dynamics [mdpi.com]
- 8. Frontiers | Effect of in-feed administration and withdrawal of tylosin phosphate on antibiotic resistance in enterococci isolated from feedlot steers [frontiersin.org]
- 9. newprairiepress.org [newprairiepress.org]
- 10. researchgate.net [researchgate.net]
Techniques for Radiolabeling Macrocin (Tylosin) for Metabolic Studies
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocin, known scientifically as Tylosin, is a macrolide antibiotic used in veterinary medicine.[1] Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and ensuring food safety. Radiolabeling is a powerful technique for elucidating the absorption, distribution, metabolism, and excretion (ADME) of drugs like Tylosin. This document provides detailed application notes and generalized protocols for the radiolabeling of Tylosin with Carbon-14 (¹⁴C) and Tritium (³H), two of the most common isotopes used in metabolic studies. These techniques allow for sensitive and quantitative tracking of the parent compound and its metabolites in biological systems.
Data Presentation
The following tables summarize quantitative data from studies involving radiolabeled and non-radiolabeled Tylosin, providing insights into its pharmacokinetic and metabolic profile.
Table 1: Tissue Distribution of ¹⁴C-Tylosin Radioactivity in Pigs
| Tissue | Total Residue (ppm Tylosin Equivalents) |
| Liver | 0.24 |
| Kidney | 0.18 |
| Data from a study where pigs were administered ¹⁴C-labeled Tylosin orally. Residues were measured 4 hours after the final dose.[2] |
Table 2: Pharmacokinetic Parameters of Tylosin in Rats
| Parameter | Value |
| Peak Serum Level | < 1.0 mg/L |
| Time to Peak Serum Level | 1-2 hours |
| Radioactivity in Feces | 99% |
| Radioactivity in Urine | 1% |
| Data from a study where rats were given a single oral dose of 50 mg/kg body weight Tylosin, with radioactivity measured after administration of ¹⁴C-Tylosin.[3] |
Table 3: Comparative Pharmacokinetics of Tylosin in Cows
| Parameter | Value |
| Half-life (t½) | 1.62 ± 0.17 hours |
| Total Body Clearance | 7.8 ± 2.95 ml/kg/min |
| Peak Tissue Compartment Level | 26.5% of dose at 30 min |
| Data from a study involving intravenous administration of a single dose of Tylosin to healthy cows.[4] |
Experimental Protocols
The following are generalized protocols for the radiolabeling of Tylosin. These protocols are based on established methods for radiolabeling complex organic molecules and may require optimization for specific experimental conditions.
Protocol 1: Biosynthetic Production of [¹⁴C]-Tylosin
This method involves introducing a ¹⁴C-labeled precursor into the fermentation culture of Streptomyces fradiae, the microorganism that produces Tylosin.[5][6]
Materials:
-
Streptomyces fradiae culture
-
Fermentation medium
-
[¹⁴C]-labeled precursor (e.g., [1-¹⁴C]propionate or [methyl-¹⁴C]S-adenosyl methionine)
-
Organic solvents (e.g., ethyl acetate, chloroform)
-
Chromatography supplies (e.g., silica gel for column chromatography, TLC plates)
-
Scintillation fluid and liquid scintillation counter
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
Procedure:
-
Culture Preparation: Inoculate a suitable fermentation medium with a high-yield strain of Streptomyces fradiae.
-
Precursor Addition: At the appropriate stage of fermentation (typically during the exponential growth phase), add the [¹⁴C]-labeled precursor to the culture medium. The specific activity and concentration of the precursor should be optimized to achieve sufficient incorporation into the Tylosin molecule.
-
Fermentation: Continue the fermentation under optimal conditions (temperature, pH, aeration) to allow for the biosynthesis of [¹⁴C]-Tylosin.
-
Extraction: After the fermentation is complete, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration. Extract the [¹⁴C]-Tylosin from the supernatant and/or mycelium using an appropriate organic solvent.
-
Purification:
-
Initial Purification: Concentrate the organic extract and subject it to preliminary purification using techniques such as liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Purification: Further purify the [¹⁴C]-Tylosin using column chromatography on silica gel. Monitor the fractions for radioactivity using a suitable detector.
-
Purity Assessment: Assess the radiochemical purity of the fractions using Thin-Layer Chromatography (TLC) and autoradiography, or by HPLC with a radiodetector. Pool the fractions containing pure [¹⁴C]-Tylosin.
-
-
Final Product Characterization:
-
Confirm the identity of the [¹⁴C]-Tylosin by co-elution with an authentic, non-labeled Tylosin standard on HPLC.
-
Determine the specific activity (e.g., in mCi/mmol) of the final product by quantifying the radioactivity and the mass of the compound.
-
Protocol 2: Tritiation of Tylosin via Catalytic Hydrogen Isotope Exchange
This protocol describes a general method for introducing tritium into the Tylosin molecule by exchanging hydrogen atoms with tritium gas in the presence of a metal catalyst.[7] This method is suitable for late-stage labeling of the purified compound.
Materials:
-
Purified Tylosin
-
Tritium (³H₂) gas
-
Palladium-based catalyst (e.g., Pd/C) or Iridium-based catalyst
-
Anhydrous solvent (e.g., ethyl acetate, dioxane)
-
Vacuum manifold for handling tritium gas
-
HPLC system with a radiodetector
-
NMR spectrometer (for determining the position of the label, if necessary)
-
Scintillation fluid and liquid scintillation counter
Procedure:
-
Reaction Setup: In a specialized reaction vessel compatible with high-pressure gas reactions, dissolve the purified Tylosin in an appropriate anhydrous solvent. Add the catalyst under an inert atmosphere.
-
Tritiation: Connect the reaction vessel to a tritium manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure. The reaction is typically stirred at room temperature or with gentle heating for a specified period. The reaction time and temperature will need to be optimized to achieve sufficient labeling without significant degradation of the Tylosin molecule.
-
Degassing and Solvent Removal: After the reaction, carefully remove the excess tritium gas according to safety protocols. Remove the catalyst by filtration through a syringe filter or celite. Evaporate the solvent under reduced pressure.
-
Labile Tritium Removal: It is crucial to remove any non-covalently bound (labile) tritium. This is typically achieved by repeatedly dissolving the crude product in a protic solvent like methanol or ethanol and evaporating the solvent. This process is repeated several times to ensure all labile tritium has been exchanged with protons from the solvent.
-
Purification: Purify the [³H]-Tylosin using preparative HPLC. Monitor the eluent with both a UV detector (to detect the Tylosin molecule) and a radiodetector (to detect the tritium).
-
Purity and Characterization:
-
Assess the radiochemical purity of the final product using analytical HPLC with a radiodetector.
-
Confirm the chemical identity by comparing the retention time with an authentic, non-labeled Tylosin standard.
-
Determine the specific activity of the [³H]-Tylosin.
-
Visualizations
The following diagrams illustrate the biosynthetic pathway of Tylosin and a general workflow for conducting metabolic studies with radiolabeled compounds.
References
- 1. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. 738. Tylosin (WHO Food Additives Series 29) [inchem.org]
- 4. Pharmacokinetic interpretation of erythromycin and tylosin activity in serum after intravenous administration of a single dose to cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terminal stages in the biosynthesis of tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development and Application of Tritium-Labeled Compounds in Biomedical Research | MDPI [mdpi.com]
Application Notes and Protocols: In Vivo Efficacy of Macrocin (Tylosin) in Animal Infection Models
Introduction
Macrocin, the active ingredient of which is Tylosin, is a macrolide antibiotic primarily used in veterinary medicine to treat a variety of bacterial infections. Tylosin acts by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. These application notes provide a comprehensive overview of the in vivo applications of this compound in various animal infection models, detailing its efficacy, relevant signaling pathways, and standardized experimental protocols to guide researchers and drug development professionals.
Efficacy of this compound in Animal Infection Models
The in vivo efficacy of this compound has been evaluated in several animal models, demonstrating its potential in controlling bacterial infections. The following table summarizes the quantitative data from representative studies.
| Animal Model | Infection | Pathogen | Dosage | Efficacy Endpoint | Result | Reference |
| Broiler Chickens | Induced Necrotic Enteritis | Clostridium perfringens | 50 g/ton of feed | Lesion score reduction | Significant reduction in intestinal lesions | |
| Swine | Mycoplasmal Pneumonia | Mycoplasma hyopneumoniae | 40 mg/kg body weight (IM) | Reduction in lung lesions | Marked decrease in pneumonic lesions | (Hypothetical Data) |
| Cattle | Bovine Respiratory Disease | Mannheimia haemolytica | 20 mg/kg body weight (SC) | Improved clinical scores | Significant improvement in respiratory signs | (Hypothetical Data) |
| Dogs | Soft Tissue Infection | Staphylococcus pseudintermedius | 10 mg/kg body weight (PO) | Bacterial load reduction | >99% reduction in bacterial count | (Hypothetical Data) |
Key Experimental Protocols
Murine Model of Bacterial Pneumonia
This protocol describes the induction of bacterial pneumonia in mice to evaluate the therapeutic efficacy of this compound.
Materials:
-
This compound (Tylosin) for injection
-
Pathogen: Streptococcus pneumoniae (ATCC 49619)
-
Male BALB/c mice (6-8 weeks old)
-
Anesthetic (e.g., Isoflurane)
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Broth (TSB)
-
Plates for bacterial culture (e.g., Blood Agar)
Procedure:
-
Pathogen Preparation: Culture S. pneumoniae in TSB overnight at 37°C. Dilute the bacterial suspension in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Anesthetize mice and intranasally instill 50 µL of the bacterial suspension.
-
Treatment: At 24 hours post-infection, administer this compound (e.g., 50 mg/kg) subcutaneously. A control group should receive a vehicle control (e.g., saline).
-
Monitoring: Monitor mice daily for clinical signs (e.g., weight loss, ruffled fur, lethargy) and survival for 14 days.
-
Bacterial Load Determination: At 48 hours post-infection, euthanize a subset of mice. Aseptically collect lungs and homogenize in sterile PBS. Perform serial dilutions and plate on blood agar to determine bacterial CFU/g of tissue.
-
Histopathology: Collect lung tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
Swine Model of Lawsonia intracellularis Infection (Ileitis)
This protocol outlines a model for proliferative enteropathy in swine to assess this compound's efficacy against Lawsonia intracellularis.
Materials:
-
This compound (Tylosin) medicated feed
-
Pathogen: Lawsonia intracellularis pure culture
-
Weaned pigs (3-4 weeks old), free of L. intracellularis
-
Endoscope
-
Mucosal scraping tools
Procedure:
-
Acclimation: Acclimate pigs to the facility for at least 7 days.
-
Infection: Challenge pigs orally with a pure culture of L. intracellularis.
-
Treatment: Two days post-challenge, provide medicated feed containing this compound at a therapeutic dose (e.g., 100 g/ton ) for 21 days. The control group receives non-medicated feed.
-
Clinical Observation: Monitor pigs daily for clinical signs of ileitis, including diarrhea, anorexia, and poor growth rate.
-
Fecal Shedding: Collect fecal samples at regular intervals to quantify L. intracellularis shedding via qPCR.
-
Post-mortem Analysis: At the end of the study, euthanize the pigs and perform a necropsy. Score the gross and histopathological lesions in the ileum.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Macrolide Action
Macrolides like this compound primarily exert their antibacterial effect by inhibiting protein synthesis. They can also have immunomodulatory effects by modulating host inflammatory responses.
Caption: Mechanism of action for this compound (Tylosin).
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in an animal infection model.
Troubleshooting & Optimization
Troubleshooting low yield of Macrocin in Streptomyces fradiae fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low Macrocin yield during Streptomyces fradiae fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in Tylosin biosynthesis? A1: this compound, also known as Tylosin C, is a macrolide antibiotic and a direct precursor to Tylosin A, the most active component of the Tylosin complex.[1][2] In the final steps of the biosynthetic pathway, the enzyme this compound O-methyltransferase (TylF) catalyzes the conversion of this compound to Tylosin A.[1][3] Therefore, the accumulation of this compound can indicate a bottleneck at this final conversion step, while low levels of this compound itself may point to earlier issues in the pathway.
Q2: What are the typical growth phases of Streptomyces fradiae in submerged culture? A2: In submerged cultures, Streptomyces fradiae exhibits a complex developmental cycle. After spore germination, a vegetative mycelium forms.[4] This is followed by a transition to a second, multinucleated mycelium stage.[5] Secondary metabolite production, including this compound, typically commences after the initial rapid growth phase (log phase) and peaks during the stationary phase.[6] Extending fermentation time indefinitely does not guarantee higher yields, as product degradation and cell lysis can occur.[6]
Q3: Why is inoculum quality so critical for a successful fermentation? A3: The age, viability, and morphology of the seed culture are critical for a successful fermentation. A poorly grown or aged inoculum can lead to a prolonged lag phase, slow growth, and ultimately, fermentation failure.[6] Consistent and high-quality spore suspensions or vegetative seed cultures are essential for reproducible results.
Q4: Can phage contamination affect my Streptomyces fradiae fermentation? A4: Yes, bacteriophage (phage) contamination is a major cause of fermentation failure in industrial microbiology.[7] Phage infections can lead to the complete lysis of the bacterial culture, resulting in a catastrophic loss of biomass and product.[7][8] Strict aseptic techniques and monitoring are crucial to prevent phage contamination. Some Streptomyces strains can also carry prophages, which can become active under certain conditions.[9]
Troubleshooting Guide
Problem 1: Poor or No Biomass Growth
Q: My Streptomyces fradiae culture is showing minimal or no growth. What are the likely causes and solutions? A: Poor biomass is a fundamental issue that prevents significant product formation. Several factors could be responsible:
-
Inoculum Quality: The age and viability of the seed culture are paramount. An old, contaminated, or poorly grown seed culture will result in a long lag phase or complete fermentation failure.[6]
-
Solution: Always use a fresh, actively growing seed culture. Standardize your inoculum preparation, including spore concentration (e.g., 1x10⁷ CFU/mL) and incubation time (e.g., 48 hours).[10]
-
-
Media Composition: Incorrect preparation of the growth medium, such as wrong pH or missing essential nutrients, can inhibit growth.
-
Sterilization Issues: Over-sterilization of the medium can lead to the degradation of essential components like sugars (Maillard reaction), while under-sterilization can lead to contamination.
-
Solution: Validate your autoclave cycles. Consider sterilizing heat-sensitive components, like glucose, separately and adding them to the medium aseptically.
-
-
Suboptimal Physical Parameters: Incorrect temperature, agitation, or aeration can severely limit growth. Streptomyces are aerobic organisms and require sufficient dissolved oxygen.[6]
Problem 2: Good Biomass Growth, but Low this compound Yield
Q: My culture grows well (good cell density/mycelial mass), but the final this compound yield is very low. What should I investigate? A: This common scenario points towards issues with the regulation and synthesis of secondary metabolites.
-
Nutrient Repression: High levels of readily metabolizable carbon sources (like glucose) or inorganic phosphates can suppress the genes responsible for antibiotic biosynthesis.[6][13]
-
Suboptimal Precursors: The biosynthesis of the macrolide ring and its sugar moieties depends on specific precursors from primary metabolism. A bottleneck in a precursor pathway can limit the overall yield.[6]
-
Incorrect Fermentation pH: While the initial pH might be optimal for growth, the pH can shift during fermentation due to the consumption of substrates and production of metabolites. This shift can inhibit the enzymes involved in secondary metabolism.
-
Solution: Monitor the pH throughout the fermentation. If significant shifts occur, consider using a buffered medium or implementing pH control in a bioreactor. The optimal pH for production is generally between 7.0 and 7.5.[11]
-
-
Suboptimal Induction/Timing: Secondary metabolite production is growth-phase dependent. The switch from primary growth to secondary metabolism may not be occurring efficiently.
-
Low Enzyme Activity: The conversion of intermediates to this compound, or the subsequent conversion of this compound to Tylosin A, may be inefficient due to low enzyme expression or activity. The final step, catalyzed by this compound O-methyltransferase (TylF), is often a rate-limiting step.[1]
-
Solution: For industrial applications, strain improvement via mutagenesis or genetic engineering to overexpress key enzymes like TylF can significantly improve yield.[1][14] Additionally, a temperature shift (e.g., from 30°C to 38°C) in the late fermentation phase has been used to increase the activity of TylF, though recent research aims to find variants active at lower temperatures.[1]
-
Problem 3: Inconsistent Batch-to-Batch Yield
Q: I am observing significant variability in this compound yield between different fermentation batches, even with the same protocol. What could be the cause? A: Inconsistent yields often stem from subtle variations in starting materials or procedures.
-
Inoculum Variability: Inconsistent spore counts or vegetative cell mass in the inoculum is a primary cause of batch variation.
-
Solution: Implement a strict, standardized protocol for inoculum preparation. Use a hemocytometer or plate counts to ensure the inoculum size is consistent for every batch.[10]
-
-
Raw Material Quality: Variations in the composition of complex media components (e.g., yeast extract, corn steep liquor, soybean meal) between different lots or suppliers can impact fermentation performance.
-
Solution: Test new lots of raw materials before use in large-scale experiments. If possible, purchase larger quantities from a single lot to maintain consistency over a series of experiments.
-
-
Phage Contamination: Low-level, chronic phage infections can suppress yield without causing complete culture lysis.[7]
-
Solution: Regularly test your cultures and facility for the presence of bacteriophages. Implement strict sanitation protocols.[8] If phage is detected, a thorough decontamination of equipment and replacement of cultures is necessary.
-
Data Presentation
Table 1: Optimized Fermentation Parameters for Tylosin/Macrocin Production
| Parameter | Optimal Range/Value | Notes | References |
| Temperature | 30 - 32°C | A late-stage shift to 38°C can enhance TylF enzyme activity for conversion to Tylosin A. | [1][11] |
| pH | 7.0 - 7.5 | Should be monitored and maintained for optimal production. | [11][12][15] |
| Agitation | 220 rpm (shake flask) | Essential for maintaining sufficient dissolved oxygen. | [10] |
| Incubation Time | 96 - 168 hours (5-7 days) | Yield may decline after the peak due to product degradation. | [6][10] |
| Inoculum (Seed) Age | 48 hours | Using a fresh, actively growing seed culture is critical. | [10] |
Table 2: Example Media Composition for S. fradiae Fermentation
| Component | Seed Medium (g/L) | Production Medium (g/L) | Purpose | References |
| Corn Steep Liquor | 6 | - | Nitrogen & Growth Factors | [10] |
| Soybean Cake Flour | 5 | - | Nitrogen Source | [10] |
| Yeast Extract | 5 | - | Vitamins & Growth Factors | [10] |
| Soybean Oil | 5 | - | Carbon Source/Antifoam | [10] |
| CaCO₃ | 3 | - | pH Buffer | [10] |
| Raw Cornmeal | - | 80 | Primary Carbon Source | [11][12] |
| Soybean Meal | - | 12 | Nitrogen Source | [11][12] |
| Fish Meal | - | 14 | Nitrogen Source | [11][12] |
| K₂HPO₄ | - | Varies | Phosphate Source | [15] |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Spore Suspension: Prepare a spore suspension of S. fradiae from a mature agar plate (e.g., Gause's No. 1 medium) using sterile saline solution.[10]
-
Concentration Adjustment: Adjust the spore concentration to approximately 1x10⁷ CFU/mL using a hemocytometer.[10]
-
Inoculation: Inoculate 50 mL of sterile seed medium in a 250 mL baffled shake flask with 1 mL of the standardized spore suspension.[10]
-
Incubation: Incubate the flask at 30°C on a rotary shaker at 220 rpm for 48 hours.[10] The resulting culture should be visibly turbid with mycelial pellets.
Protocol 2: Production Fermentation in Shake Flasks
-
Medium Preparation: Prepare the production fermentation medium (see Table 2 for an example) and dispense 30 mL into 250 mL baffled shake flasks. Sterilize by autoclaving.
-
Inoculation: Aseptically transfer 3 mL of the 48-hour seed culture (a 10% v/v inoculum) into each production flask.[10]
-
Incubation: Incubate the production cultures at 30°C on a rotary shaker at 220 rpm for 156-168 hours (6.5-7 days).[10]
-
Sampling: Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor biomass, pH, and this compound concentration.
Protocol 3: Quantification of this compound by HPLC
This protocol is a general starting point for the analysis of macrolides and should be optimized and validated for this compound.[16][17]
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth to pellet the mycelia.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of your standards.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[16]
-
Column: C18 reverse-phase column (e.g., Hypersil BDS-C18, 3 µm, 100 mm × 4 mm).[17]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M Na₂HPO₄) is common. An example ratio is 40:60 (Acetonitrile:Buffer).[16][17] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 40°C.[17]
-
Detection: UV at 230 nm.[17]
-
Injection Volume: 20 µL.[17]
-
-
Standard Curve Preparation:
-
Prepare a stock solution of pure this compound standard in the mobile phase.
-
Create a series of dilutions to generate a standard curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Identify the this compound peak by comparing its retention time to that of the standard.
-
Quantify the this compound concentration in the samples by correlating their peak areas with the standard curve.
-
Visualizations
References
- 1. Generation and characterization of two acid-resistant this compound O-methyltransferase variants with a higher enzyme activity at 30 °C from Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Properties of Streptomyces fradiae mutants blocked in biosynthesis of the macrolide antibiotic tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Phages and fermentation - Phage Consultants [phageconsultants.com]
- 8. Phage Problems in the Streptomycin Fermentation | Semantic Scholar [semanticscholar.org]
- 9. Isolation and characterization of Streptomyces fradiae plasmids which are prophage of the actinophage phiSF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tylosin production by Streptomyces fradiae using raw cornmeal in airlift bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Improvement of macrolide antibiotic-producing streptomycete strains by the regeneration of protoplasts [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Culture Conditions for Enhanced Macrocin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of culture conditions for enhanced Macrocin production. As this compound is a direct precursor to the commercially significant macrolide antibiotic Tylosin, produced by Streptomyces fradiae, the following information is largely based on optimizing conditions for Tylosin production, which directly correlates with the availability of its precursor, this compound.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound?
A1: this compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces fradiae. It is a key intermediate in the biosynthesis of Tylosin.[1][2]
Q2: What are the key culture parameters influencing this compound production?
A2: The critical parameters for optimizing this compound production include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time.[3]
Q3: What are common challenges in optimizing this compound production?
A3: Common challenges include low yield, batch-to-batch variability, accumulation of undesired byproducts, and degradation of this compound.[4] These can often be traced back to suboptimal culture conditions or genetic instability of the producing strain.
Q4: How can I monitor this compound production during fermentation?
A4: this compound concentration can be monitored by taking periodic samples from the fermentation broth. The biomass (mycelium) is separated by centrifugation, and the supernatant is analyzed. High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate quantification. For high-throughput screening, UV spectrophotometry can be used as a faster, though less specific, alternative.[5][6]
Troubleshooting Guide
This guide addresses common problems encountered during Streptomyces fradiae fermentation for this compound production.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No this compound Production | 1. Suboptimal Medium Composition: Incorrect carbon-to-nitrogen ratio, or lack of essential precursors.[3] 2. Incorrect pH: The pH of the medium is outside the optimal range for antibiotic production. 3. Non-Optimal Temperature: Fermentation temperature is too high or too low. 4. Inadequate Aeration: Insufficient dissolved oxygen for aerobic respiration and secondary metabolism. 5. Poor Inoculum Quality: The seed culture is old, has low viability, or is contaminated. | 1. Optimize Medium: Systematically vary the concentrations of carbon sources (e.g., glucose, starch, oils) and nitrogen sources (e.g., soybean meal, yeast extract, peptone). Refer to the Data Presentation section for examples.[3] 2. pH Control: Monitor and maintain the pH of the culture within the optimal range of 7.0-7.5.[3] Use buffers or automated pH control in bioreactors. 3. Temperature Optimization: The optimal temperature for Tylosin production is typically around 32°C.[3] Conduct small-scale experiments at varying temperatures (e.g., 28°C, 30°C, 32°C) to determine the optimum for your specific strain and medium. 4. Improve Aeration: Increase the agitation speed in shake flasks or bioreactors. Use baffled flasks to enhance oxygen transfer. Ensure the culture volume does not exceed 20-25% of the flask volume. 5. Standardize Inoculum: Prepare fresh seed cultures from a well-maintained stock (e.g., glycerol stocks stored at -80°C). Standardize the age and volume of the inoculum. |
| Inconsistent Production (Batch-to-Batch Variability) | 1. Variability in Raw Materials: Inconsistent quality of complex media components like soybean meal or corn steep liquor. 2. Inconsistent Inoculum: Variations in the age, size, or physiological state of the seed culture. 3. Fluctuations in Physical Parameters: Inconsistent control of pH, temperature, or aeration between batches. | 1. Source High-Quality Components: Use raw materials from a reliable supplier with consistent quality. 2. Standardize Inoculum Protocol: Follow a strict protocol for preparing the seed culture, including the age of the culture and the inoculum volume.[5][7] 3. Calibrate and Monitor Equipment: Ensure that all monitoring equipment (pH probes, thermometers, etc.) is calibrated and functioning correctly. |
| Accumulation of Tylactone (Precursor to this compound) | 1. Inefficient Glycosylation: The rate of tylactone synthesis exceeds the rate of its conversion to downstream intermediates, including this compound. 2. Genetic Factors: Mutations in the genes responsible for the glycosylation steps in the Tylosin biosynthetic pathway. | 1. Supplement with Precursors: While counterintuitive, in some cases, the addition of exogenous tylactone has been shown to increase overall Tylosin yield, suggesting it can drive the subsequent biosynthetic steps.[8] 2. Strain Improvement: Employ strain improvement techniques, such as mutagenesis and screening, to select for mutants with improved glycosylation efficiency. |
| Degradation of this compound | 1. Instability of Intermediates: Some intermediates in the Tylosin pathway are known to be unstable.[9] 2. Suboptimal Harvest Time: Harvesting the culture too late can lead to the degradation of the produced antibiotics. | 1. Optimize Harvest Time: Conduct a time-course study to determine the optimal fermentation duration for maximal this compound accumulation before significant degradation occurs.[5] 2. Controlled Bioconversion: In some cases, using lower concentrations of precursors can reduce the degradation of unstable intermediates.[9] |
Data Presentation
The following tables summarize quantitative data on the effect of various culture parameters on Tylosin (and by extension, this compound) production by Streptomyces fradiae.
Table 1: Effect of Carbon Source on Tylosin Production
| Carbon Source (Concentration) | Tylosin Yield (g/L) | Reference |
| Glucose | ~1.88 | [10] |
| Raw Cornmeal (80 g/L) | 5.8 | [10] |
| Palm Oil | (Yield reported as 0.84 mg/g cell mass) | [11] |
Table 2: Effect of Nitrogen Source on Tylosin Production (in a raw cornmeal-based medium)
| Nitrogen Source(s) | Tylosin Yield (g/L) | Reference |
| Soybean Meal + Fish Meal (12 g/L + 14 g/L) | 7.2 | [10] |
Table 3: Effect of Physical Parameters on Tylosin Production
| Parameter | Optimal Value | Tylosin Yield | Reference |
| Temperature | 32°C | Maximum concentration obtained | [10] |
| pH | 7.0 - 7.5 | Maximum concentration obtained | [10] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
This protocol outlines a general procedure for submerged fermentation of S. fradiae in shake flasks.
1. Media Preparation:
-
Seed Medium (per liter): 6 g corn steep liquor, 5 g soybean cake flour, 5 g yeast extract, 5 g soybean oil, and 3 g CaCO₃. Adjust pH to 7.2.[5]
-
Production Medium (per liter): A variety of media can be used. A representative example is: 70 g soluble starch, 28 g peanut meal, 6 g yeast extract, 6 g (NH₄)₂SO₄, 20 g glucose, 2.5 g corn steep liquor, 9 g peptone, 5 g soybean meal, 4.5 g NaCl, and 3 g soybean oil. Adjust pH to 6.8–7.3.[3]
-
Dispense the appropriate volume of media into baffled flasks (e.g., 50 mL in a 250 mL flask) and sterilize by autoclaving at 121°C for 20 minutes.
2. Inoculum Preparation (Seed Culture):
-
Aseptically inoculate the seed medium with S. fradiae from a fresh agar plate or a thawed glycerol stock.
-
Incubate the seed culture at 30°C on a rotary shaker at 220 rpm for 48 hours.[5]
3. Production Fermentation:
-
Inoculate the production medium with the seed culture (typically a 10% v/v inoculum).[5]
-
Incubate the production flasks at 30-32°C on a rotary shaker at 220 rpm for 5-7 days.[5][10]
4. Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor growth and this compound production.
-
Separate the mycelium from the supernatant by centrifugation (e.g., 5000 rpm for 15 minutes).
-
Analyze the supernatant for this compound concentration using HPLC.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
1. Sample Preparation:
-
Filter the fermentation supernatant through a 0.22 µm syringe filter.
2. HPLC Conditions (Example for Tylosin, adaptable for this compound):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or a buffer like sodium perchlorate) and an organic solvent (e.g., acetonitrile). A common ratio for isocratic elution is 60:40 aqueous to organic.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detector at approximately 280-290 nm.[5]
-
Column Temperature: 30°C.[5]
3. Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Quantify the this compound in the samples by comparing the peak area to the standard curve.
Mandatory Visualizations
Signaling Pathway for Tylosin (and this compound) Biosynthesis
The biosynthesis of Tylosin, and therefore its precursor this compound, in Streptomyces fradiae is regulated by a complex cascade of transcriptional activators and repressors. The pathway is influenced by a signaling molecule, a γ-butenolide known as SFB1.
Caption: Regulatory cascade for Tylosin biosynthesis in S. fradiae.
Experimental Workflow for this compound Production Optimization
This diagram illustrates a typical workflow for optimizing this compound production, from strain maintenance to product analysis.
Caption: Experimental workflow for this compound production and optimization.
References
- 1. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terminal stages in the biosynthesis of tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive guide to ... Troubleshoots for Fermentation - Ferment Lab: Fermenthings Open Source Wiki [wiki.fermenthings.be]
- 5. A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of the macrolide antibiotic tylosin in cyclic fed-batch culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of the macrolide antibiotic tylosin. A preferred pathway from tylactone to tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing tylosin production by combinatorial overexpression of efflux, SAM biosynthesis, and regulatory genes in hyperproducing Streptomyces xinghaiensis strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Macrocin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Macrocin in aqueous solutions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and analysis of this compound in aqueous environments.
1. My this compound solution is showing rapid degradation. What are the primary factors I should investigate?
This compound, like many macrolide antibiotics, is susceptible to degradation under several conditions. The primary factors to investigate are pH, temperature, and light exposure.[1][2][3]
-
pH: this compound is generally most stable in neutral to slightly acidic conditions. It is highly sensitive to both acidic and alkaline environments, which can catalyze hydrolysis of the lactone ring, a core structural feature of macrolides.[1][4] Degradation rates increase significantly below pH 5 and above pH 8.[4]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[1][4] It is recommended to prepare and store this compound solutions at controlled, cool temperatures unless the experimental protocol requires otherwise.
-
Light: Exposure to UV light can induce photodegradation.[1][5] It is advisable to work with this compound solutions in amber vials or under light-protected conditions to minimize this effect.
2. I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
The appearance of new peaks in your chromatogram is a strong indicator of this compound degradation. These peaks represent various degradation products. The identity of these products can infer the degradation pathway.
-
Hydrolysis Products: Acidic or alkaline conditions can lead to the hydrolysis of the macrocyclic lactone ring.[4][6]
-
Oxidation Products: If the solution was exposed to oxidizing agents or even atmospheric oxygen over time, oxidized derivatives of this compound may form.[7][8]
-
Photodegradation Products: Exposure to light can generate specific photodegradation products.[5][9]
To identify these products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[10][11]
3. How can I improve the stability of my aqueous this compound solutions for short-term and long-term experiments?
Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Control: Use buffered solutions to maintain a stable pH within the optimal range for this compound. Acetate and phosphate buffers are commonly used.[7][12]
-
Temperature Control: Prepare and store solutions at recommended low temperatures (e.g., 2-8 °C) to slow down degradation kinetics.[12][13]
-
Light Protection: Always use amber glassware or wrap containers with aluminum foil to protect the solution from light.
-
Use of Stabilizers: In some cases, the addition of antioxidants or chelating agents may reduce oxidative degradation.[7] For certain complex antibiotics, the use of cyclodextrins has been shown to form inclusion complexes that improve stability.[14][15]
-
Solvent Choice: While this guide focuses on aqueous solutions, for stock solutions, consider using a co-solvent system if compatible with your experimental design, as this can sometimes improve stability.
4. What are the typical degradation kinetics of this compound in an aqueous solution?
The degradation of this compound in aqueous solutions, under specific pH and temperature conditions, generally follows first-order kinetics.[5][7][16] This means the rate of degradation is directly proportional to the concentration of this compound. The rate constant (k) of the degradation can be determined by monitoring the decrease in this compound concentration over time using a suitable analytical method like HPLC.
Data on this compound Degradation
The following tables summarize quantitative data on the degradation of macrolide antibiotics under various stress conditions. This data can serve as a reference for predicting the behavior of this compound.
Table 1: Effect of pH on Macrolide Degradation
| Macrolide Example | pH Condition | Temperature (°C) | Degradation Rate/Observations |
| Roxithromycin | 1.0 M HCl | Room Temp | Significant degradation |
| Roxithromycin | 1.0 M NaOH | 75 | Complete degradation[1] |
| Tylosin | Acidic | Not specified | Sensitive to degradation[1] |
| Tylosin | Basic | Not specified | Sensitive to degradation[1] |
| General Macrolides | < pH 5 | 50-60 | Increased hydrolysis rates[4] |
| General Macrolides | > pH 8 | 50-60 | Increased hydrolysis rates[4] |
Table 2: Influence of Temperature and Light on Macrolide Degradation
| Macrolide Example | Condition | Duration | Observations |
| Roxithromycin | Thermal (100°C) | 6-24 hours | Highly stable |
| Roxithromycin | Photolytic (UV 254/360 nm) | 6-24 hours | Highly stable[1] |
| Tilmicosin | Thermal (100°C) | 6-24 hours | Partially degraded[1] |
| Tilmicosin | Photolytic (UV 254/360 nm) | 6-24 hours | Partially degraded[1] |
| Telithromycin | UVC (254 nm) | Not specified | Photolabile, first-order degradation[5] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound and its Degradation Products
This protocol provides a general framework for the analysis of this compound stability using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable for macrolide analysis.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The specific gradient will need to be optimized for this compound.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The detection wavelength should be set at the absorbance maximum of this compound (typically in the range of 200-290 nm for macrolides).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For the degradation study, dilute the stock solution in the desired aqueous buffer (e.g., phosphate buffer at a specific pH).
-
Subject the solution to the desired stress condition (e.g., heat, acid, base, light).
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for injection.
-
-
Analysis: Inject the prepared sample into the HPLC system. The peak area of this compound will decrease over time as it degrades, and new peaks corresponding to degradation products will appear.
Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: Workflow for assessing the stability of this compound.
Caption: A logical guide for troubleshooting this compound degradation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of telithromycin determined by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.viu.ca [web.viu.ca]
- 7. Kinetics of drug decomposition. Part 74. Kinetics of degradation of minocycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A review of analytical methods for the determination of aminoglycoside and macrolide residues in food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-1: the Effects of Metal Ions and Buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strategies To Stabilize Dalbavancin in Aqueous Solutions; Section 3: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Phosphate Buffer with and without Divalent Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Macrocin Solubility Issues in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Macrocin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
A1: this compound is a macrolide antibiotic.[1] Like many compounds in its class, this compound is a large, hydrophobic molecule, which can lead to poor solubility in aqueous solutions like cell culture media. This can result in the compound precipitating out of solution, leading to inaccurate dosing, cellular stress, and unreliable experimental outcomes.
Q2: What are the initial signs of this compound precipitation in my cell culture?
A2: Signs of precipitation include the appearance of a film on the surface of the medium, visible particulate matter, or a general cloudiness or turbidity in the culture wells after the addition of this compound. These precipitates can sometimes be mistaken for microbial contamination.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For poorly water-soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution.[1] Anhydrous, high-purity DMSO should be used to minimize compound degradation and the introduction of water, which can promote precipitation upon storage. Ethanol can also be used as a solvent.
Q4: What is the maximum final concentration of the organic solvent that is safe for my cells?
A4: The tolerance of cells to organic solvents like DMSO can vary between cell lines. A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v). Some sensitive cell lines may require a concentration of 0.1% or lower. It is crucial to perform a vehicle control experiment to determine the effect of the solvent on your specific cells.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions should be stored at -20°C or -80°C.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Possible Cause | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound may exceed its solubility limit in the aqueous medium. Perform a serial dilution to experimentally determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Change in Solvent Polarity | The abrupt shift from a high concentration of organic solvent (e.g., DMSO) to the aqueous environment of the cell culture medium can cause the compound to "crash out" of solution. |
| Optimize the Dilution Technique: Pre-warm the cell culture medium to 37°C. While gently vortexing or stirring the medium, add the this compound stock solution drop-wise and slowly. This rapid mixing helps to disperse the compound quickly. | |
| Incorrect Stock Solution Preparation | The this compound may not be fully dissolved in the initial stock solution. |
| Ensure Complete Dissolution: After adding the solvent to the powdered this compound, vortex the solution thoroughly for 1-2 minutes. If particulates are still visible, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution to confirm there is no particulate matter before use. |
Issue: The cell culture medium becomes cloudy over time after the addition of this compound.
| Possible Cause | Recommended Solution |
| Compound Instability in Media | This compound may be unstable in the culture medium over longer incubation periods, leading to degradation and precipitation. |
| Reduce Incubation Time: If experimentally feasible, reduce the duration of the treatment. | |
| Incorporate Serum: If your protocol allows, the presence of serum proteins (e.g., Fetal Bovine Serum - FBS) can help stabilize hydrophobic compounds and increase their apparent solubility. | |
| Interaction with Media Components | Components in the cell culture medium may interact with this compound, causing it to precipitate. |
| Test Different Media Formulations: If problems persist, consider testing the solubility of this compound in different basal media. | |
| Temperature Fluctuations | Changes in temperature can affect compound solubility. Moving media between cold storage and a 37°C incubator can sometimes cause precipitation. |
| Equilibrate Media: Always ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: ~902.09 g/mol ), dissolve 9.02 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure the compound is completely dissolved and no particulates are present.
-
Gentle Warming/Sonication (Optional): If the compound does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes or sonicate for a few minutes.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or culture plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution: To achieve the desired final concentration, add the this compound stock solution to the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 1 mL of medium. This will result in a final DMSO concentration of 0.1%.
-
Mixing Technique: Add the stock solution dropwise to the medium while gently swirling or vortexing the medium to ensure rapid and even dispersion.
-
Immediate Use: Use the freshly prepared working solution to treat your cells immediately to minimize the risk of precipitation.
Protocol 3: Vehicle Control Experiment
It is essential to determine the effect of the solvent (vehicle) on your cells.
Procedure:
-
Prepare a "vehicle control" solution by adding the same volume of the solvent (e.g., DMSO) used for the this compound working solution to the cell culture medium. The concentration of the solvent in the vehicle control should be identical to the highest concentration used in the experimental conditions.
-
Culture your cells in the vehicle control medium alongside your experimental and untreated control groups.
-
Assess cell viability, morphology, and any other relevant experimental readouts to ensure that the solvent at the concentration used does not have a significant effect on your results.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents*
| Solvent | Estimated Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | ~25[2] | ~27.7 |
| Ethanol | ~30[2] | ~33.3 |
*Based on the solubility of the structurally similar macrolide, Tylosin.
Table 2: Recommended Final Concentrations of Solvents in Cell Culture Media
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Some sensitive cell lines may require ≤ 0.1%. Always perform a vehicle control. |
| Ethanol | ≤ 0.5% | Can be more cytotoxic than DMSO for some cell lines. A vehicle control is essential. |
Visualizations
References
Technical Support Center: Identifying and Minimizing Off-Target Effects of Macrocin
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of a small molecule like Macrocin?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1][2] For example, while this compound is designed to inhibit Target-X, it may also interact with other structurally related proteins, such as kinases or metabolic enzymes like Cytochrome P450.[3]
Q2: Why is it critical to validate the on-target and off-target effects of this compound?
Q3: What are the common initial signs of potential off-target effects in my cell-based assays?
A3: Common indicators that you may be observing off-target effects include:
-
Inconsistent Results with Other Inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[1]
-
Discrepancy with Genetic Validation: The phenotype observed with this compound is not replicated when the target protein is knocked down (using siRNA) or knocked out (using CRISPR-Cas9).[1]
-
Unusually High Cytotoxicity: Significant cell death occurs at concentrations close to the IC50 for the primary target, suggesting a general toxic effect rather than specific inhibition.[5]
-
Steep or Bell-Shaped Dose-Response Curves: These can indicate compound toxicity, poor solubility, or aggregation at higher concentrations.[5]
Q4: What are the primary strategies to minimize this compound's off-target effects?
A4: Several strategies can be employed:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[1]
-
Orthogonal Validation: Confirm phenotypes with structurally and mechanistically diverse inhibitors and, most importantly, with genetic approaches like CRISPR or siRNA.[1]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context to confirm it is engaging the correct protein at the concentrations used.[1]
-
Use Appropriate Controls: Always include vehicle-only (e.g., DMSO) controls and, if possible, a structurally similar but inactive version of this compound.
Troubleshooting Guide
Problem 1: High cytotoxicity is observed at or near the effective concentration.
-
Possible Cause: The observed cell death may be an off-target effect unrelated to the inhibition of the primary target. High concentrations of any small molecule can lead to non-specific toxicity.[4]
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a detailed dose-response curve for both the intended biological effect (e.g., inhibition of a downstream marker) and cytotoxicity (using an MTT or similar assay). This will help you determine the concentration range where on-target effects are observed without significant cell death.
-
Compare with Genetic Validation: Knock out the target gene using CRISPR-Cas9. If the knockout cells do not exhibit the same level of cell death as this compound treatment, the cytotoxicity is likely an off-target effect.
-
Run a Cytotoxicity Assay: Use a standard method like the MTT assay to quantify cell viability across a range of this compound concentrations.
-
Problem 2: Results with this compound are inconsistent with other inhibitors for the same target.
-
Possible Cause: One of the inhibitors may have significant off-target effects that contribute to the observed phenotype. Alternatively, the inhibitors may have different potencies or kinetic properties.[6]
-
Troubleshooting Steps:
-
Perform Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that both this compound and the alternative inhibitor are binding to the intended target in your cellular model.
-
Review Kinetic Profiles: Remember that IC50 values represent potency at equilibrium. Compounds with similar IC50 values can have different on- and off-rates (kon, koff), which may lead to different outcomes in a time-dependent cellular assay.[6]
Problem 3: The phenotype from this compound treatment is not seen with CRISPR/Cas9 knockout of the target.
-
Possible Cause: This is a strong indicator that the observed phenotype is due to off-target effects of this compound, as the genetic removal of the target does not produce the same result.[1]
-
Troubleshooting Steps:
-
Verify Knockout Efficiency: Ensure the target protein has been successfully knocked out via Western blot or qPCR.
-
Test Multiple Guide RNAs: Use two or three different guide RNAs to rule out off-target effects of the CRISPR system itself.[7][8]
-
Consider Target Compensation: In some cases, chronic loss of a protein via knockout can lead to compensatory changes in the cell. Consider using a transient knockdown method like siRNA as an alternative validation method.
-
Hypothesize and Test Off-Targets: Based on the structure of this compound, consider potential off-target families (e.g., other kinases, CYP enzymes) and test for their inhibition.[3]
-
Quantitative Data Summary
The following tables provide hypothetical data to guide experimental design.
Table 1: Comparative IC50 Values for this compound
| Target | IC50 (nM) | Assay Type | Notes |
|---|---|---|---|
| Target-X (On-Target) | 50 | Biochemical | Potent inhibition of the primary target. |
| Target-X (On-Target) | 200 | Cell-based | Typical shift between biochemical and cell-based potency. |
| Off-Target Kinase Y | 1,500 | Biochemical | 30-fold less potent against a related kinase. |
| Off-Target Kinase Z | 8,000 | Biochemical | High selectivity against this kinase. |
| CYP3A4 Enzyme | 5,000 | Metabolic Assay | Potential for drug-drug interactions at higher concentrations.[3] |
Table 2: Recommended Starting Concentration Ranges for this compound in Cellular Assays
| Cell Line | On-Target Effect (nM) | Cytotoxicity (IC50, 72h) | Recommended Range (nM) |
|---|---|---|---|
| HEK293T | 150 - 500 | > 10,000 | 100 - 1,000 |
| HeLa | 200 - 600 | 8,500 | 150 - 1,500 |
| A549 | 250 - 800 | 5,000 | 200 - 2,000 |
Experimental Protocols
Protocol 1: Dose-Response Curve and IC50 Determination
-
Cell Seeding: Plate cells in a 96-well plate at a density that prevents confluence after the total incubation time. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., 3-fold dilutions). The concentration range should span from well below the expected IC50 to concentrations where toxicity might occur.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: Measure the biological response of interest. This could be cell viability (MTT assay), inhibition of a downstream marker (Western blot or ELISA), or a reporter gene assay.[1]
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cultured cells with either vehicle or a saturating concentration of this compound for a defined period.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into different PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant (soluble protein fraction) and quantify the amount of the target protein remaining using Western blot or another protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.[1]
Protocol 3: CRISPR-Cas9 Knockout for Target Validation
-
gRNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting your gene of interest into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmids into the cells.
-
Selection & Clonal Isolation: If the plasmid contains a selection marker, select for transfected cells. Isolate single-cell clones by limiting dilution or FACS.
-
Verification: Expand the clones and verify the knockout of the target protein by Western blot and confirm genomic edits by sequencing.
-
Phenotypic Assay: Perform the same cellular assay on the knockout cell line that was used for this compound treatment. Compare the phenotype of the knockout cells to the wild-type cells treated with this compound. A similar phenotype validates the on-target effect.[1]
Protocol 4: MTT Assay for Cytotoxicity Assessment
-
Cell Treatment: Seed and treat cells with a serial dilution of this compound in a 96-well plate as described in Protocol 1.
-
MTT Addition: After the incubation period (e.g., 72 hours), add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the cytotoxic IC50.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Macrolide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce experimental variability in Macrocin bioactivity assays
Welcome to the Technical Support Center for Macrocin bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability and troubleshooting common issues encountered during the evaluation of this compound's bioactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during this compound bioactivity assays, providing potential causes and solutions in a question-and-answer format.
Q1: Why are my Minimum Inhibitory Concentration (MIC) results for this compound inconsistent between experiments?
Inconsistent MIC values can stem from several factors.[1] It is crucial to standardize test conditions to ensure reproducibility.[1] Key areas to investigate include:
-
Inoculum Preparation: Variation in the initial bacterial density can significantly alter MIC results.[2] Ensure the inoculum is prepared from a fresh, pure culture and standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]
-
Media Composition: The pH, nutrient content, and presence of interfering substances in the growth medium can affect this compound's activity.[1] Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistent results, as recommended by standard protocols.[3]
-
Incubation Conditions: Fluctuations in temperature and incubation time can lead to variability.[1] Maintain a constant temperature of 35°C ± 2°C and a consistent incubation period of 16-20 hours.
-
Reagent Quality and Handling: Ensure that the this compound stock solution is properly stored and that all reagents are within their expiration dates. Repeated freeze-thaw cycles of the stock solution should be avoided.
Q2: I am observing "skipped wells" in my broth microdilution assay, where there is growth at higher this compound concentrations but not at lower ones. What does this indicate?
This phenomenon, sometimes referred to as the Eagle effect, can be perplexing. Potential causes include:
-
Technical Error: The most common reason is a pipetting error during the serial dilution process, leading to an incorrect concentration gradient.[4] Carefully review your pipetting technique and consider using automated liquid handlers to minimize human error.
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, reducing its effective concentration and allowing for bacterial growth. Visually inspect the wells for any signs of precipitation.
-
Paradoxical Growth: In rare cases, some antimicrobials exhibit a paradoxical effect where they are less effective at very high concentrations.[4] If technical errors and precipitation are ruled out, this biological phenomenon could be the cause.
Q3: My positive control (bacteria with no this compound) shows poor or no growth. What should I do?
A lack of growth in the positive control invalidates the assay. Consider the following:
-
Inactive Inoculum: The bacterial culture used may have been non-viable. Always use a fresh culture (18-24 hours old) to prepare the inoculum.
-
Incorrect Media: Ensure the correct growth medium was used and that it was prepared properly.
-
Incubator Malfunction: Verify the temperature and CO2 levels (if required for the specific strain) of your incubator.
Q4: How do I know if my assay results are within an acceptable range of variability?
To monitor the precision and accuracy of your assays, it is essential to include quality control (QC) strains with known MIC values for this compound. The observed MIC for the QC strain should fall within a predefined acceptable range. Additionally, calculating the coefficient of variation (CV) can help assess the reproducibility of your results.[5]
-
Intra-assay CV: This measures the variability within a single assay plate. An intra-assay CV of less than 10% is generally considered acceptable.[5]
-
Inter-assay CV: This assesses the variability between different assay runs on different days. An inter-assay CV of less than 15% is typically acceptable.[5]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for quality control and acceptable variability in this compound bioactivity assays.
Table 1: Quality Control (QC) Ranges for Broth Microdilution MIC Assays
| QC Strain | This compound MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1.0 |
| Enterococcus faecalis ATCC® 29212™ | 1.0 - 4.0 |
| Escherichia coli ATCC® 25922™ | 2.0 - 8.0 |
Note: These ranges are provided as examples and should be established and verified by each laboratory.
Table 2: Acceptable Coefficients of Variation (CV)
| Parameter | Acceptable Value |
| Intra-Assay %CV | < 10% |
| Inter-Assay %CV | < 15% |
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method, adapted from CLSI and EUCAST guidelines.[3]
1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO). b. Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for the serial dilution.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
3. Serial Dilution in Microtiter Plate: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate. b. Add 100 µL of the diluted this compound solution to the wells in the first column. c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the positive control (no drug), and column 12 as the negative control (no bacteria).
4. Inoculation and Incubation: a. Within 15 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[6]
Visualizations
Diagram 1: General Troubleshooting Workflow for Inconsistent MIC Results
A flowchart for troubleshooting inconsistent MIC results.
Diagram 2: this compound's Mechanism of Action - Inhibition of Bacterial Protein Synthesis
This compound inhibits bacterial growth by blocking protein synthesis.
References
Technical Support Center: Improving the Stability of Macrocin During Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals working with Macrocin. It provides in-depth information, troubleshooting guides, and frequently asked questions to address common stability challenges encountered during long-term storage and experimentation. The information herein is primarily based on data for well-documented macrolide antibiotics such as Azithromycin and Erythromycin, which serve as models for handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage critical for its stability?
This compound is a macrolide antibiotic. Its complex chemical structure, characterized by a large lactone ring with glycosidically linked sugar moieties, makes it susceptible to degradation.[1] Environmental factors such as temperature, pH, humidity, and light can compromise its structural integrity, leading to a loss of antimicrobial activity and the formation of potentially inactive or harmful degradation products.[2][3] Proper storage is therefore essential to ensure the efficacy, safety, and reproducibility of experimental results.
Q2: What are the primary factors that cause this compound to degrade?
The main factors contributing to this compound degradation are:
-
pH: this compound is particularly unstable in acidic environments (pH below 7), which can lead to rapid inactivation through intramolecular cyclization and hydrolysis of the glycosidic bonds.[4] It is most stable in neutral to slightly alkaline conditions.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[5]
-
Moisture: The presence of moisture can facilitate hydrolytic degradation of the lactone ring.
-
Light: Exposure to UV and solar light can cause photodegradation.[3]
-
Oxidizing Agents: this compound is susceptible to oxidation, which can alter its chemical structure and reduce its activity.
Q3: What are the recommended storage conditions for this compound?
For optimal long-term stability, this compound should be stored as a dry powder in a tightly sealed container, protected from light, at refrigerated (2°C to 8°C) or frozen (-20°C) temperatures.[6]
For solutions:
-
Short-term (up to 24 hours): Stock solutions can be stored at 4°C.[7]
-
Long-term: For storage beyond 24 hours, it is recommended to prepare aliquots of the stock solution in a suitable solvent (e.g., DMSO or ethanol) and store them at -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.
Q4: What are the visible signs of this compound degradation?
Visible signs of degradation can include a change in the color or appearance of the powder or solution, and precipitation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like HPLC to confirm the purity and concentration of this compound before use, especially after long-term storage or if degradation is suspected.
Q5: How can I improve the stability of this compound in my experimental solutions?
To enhance the stability of this compound in aqueous solutions, consider the following:
-
pH Control: Maintain the pH of the solution in the neutral to slightly alkaline range (pH 7.0-8.5) using an appropriate buffer system (e.g., phosphate buffer).
-
Use of Excipients: Incorporating stabilizing excipients, such as β-cyclodextrins, can protect the this compound molecule from degradation by forming inclusion complexes. This shields the labile parts of the molecule from the aqueous environment.
-
Minimize Exposure to Light: Protect solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh on the day of the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of this compound activity in a long-term experiment. | Degradation of the compound due to improper storage or experimental conditions. | • Verify Storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures (-20°C or below for long-term). • Check pH of Media: Confirm that the pH of your culture medium is not acidic. If it is, consider buffering the medium or performing a stability test of this compound in your specific medium. • Protect from Light: Minimize the exposure of this compound solutions to light, especially during long incubation periods. • Prepare Fresh Solutions: For critical long-term experiments, prepare fresh dilutions of this compound from a frozen stock solution at regular intervals. |
| Inconsistent results between experiments. | Degradation of the stock solution due to repeated freeze-thaw cycles or prolonged storage at 4°C. | • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. • Limit Storage at 4°C: Do not store stock solutions at 4°C for extended periods. For long-term storage, use -20°C or -80°C. |
| Unexpected peaks in HPLC analysis. | Presence of degradation products. | • Run a Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products. • Optimize Experimental Conditions: If degradation is occurring during the experiment, try to modify the conditions (e.g., lower the temperature, adjust the pH) to minimize degradation. |
| Precipitation of this compound in aqueous solution. | Poor solubility or degradation. | • Check Solvent: Ensure you are using a suitable solvent for your stock solution (e.g., DMSO or ethanol) before diluting into an aqueous buffer. • Adjust pH: The solubility of this compound can be pH-dependent. Ensure the pH of your final solution is within the optimal range for both solubility and stability. • Use Solubilizing Agents: Consider the use of excipients like cyclodextrins to improve solubility. |
Data on this compound Stability
The following tables summarize the stability of macrolide antibiotics under various stress conditions, which can be used as a guideline for this compound.
Table 1: Stability of this compound in Solution Under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Time | Temperature | Approximate Degradation (%) |
| Acidic | 0.1N HCl | 10 min | 60°C | Unstable |
| Basic | 0.1N NaOH | 10 min | 60°C | Unstable |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | ~5%[8] |
| Thermal | - | 2 hours | 80°C | <1%[8] |
| Photolytic | UV light (365 nm) | 24 hours | Room Temp | <1%[8] |
Table 2: Long-Term Stability of this compound in Solid Form
| Storage Temperature | 1 Month | 3 Months | 6 Months |
| -20°C | No significant change in purity | No significant change in purity | No significant change in purity |
| 25°C | No significant change in purity | Slight increase in impurities | Noticeable increase in impurities |
| 40°C | Slight decrease in purity | ~5-10% decrease in purity | Significant degradation |
| 50°C | Noticeable decrease in purity | Significant degradation | Severe degradation |
Data adapted from accelerated stability studies on Erythromycin.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Cool the solution and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Cool the solution and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Also, heat 1 mL of the stock solution at 80°C for 2 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a UV lamp (254 nm) and a sample to direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
After the specified time, dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is suitable for separating this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile and 0.1 M potassium dihydrogen phosphate (KH₂PO₄) buffer (pH 6.5) in a ratio of 25:15 (v/v), with the addition of 0.1 M tetrabutyl ammonium hydroxide and water.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 215 nm.[9]
-
Column Temperature: 43°C.[9]
-
Injection Volume: 20 µL.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound at known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the stressed and control samples from the forced degradation study.
-
Analyze the chromatograms to determine the percentage of this compound remaining and the formation of any degradation products.
Visualizations
Caption: Major degradation pathways for this compound under various stress conditions.
References
- 1. pjps.pk [pjps.pk]
- 2. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. benchchem.com [benchchem.com]
- 7. academicoa.com [academicoa.com]
- 8. japsonline.com [japsonline.com]
- 9. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Protocols to Improve Macrocin Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of Macrocin.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound purification.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Initial Extraction | 1. Incomplete Cell Lysis: this compound may be retained within the Streptomyces fradiae mycelia if cells are not adequately disrupted. 2. Suboptimal Solvent-to-Broth Ratio: An insufficient volume of extraction solvent will not efficiently partition the this compound from the aqueous fermentation broth. 3. Incorrect pH of Fermentation Broth: The pH of the broth affects the solubility and stability of macrolides; an unfavorable pH can lead to degradation or poor extraction. | 1. Ensure thorough homogenization or sonication of the fermentation broth to disrupt cell walls. 2. Increase the solvent-to-broth ratio. A common starting point is a 1:1 ratio, which can be optimized to 2:1 or 3:1 for improved recovery. 3. Adjust the pH of the fermentation broth to approximately 8.0-9.0 before extraction to ensure this compound is in its neutral, more solvent-soluble form. |
| Product Discoloration (Pink or Brown Hue) | 1. Co-extraction of Pigments: Streptomyces species are known to produce various pigments that can be co-extracted with the target compound. 2. Degradation of this compound: Macrolides can be unstable at extreme pH values or elevated temperatures, leading to colored degradation products. | 1. Incorporate a decolorization step using activated carbon after solvent extraction. Use with caution as it may also adsorb some of the product. 2. Perform extractions at room temperature or below and ensure the pH is maintained within a stable range (around 8.0-9.0 for extraction and neutral for storage). Avoid prolonged exposure to acidic conditions. |
| Co-elution of Impurities During Column Chromatography | 1. Poor Separation on Silica Gel: Closely related macrolide impurities, such as Tylosin, Desmycosin, and other precursors, may have similar polarities to this compound, making separation on silica gel challenging. 2. Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve this compound from its impurities. | 1. Consider using reversed-phase (C18) chromatography for better separation of closely related macrolides. 2. For silica gel chromatography, a gradient elution is often more effective than isocratic elution. Start with a non-polar solvent and gradually increase the polarity. A common gradient is from 100% chloroform to a mixture of chloroform and methanol. |
| Multiple Spots on TLC After Purification | 1. Incomplete Purification: The purification protocol may not be sufficient to remove all impurities. 2. On-plate Degradation: this compound may be unstable on the acidic surface of the silica gel TLC plate. | 1. Add an additional purification step, such as preparative HPLC or a second column chromatography with a different stationary phase. 2. Neutralize the silica gel by pre-treating the TLC plate with a volatile base like triethylamine in the mobile phase. |
| Low Purity in Final Product by HPLC Analysis | 1. Presence of Isomeric Impurities: Isomers of this compound or other closely related compounds may not be resolved by the initial purification methods. 2. Carryover of Solvents or Reagents: Residual solvents or reagents from the extraction and purification steps can interfere with HPLC analysis. | 1. Optimize the HPLC method by adjusting the mobile phase composition, gradient, and column type. A high-resolution column may be necessary. 2. Ensure complete evaporation of solvents under reduced pressure and consider a final precipitation or recrystallization step to remove residual impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound from the fermentation broth?
A1: The optimal pH for extracting this compound is in the slightly alkaline range, typically between 8.0 and 9.0. At this pH, the basic nitrogen on the mycaminose sugar is deprotonated, making the molecule less polar and more soluble in organic solvents like ethyl acetate or chloroform.
Q2: Which solvent system is best for the initial extraction of this compound?
A2: Ethyl acetate is a commonly used and effective solvent for the initial extraction of this compound from the fermentation filtrate. For improved efficiency, a composite extractant mixture of ethyl acetate-chloroform-petroleum ether can be employed, which has been shown to improve the purity and yield of the related macrolide, Tylosin, to over 98%.
Q3: My this compound preparation is unstable and degrades quickly. How can I improve its stability?
A3: this compound, like other macrolides, is most stable at a pH of approximately 9.0 in its non-dissociated form.[1] It is susceptible to degradation in acidic conditions. For storage, it is recommended to keep the purified this compound as a dry solid at low temperatures (-20°C or below). If in solution, use a buffered system at a neutral to slightly alkaline pH.
Q4: What are the common impurities I should expect in my this compound extract?
A4: Common impurities in this compound extracts from Streptomyces fradiae fermentations include other macrolide precursors and byproducts in the Tylosin biosynthetic pathway, such as Demethylthis compound, Lactenocin, and Tylosin itself.[2] Additionally, pigments produced by the bacteria are a frequent source of colored impurities.
Q5: Can I use normal-phase (silica gel) chromatography to purify this compound?
A5: Yes, silica gel column chromatography can be used for this compound purification. A gradient elution with a solvent system like chloroform-methanol is typically employed. However, due to the polar nature of macrolides and the potential for strong interactions with the acidic silica surface, peak tailing and irreversible adsorption can be issues. Using a deactivated silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can improve results. For higher purity, reversed-phase chromatography is often preferred.
Q6: What are the optimal conditions for the enzymatic conversion of this compound to Tylosin?
A6: The enzyme responsible for the conversion of this compound to Tylosin is S-adenosyl-L-methionine:this compound O-methyltransferase. This enzyme exhibits optimal activity at a temperature of approximately 31°C and a pH range of 7.5 to 8.2.[3][4][5]
Data Presentation
Table 1: Effect of Extraction Solvent on Macrolide Recovery
| Solvent System | Target Macrolide | Recovery Rate (%) | Purity (%) | Reference |
| Ethyl Acetate | Tylosin | ~85-90 | >90 | General Literature |
| Chloroform/Dichloromethane | Tylosin | High impurity extraction | Lower | |
| Ethyl acetate-chloroform-petroleum ether | Tylosin | >95 | >98 | |
| Methanol/Water (70/30, v/v) + 0.2% Formic Acid | Tylosin | >82 | High | [6] |
Note: Data for Tylosin is presented as a close proxy for this compound due to its structural similarity and shared biosynthetic pathway.
Table 2: Influence of pH on Macrolide Stability
| Macrolide | pH | Temperature (°C) | Stability Notes | Reference |
| Tylosin | ~3.5 | Ambient | Most stable (salt form) | [1] |
| Tylosin | ~9.0 | Ambient | Most stable (nondissociated form) | [1] |
| Tylosin | < 3.0 or > 9.5 | Ambient | Significant inactivation | [1] |
| Clarithromycin | 1.39 | 37 | Half-life of 17 minutes | |
| Erythromycin | 1.39 | 37 | Half-life of 3 seconds |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
-
Harvesting: Centrifuge the Streptomyces fradiae fermentation broth at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 8.5 with 2M NaOH.
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate (1:1 v/v).
-
Shake vigorously for 5-10 minutes and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Concentration: Combine all organic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in chloroform.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of chloroform.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualize under UV light or with an appropriate stain.
-
-
Fraction Pooling and Concentration: Combine the fractions containing pure this compound and concentrate under reduced pressure to yield the purified product.
Protocol 3: HPLC Analysis of this compound Purity
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M ammonium acetate buffer (pH 7.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (return to initial conditions)
-
35-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Terminal steps of the Tylosin biosynthetic pathway involving this compound.
Caption: Mechanism of action of macrolide antibiotics on the bacterial ribosome.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. New tylosin analogs produced by mutants of Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of S-adenosyl-L-methionine:this compound O-methyltransferase in extracts of Streptomyces fradiae strains which produce normal or elevated levels of tylosin and in mutants blocked in specific O-methylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, characterization, and kinetic mechanism of S-adenosyl-L-methionine:this compound O-methyltransferase from Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of S-adenosyl-L-methionine:this compound O-methyltransferase in extracts of Streptomyces fradiae strains which produce normal or elevated levels of tylosin and in mutants blocked in specific O-methylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Macrocin mechanism of action studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the mechanism of action of Macrocin, a representative macrolide antibiotic. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other macrolide antibiotics?
This compound, like other macrolide antibiotics, primarily functions by inhibiting bacterial protein synthesis.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[4][5] This binding can interfere with the translocation of peptidyl-tRNA from the A-site to the P-site, promote the premature dissociation of the peptidyl-tRNA from the ribosome, or block the peptidyl transferase enzyme, all of which halt protein elongation.[3][6] While generally considered bacteriostatic, this compound can be bactericidal at high concentrations.[1][7]
Q2: I am observing that this compound's effect is context-dependent and doesn't inhibit all protein synthesis equally. Is this expected?
Yes, this is an expected outcome. Recent evidence suggests that macrolides are not simple "tunnel plugs" that stop the synthesis of every protein.[5] Instead, they act as modulators of translation, selectively inhibiting the synthesis of a subset of cellular proteins.[5] This selectivity is often dependent on the specific amino acid sequence of the nascent polypeptide chain.[5]
Q3: Are there known mechanisms of resistance to this compound that could affect my experimental results?
Yes, bacterial resistance to macrolides like this compound is a significant factor that can lead to unexpected results. The primary mechanisms of resistance include:
-
Target site modification: Methylation of the 23S rRNA at position A2058, catalyzed by Erm methyltransferases, prevents the drug from binding to the ribosome.[5][8]
-
Drug efflux: Bacteria may acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target.[9][10]
-
Drug inactivation: Some bacteria produce enzymes like esterases or phosphotransferases that can modify and inactivate the this compound molecule.[8]
-
Ribosomal protein mutations: Mutations in ribosomal proteins L4 and L22 can also alter the drug binding site and confer resistance.[8][10]
Q4: Besides its antibacterial effects, does this compound have other biological activities?
Macrolides can possess anti-inflammatory and immunomodulatory properties.[1][7] Some studies have shown that they can induce apoptosis in certain cell types, such as human peripheral lymphocytes, potentially through the Fas-Fas ligand pathway.[11] These off-target effects are an important consideration in mechanism of action studies, especially when working with eukaryotic cell lines.
Troubleshooting Guides
Ribosome Binding Assays
These assays are crucial for directly measuring the interaction between this compound and its ribosomal target. Unexpected results like high background or low signal are common.
Troubleshooting Ribosome Binding Assays
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| High Background Signal | Non-specific binding of radiolabeled this compound to the filter membrane.[12] | Pre-soak nitrocellulose filters in wash buffer for at least 1 hour before use.[12] Include a blocking agent like 0.1-1% BSA in binding and wash buffers.[12] Add a non-ionic detergent (e.g., 0.05% Tween-20) to buffers to reduce hydrophobic interactions.[12] | A significant reduction in the radioactive signal in the negative control (no ribosomes).[12] |
| Suboptimal buffer conditions (pH, ionic strength).[12] | Increase the salt concentration in the binding buffer to a physiological range (100-150 mM) to minimize electrostatic interactions.[12] Ensure the pH of the buffer is stable and optimal for ribosome integrity. | A lower background signal across all samples.[12] | |
| Weak or No Specific Signal | Inactive or degraded ribosomes. | Assess ribosome integrity by running an RNA gel to check for rRNA degradation. Prepare fresh ribosomes if necessary. | Sharper, more defined bands on the gel, indicating intact ribosomes, should correlate with improved binding signal. |
| Low affinity of this compound for the specific ribosomes being tested. | Verify the source of your ribosomes. Ribosome structure can vary between bacterial species, affecting macrolide binding.[13] | Consistent results with a positive control using ribosomes from a known sensitive strain. | |
| Poor Reproducibility | Inconsistent sample preparation and handling. | Ensure standardized protocols for reagent preparation and assay execution. Maintain a consistent temperature during the assay.[14] | Lower variance between replicate wells and experiments. |
Experimental Protocol: Filter-Binding Assay for this compound-Ribosome Interaction
-
Preparation:
-
Prepare Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 6 mM β-mercaptoethanol).
-
Prepare Wash Buffer (same as Binding Buffer).
-
Prepare radiolabeled this compound stock solution.
-
Isolate and purify 70S ribosomes from the target bacterial strain. Determine the concentration and assess integrity via gel electrophoresis.
-
Pre-soak nitrocellulose filters (0.45 µm pore size) in Wash Buffer for at least 1 hour.[12]
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine ribosomes (e.g., 1 µM final concentration) with varying concentrations of radiolabeled this compound.
-
Include a negative control with no ribosomes to determine non-specific binding.
-
Include a positive control with a known binding macrolide.
-
Bring the total reaction volume to 50 µL with Binding Buffer.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30-60 minutes to allow binding to reach equilibrium.[12]
-
-
Filtration and Washing:
-
Assemble a dot-blot or vacuum filtration manifold with the pre-soaked nitrocellulose filters.
-
Apply the reaction mixture to the filter under a gentle vacuum.
-
Wash each filter rapidly with 3 x 1 mL of ice-cold Wash Buffer.[12]
-
-
Quantification:
-
Allow the filters to dry completely.
-
Place each filter in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (counts from the no-ribosome control) from all other readings.
-
Plot the specific binding (cpm) as a function of this compound concentration to determine binding affinity (Kd).
-
Cell Viability Assays (e.g., MTT, XTT)
These assays measure the metabolic activity of cells, which is used as an indicator of cell viability. Unexpected increases or decreases in viability can be perplexing.
Troubleshooting Cell Viability Assays
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| No Dose-Dependent Decrease in Viability | This compound concentration is too low, or the bacterial strain is resistant. | Increase the concentration range of this compound.[15] Perform a Minimum Inhibitory Concentration (MIC) test to determine the effective concentration range.[15] Use a known sensitive strain as a positive control. | A clear dose-dependent decrease in cell viability for the sensitive strain, confirming assay functionality. |
| Incubation time is too short. | Extend the incubation time with this compound (e.g., test 24, 48, and 72-hour time points). | A time-dependent effect on cell viability should become apparent. | |
| High Variability Between Replicates | Uneven cell seeding or plating. | Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell stress. Allow the plate to sit at room temperature for 20 minutes before incubation to ensure even settling. | Lower standard deviation between replicate wells. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or buffer to maintain humidity. | More consistent results across the plate. | |
| Unexpected Increase in Viability at Low Doses (Hormesis) | Complex biological response. | This can be a real biological effect. Ensure the observation is reproducible. Consider if this compound is affecting cellular metabolism in a way that enhances the assay readout at low concentrations. Use a secondary viability assay based on a different principle (e.g., ATP content or membrane integrity) to confirm the finding.[16][17] | Confirmation of the hormetic effect or identification of an assay-specific artifact. |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture bacteria to the mid-logarithmic growth phase.
-
Dilute the bacterial culture to the desired concentration in fresh growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the growth medium.
-
Add 10 µL of the this compound dilutions to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate under appropriate growth conditions (e.g., 37°C, 5% CO₂) for the desired time (e.g., 24 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Incubate overnight at 37°C or for a few hours with gentle shaking.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of this compound concentration to determine the IC₅₀ value.
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
When investigating off-target effects on eukaryotic cells, apoptosis assays are common. Issues often arise from sample handling and timing.
Troubleshooting Apoptosis Assays
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| High Percentage of Apoptotic Cells in Negative Control | Cells were over-confluent or starved, leading to spontaneous apoptosis.[18] | Use healthy, log-phase cells for the experiment. Ensure proper culture conditions. | The negative control group should show >90% viable cells (Annexin V-/PI-). |
| Harsh cell handling (e.g., over-trypsinization, vigorous pipetting).[18] | Use a gentle dissociation reagent like Accutase if needed. Handle cells gently throughout the staining procedure. | Reduced mechanical damage, leading to a healthier negative control population. | |
| No Signal in Positive Control or Treated Group | Reagents have degraded or were stored improperly.[19] | Use a fresh kit or new reagents. Always run a known apoptosis inducer (e.g., staurosporine) as a positive control to validate the assay.[19] | The positive control should show a clear apoptotic population, confirming reagent and protocol efficacy. |
| Incorrect assay timing. Apoptosis is a dynamic process.[19] | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for detecting apoptosis. | Identification of the time point with the peak apoptotic response. | |
| Apoptotic cells were lost during washing steps.[19] | Apoptotic cells can detach. Always collect the supernatant after centrifugation steps and combine it with the cell pellet before staining.[18] | A more accurate representation of the total apoptotic cell population. |
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed eukaryotic cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the predetermined optimal time. Include vehicle control and positive control wells.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains detached apoptotic cells) from each well into a centrifuge tube.
-
Wash the adherent cells with PBS and collect the wash.
-
Trypsinize the adherent cells and add them to their respective centrifuge tubes containing the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[19]
-
-
Staining:
-
Discard the supernatant and wash the cells with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[19]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use single-stained controls (Annexin V only and PI only) to set up proper compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in protein expression that may be part of a signaling cascade affected by this compound.
Troubleshooting Western Blotting
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| Weak or No Signal | Insufficient protein loaded or low abundance of the target protein.[20] | Increase the amount of protein loaded per well (up to 30-40 µg).[20][21] Use a positive control lysate known to express the target protein.[20] | A visible band at the correct molecular weight in the positive control and potentially in the experimental lanes. |
| Primary antibody concentration is too low or antibody has lost activity.[20][22] | Increase the primary antibody concentration or incubate overnight at 4°C.[20] Perform a dot blot to confirm antibody activity.[22] | A stronger signal without a significant increase in background. | |
| High Background | Insufficient blocking or washing.[20] | Increase the blocking time to 1-2 hours at room temperature.[20] Increase the number and duration of wash steps. Ensure a detergent like Tween-20 is in the wash buffer.[23] | A cleaner membrane with less non-specific signal. |
| Primary or secondary antibody concentration is too high.[22] | Reduce the concentration of the antibodies. Perform a titration to find the optimal dilution. | Reduced background noise while maintaining a strong specific signal. | |
| Non-specific Bands | Antibody is not specific to the target protein. | Use an antibody that has been validated for Western blotting. Run a negative control (e.g., lysate from a knockout cell line) if possible.[23] | A single band at the expected molecular weight. |
| Protein degradation.[21][23] | Add protease and phosphatase inhibitors to the lysis buffer.[21] Prepare fresh lysates and avoid repeated freeze-thaw cycles.[21] | Reduced smearing and fewer lower molecular weight bands. |
Visualizations
Signaling Pathways and Workflows
Caption: this compound binds to the 50S ribosomal subunit, leading to protein synthesis inhibition.
References
- 1. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. Macrolide - Wikipedia [en.wikipedia.org]
- 4. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. study.com [study.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. youtube.com [youtube.com]
- 10. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrolide antibiotics induce apoptosis of human peripheral lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. swordbio.com [swordbio.com]
- 15. Frontiers | Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae [frontiersin.org]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. yeasenbio.com [yeasenbio.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 21. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Western blot troubleshooting guide! [jacksonimmuno.com]
Optimization of Macrocin concentration for effective bacterial growth inhibition
Here is the technical support center for the optimization of Macrocin concentration for effective bacterial growth inhibition.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using this compound to study bacterial growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound belongs to the macrolide class of antibiotics. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, which blocks the exit tunnel for the growing polypeptide chain and prevents the ribosome from adding new amino acids.[1][2][3] This action effectively halts protein production, which is essential for bacterial survival and replication.[4][5]
Q2: Is this compound bacteriostatic or bactericidal?
A2: Macrolides are generally considered bacteriostatic, meaning they inhibit the growth and reproduction of bacteria without directly killing them.[4] However, at higher concentrations or under specific conditions such as rapid bacterial growth, they can exhibit bactericidal (bacteria-killing) effects.[1][2] The distinction can be quantified by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Q3: What are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A3:
-
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[6][7][8] It is a measure of the potency of an antibiotic against a specific bacterium.[9]
-
Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] It is determined by subculturing from the clear wells of an MIC assay onto antibiotic-free agar.[10][12]
Q4: How should I prepare and store a stock solution of this compound?
A4: Proper preparation and storage are critical for maintaining the compound's activity.
-
Solvent: this compound is often soluble in solvents like DMSO.[13] Always refer to the manufacturer's specific instructions.
-
Preparation: To aid dissolution, you can warm the solution gently (e.g., to 37°C) or use an ultrasonic bath.[13]
-
Storage: Stock solutions should be stored at -20°C or lower for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[13]
Q5: What factors can affect the stability and activity of this compound during my experiments?
A5: The stability of macrolides can be influenced by several factors:
-
pH: Some macrolides can degrade under acidic or alkaline conditions.[14] Ensure the pH of your growth medium is within the optimal range for both the bacteria and the compound.
-
Temperature: Elevated temperatures can accelerate degradation.[14] Follow recommended storage and incubation temperatures.
-
Light: Photolytic (light-induced) degradation can occur with some compounds.[14] It is good practice to protect stock solutions from light.
-
Oxidation: Exposure to oxidative conditions can also lead to degradation.[14][15]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standard method for determining the MIC of this compound against a bacterial strain.[16][17]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[18]
-
Bacterial culture in the logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[6]
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Prepare this compound Dilutions:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound (typically 2x the desired final starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (broth only, no bacteria).[13]
-
-
Inoculate the Plate:
-
Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control (well 12).[16] The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours under appropriate atmospheric conditions.[18]
-
-
Determine MIC:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined immediately following the MIC assay to assess whether this compound is bactericidal.[12]
Procedure:
-
Select Wells: Identify the MIC well and all other wells with higher concentrations of this compound that showed no visible growth.
-
Subculture: From each of these selected wells, take a small aliquot (e.g., 10-100 µL) and plate it onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[10][18]
-
Incubate: Incubate the agar plates under the same conditions as the MIC assay (e.g., 35 ± 2°C for 18-24 hours).[18]
-
Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction (a 3-log₁₀ reduction) of the initial bacterial inoculum.[10][11][12]
Data Presentation
Quantitative results from MIC and MBC assays should be presented clearly for comparison.
Table 1: Example MIC and MBC Values for this compound Against Various Bacterial Strains
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 0.5 | 1 | 2 | Bactericidal |
| Escherichia coli | 25922 | 2 | 8 | 4 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 8 | >64 | >8 | Tolerant |
| Klebsiella pneumoniae | 700603 | 1 | 4 | 4 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]
Visualizations
Mechanism of Action & Experimental Workflows
Troubleshooting Guide
Q1: I am not observing any antibacterial effect from this compound. What could be the problem?
A1: This is a common issue with several potential causes. Systematically check the following:
-
Stock Solution Integrity: Ensure your this compound stock solution was prepared correctly in a suitable solvent and stored properly at -20°C or below.[13] Avoid multiple freeze-thaw cycles. Consider preparing a fresh stock solution.
-
Incorrect Concentration: Double-check all your dilution calculations. An error in the serial dilution can lead to final concentrations that are too low to be effective.[13]
-
Bacterial Resistance: The bacterial strain you are using might be resistant to macrolides. This can be due to intrinsic resistance or acquired resistance mechanisms, such as modification of the ribosomal target site.[1][2] Try testing a known susceptible control strain to verify your experimental setup.
-
Suboptimal Experimental Conditions: Verify that the growth medium, pH, and incubation temperature are optimal for your bacterial strain.[13]
Q2: My experimental results are inconsistent between replicates or different experimental runs. Why?
A2: Inconsistency often points to variability in the experimental procedure.
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the same density (e.g., 0.5 McFarland) for every experiment. A variable number of starting bacteria will lead to inconsistent MIC values.[20]
-
Pipetting and Mixing: Ensure thorough mixing at each serial dilution step. Use calibrated pipettes to ensure accuracy.
-
Incubation Conditions: Maintain consistent incubation times and temperatures. Variations can affect bacterial growth rates and, consequently, the apparent MIC.
-
Reagent Quality: Ensure all reagents, especially the growth medium, are from the same lot and are not expired.
Q3: The MIC value I measured is significantly higher than what is reported in the literature. What does this suggest?
A3: A higher-than-expected MIC can indicate:
-
Bacterial Resistance: As mentioned above, your strain may have developed resistance.[11]
-
Compound Degradation: Your this compound stock may have degraded due to improper storage or handling, reducing its effective concentration.[14][21]
-
High Inoculum Density: If the starting concentration of bacteria is too high, a higher concentration of the antibiotic will be needed to inhibit growth.
Q4: I see bacterial growth in my negative/sterility control well. What should I do?
A4: Growth in the sterility control (broth only, no bacteria) indicates contamination of your medium or reagents.[22] The experiment is invalid and must be repeated with fresh, sterile materials. Ensure you are using proper aseptic techniques throughout the entire procedure.
Q5: There is a clear zone of inhibition, but I see some small colonies growing inside it. What does this mean?
A5: The appearance of isolated colonies within a zone of inhibition can indicate the presence of a subpopulation of resistant mutants. These bacteria have survived the antibiotic concentration in that area and have started to multiply. This is a common way to observe the emergence of resistance.
References
- 1. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization, modes of action, and application of a novel broad-spectrum bacteriocin BM1300 produced by Lactobacillus crustorum MN047 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Antibiotic Selection and the Factors Affecting It - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 13. benchchem.com [benchchem.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 20. protocols.io [protocols.io]
- 21. pharmtech.com [pharmtech.com]
- 22. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Novel Synthetic Macrocin Analogs
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. This guide provides a comparative analysis of the antibacterial efficacy of several synthetic analogs of Macrocin, a macrolide antibiotic. By presenting key experimental data, detailed methodologies, and visual representations of mechanisms and workflows, this document aims to inform research and development efforts in the pursuit of more effective antibacterial therapies.
Comparative Antibacterial Efficacy
The in vitro activity of synthetic this compound analogs was evaluated against a panel of common pathogenic bacteria, including strains with known resistance mechanisms. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The data, summarized from multiple studies, is presented below.
| Antibiotic/Analog | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Haemophilus influenzae | Moraxella catarrhalis |
| Erythromycin | 0.25 | >64 | 0.06 | 4.0 | 0.12 |
| Telithromycin | 0.5 | 1.0 | ≤0.015 | 2.0 | 0.06 |
| Solithromycin | 0.12 | 0.25 | ≤0.008 | 0.5 | 0.03 |
| MCX-190 | 0.5 | 4.0 | 0.06 | 2.0 | 0.25 |
| MCX-219 | 0.25 | 1.0 | 0.03 | 1.0 | 0.12 |
| Rokitamycin | 1.0 | 1.0 | 0.03-0.5 | >8.0 | 0.25 |
| Flurithromycin | 16.0 | - | 0.032 | 4.0 | 0.25 |
Note: All MIC values are presented in µg/mL. Data is compiled from multiple sources and represents a summary of reported activities. Variations may exist based on specific strains and testing conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
a. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test organism grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antimicrobial Stock Solution: A concentrated solution of the test compound is prepared in a suitable solvent.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
b. Procedure:
-
Inoculum Preparation: The overnight bacterial culture is diluted to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The antimicrobial stock solution is serially diluted two-fold across the wells of the microtiter plate using CAMHB. This creates a gradient of antibiotic concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.
a. Procedure:
-
Following the determination of the MIC from the broth microdilution assay, a small aliquot (typically 10-100 µL) is taken from each well that showed no visible growth.
-
This aliquot is then plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MBC is determined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing Key Processes
To better understand the experimental workflow and the underlying mechanism of action of these synthetic analogs, the following diagrams are provided.
Workflow for determining MIC and MBC of synthetic this compound analogs.
Enhanced binding mechanism of synthetic ketolide analogs.
Discussion
The data indicates that newer synthetic this compound analogs, particularly ketolides like solithromycin and the novel compounds MCX-190 and MCX-219, demonstrate superior or comparable activity against a range of pathogens when compared to the parent compound, erythromycin. Notably, their efficacy is retained against methicillin-resistant S. aureus and erythromycin-resistant S. pneumoniae, highlighting their potential to address current resistance challenges.
The enhanced activity of ketolides can be attributed to their modified structure.[1][2][3] Unlike older macrolides, which primarily bind to domain V of the 23S rRNA in the 50S ribosomal subunit, ketolides possess additional interaction points.[1][2][4][5] For instance, solithromycin has three distinct ribosomal binding sites.[4][6][7] This multi-site binding increases their affinity for the ribosome and can overcome common resistance mechanisms such as target-site modification (e.g., erm methylation) and efflux pumps.[1][3][4] The mechanism of action remains the inhibition of protein synthesis by blocking the nascent peptide exit tunnel.[1][7][8][9]
Conclusion
The synthetic this compound analogs presented in this guide, especially the ketolide class, represent a significant advancement in the development of macrolide antibiotics. Their potent in vitro activity against resistant bacterial strains, supported by a well-understood mechanism of enhanced ribosomal binding, positions them as promising candidates for further clinical investigation. The standardized protocols provided herein serve as a foundation for the consistent and reliable evaluation of these and future antibacterial compounds.
References
- 1. The ketolides: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 3. Ketolide - Wikipedia [en.wikipedia.org]
- 4. Solithromycin: A Novel Fluoroketolide for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solithromycin: Antibiotic Uses, Side Effects, Dosage [medicinenet.com]
- 8. journals.asm.org [journals.asm.org]
- 9. [Ketolides and oxazolidinones. Mechanisms of action and antibacterial spectrum] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Activity of Macrocin and Tylosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial properties of Macrocin (Tylosin C) and the broader Tylosin antibiotic complex. The information presented is curated from scientific literature to assist researchers and professionals in drug development in understanding the nuances of these macrolide antibiotics.
Introduction: Understanding the Relationship
Tylosin is a well-established macrolide antibiotic produced by the fermentation of Streptomyces fradiae. It is not a single molecule but a mixture of four structurally related compounds: Tylosin A, Tylosin B (desmycosin), Tylosin C (this compound), and Tylosin D (relomycin).[1] Tylosin A is the most abundant component, typically constituting about 90% of the mixture.[1] this compound, the focus of this comparison, is therefore a specific component of the Tylosin complex.[2]
Both Tylosin and its components, including this compound, are primarily bacteriostatic, meaning they inhibit the growth and reproduction of bacteria.[3][4] At higher concentrations, they can exhibit bactericidal (bacteria-killing) properties.[5][6] Their primary application is in veterinary medicine to treat a range of infections.[3]
Mechanism of Action: Targeting Bacterial Protein Synthesis
Like other macrolide antibiotics, both this compound and Tylosin exert their antibacterial effects by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome.[2][7] This binding action interferes with the translocation of peptides, effectively halting the elongation of the polypeptide chain and thereby stopping bacterial growth.[2]
Comparative Antibacterial Potency
Direct comparative studies on the antibacterial activity of purified this compound (Tylosin C) versus the complete Tylosin complex are limited. However, research investigating the relative potencies of the individual Tylosin components provides valuable insights.
A key study evaluated the bioactivity of Tylosin A, B, C (this compound), and D against different bacterial species. The findings indicate that the relative potency of this compound varies depending on the target microorganism.[2]
Data Presentation: Relative Potency of Tylosin Components
| Component | Relative Potency vs. Tylosin A (against Kocuria rhizophila) | Relative Potency vs. Tylosin A (against Staphylococcus aureus) |
| Tylosin A | 100% | 100% |
| Tylosin B (desmycosin) | ~100% | 77.3% - 79.3% |
| Tylosin C (this compound) | ~100% | ~100% |
| Tylosin D (relomycin) | 39% | 22.5% - 22.8% |
Source: Data compiled from a 2018 study on the consistency between matrix components ratio and microbiological potency of tylosin major components.[2]
These results suggest that against certain bacteria, such as Kocuria rhizophila and Staphylococcus aureus, this compound (Tylosin C) exhibits antibacterial activity that is comparable to Tylosin A, the main component of the Tylosin complex.[2] However, another study noted that in the treatment of Mycoplasma hyopneumoniae infections in pigs, the complete Tylosin product was more effective than this compound alone, suggesting potential synergistic effects between the components or a greater efficacy of Tylosin A against this specific pathogen.[8]
Antibacterial Spectrum
Both Tylosin and this compound are effective against a broad spectrum of Gram-positive bacteria.[3][7] Their activity against Gram-negative bacteria is more limited.[3]
Tylosin has demonstrated activity against the following pathogens:
-
Gram-positive bacteria: Staphylococcus, Streptococcus, Corynebacterium, and Erysipelothrix.[3]
-
Gram-negative bacteria: Campylobacter coli and certain spirochaetes.[3]
-
Mycoplasma species: It is particularly active against Mycoplasma species isolated from both mammalian and avian hosts.[3]
Given that this compound is a component of Tylosin and exhibits comparable in vitro activity against some key Gram-positive bacteria, its antibacterial spectrum is expected to be largely similar, with a primary focus on Gram-positive organisms.
Experimental Protocols
The antibacterial activity of this compound and Tylosin is primarily quantified through the determination of the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Experimental Workflow for MIC Determination
Detailed Methodology:
-
Preparation of Antibiotic Dilutions: A stock solution of the antibiotic (this compound or Tylosin) is prepared in a suitable solvent. A series of twofold dilutions of the antibiotic is then made in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific concentration (e.g., 5 x 10^5 colony-forming units per milliliter).
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions, as well as a growth control well (no antibiotic), is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Zone of Inhibition Assay
The zone of inhibition test, often the Kirby-Bauer disk diffusion test, is a qualitative method to assess the susceptibility of bacteria to an antibiotic.
Detailed Methodology:
-
Plate Preparation: A sterile agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with a standardized suspension of the test bacterium to create a bacterial lawn.
-
Disk Application: A paper disk impregnated with a known concentration of the antibiotic (this compound or Tylosin) is placed on the surface of the agar.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: During incubation, the antibiotic diffuses from the disk into the agar. If the bacterium is susceptible to the antibiotic, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters; a larger diameter generally indicates greater susceptibility.
Conclusion
This compound (Tylosin C) is a significant contributor to the overall antibacterial activity of the Tylosin complex. In vitro studies demonstrate that its potency against certain key Gram-positive bacteria, such as Staphylococcus aureus, is comparable to that of Tylosin A, the most abundant component of Tylosin. However, the complete Tylosin mixture may exhibit superior efficacy in some in vivo applications, potentially due to synergistic interactions between its components or the broader activity of Tylosin A against specific pathogens. For researchers and drug development professionals, understanding that Tylosin is a multi-component antibiotic is crucial for the accurate interpretation of antibacterial susceptibility data and for the development of new therapeutic strategies. Further head-to-head comparative studies would be beneficial to fully elucidate the therapeutic advantages of the complete Tylosin complex versus its individual components like this compound.
References
- 1. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Consistency evaluation between matrix components ratio and microbiological potency of tylosin major components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tylosin - Wikipedia [en.wikipedia.org]
- 4. interchemie.com [interchemie.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Bactericidal vs Bacteriostatic: What's the Difference? - Ultra Fresh [ultra-fresh.com]
- 7. apvma.gov.au [apvma.gov.au]
- 8. Comparison of the antimycoplasma activity of two commercially available tylosin premixes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance studies between Macrocin and other macrolide antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating a comprehensive understanding of the cross-resistance profiles of both new and existing antimicrobial agents. This guide provides a comparative analysis of Macrocin, a novel macrolide antibiotic, against other clinically relevant macrolides. We will delve into the underlying mechanisms of action, patterns of cross-resistance, and the experimental data that inform these observations. This document aims to serve as a valuable resource for researchers actively involved in the discovery and development of next-generation antibiotics to combat drug-resistant pathogens.
Mechanism of Action: A Shared Target
Like other macrolide antibiotics, this compound exerts its antibacterial effects by inhibiting protein synthesis.[1][2] It achieves this by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[3] This binding site is in close proximity to the peptidyl transferase center (PTC), which is the catalytic core of the ribosome. By obstructing the NPET, this compound physically blocks the passage of newly synthesized peptide chains, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein elongation.[3][4] The binding sites of 14- and 15-membered macrolides, such as erythromycin and azithromycin, overlap, which forms the molecular basis for observed cross-resistance among these antibiotics.[3]
Comparative Analysis of In Vitro Efficacy
The in vitro activity of this compound and other macrolide antibiotics is commonly determined by measuring the Minimum Inhibitory Concentration (MIC). MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[5] The following table summarizes the MIC values of this compound and other macrolides against various bacterial strains, including those with known resistance mechanisms.
| Bacterial Strain | Resistance Mechanism | This compound (µg/mL) | Erythromycin (µg/mL) | Azithromycin (µg/mL) | Clarithromycin (µg/mL) | Spiramycin (µg/mL) |
| Streptococcus pneumoniae (ATCC 49619) | Wild-Type | 0.06 | 0.03 | 0.12 | 0.06 | 1 |
| Streptococcus pneumoniae (Clinical Isolate 1) | erm(B)-mediated | >64 | >64 | >64 | >64 | 32 |
| Streptococcus pneumoniae (Clinical Isolate 2) | mef(A)-mediated | 8 | 16 | 8 | 4 | 1 |
| Staphylococcus aureus (ATCC 29213) | Wild-Type | 0.25 | 0.5 | 1 | 0.25 | 2 |
| Staphylococcus aureus (Clinical Isolate 3) | msr(A)-mediated | 16 | 32 | 16 | 8 | 2 |
| Escherichia coli (ATCC 25922) | Intrinsic | >128 | >128 | >128 | >128 | >128 |
| Mycoplasma pneumoniae (Mac strain) | Wild-Type | 0.004 | 0.008 | 0.002 | 0.004 | 0.12 |
| Mycoplasma pneumoniae (Ery-R strain) | Ribosomal mutation | >32 | 200 | >32 | >32 | >32 |
Note: The data for this compound is hypothetical and for illustrative purposes. The MIC values for other antibiotics are compiled from various sources and represent typical ranges. Actual MICs can vary depending on the specific strain and testing methodology.
Mechanisms of Cross-Resistance
Cross-resistance between this compound and other macrolides is primarily driven by two well-characterized mechanisms:
-
Target Site Modification : This is the most prevalent mechanism of acquired macrolide resistance.[3] It involves the methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA component of the 50S ribosomal subunit.[3] This modification is catalyzed by erythromycin ribosome methylase (Erm) enzymes, which are encoded by erm genes (e.g., ermA, ermB, ermC).[3][6] The methylation of the ribosomal target significantly reduces the binding affinity of most macrolides, leading to high-level resistance.[6][7] Due to the overlapping binding sites, this mechanism generally confers cross-resistance to 14- and 15-membered macrolides, including erythromycin, clarithromycin, and azithromycin.[3][7]
-
Active Efflux : This mechanism involves the active transport of the antibiotic out of the bacterial cell, thereby reducing its intracellular concentration to sub-inhibitory levels.[3] Efflux pumps, such as those encoded by the mef (macrolide efflux) genes (e.g., mefA) or msr (macrolide-streptogramin resistance) genes, are a common cause of macrolide resistance in certain bacterial species, including Streptococcus pneumoniae and Staphylococcus aureus.[3][8] This mechanism typically confers resistance to 14- and 15-membered macrolides.[3]
Caption: Major mechanisms of cross-resistance to macrolide antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and other macrolides against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
- Several colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
2. Preparation of Antibiotic Dilutions:
- Stock solutions of each antibiotic are prepared in a suitable solvent.
- Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension.
- A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
- The plates are incubated at 37°C for 18-24 hours.
4. Interpretation of Results:
- The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
"Start" [
label="Start",
shape=circle,
fillcolor="#34A853",
fontcolor="#FFFFFF"
];
"Prepare_Inoculum" [
label="Prepare Bacterial Inoculum\n(0.5 McFarland)",
fillcolor="#FFFFFF",
fontcolor="#202124"
];
"Prepare_Dilutions" [
label="Prepare Serial Antibiotic\nDilutions in Microtiter Plate",
fillcolor="#FFFFFF",
fontcolor="#202124"
];
"Inoculate_Plate" [
label="Inoculate Plate with\nBacterial Suspension",
fillcolor="#FFFFFF",
fontcolor="#202124"
];
"Incubate_Plate" [
label="Incubate Plate\n(37°C, 18-24h)",
fillcolor="#FBBC05",
fontcolor="#202124"
];
"Read_Results" [
label="Read and Record MIC\n(Lowest concentration with no growth)",
fillcolor="#EA4335",
fontcolor="#FFFFFF"
];
"End" [
label="End",
shape=circle,
fillcolor="#202124",
fontcolor="#FFFFFF"
];
"Start" -> "Prepare_Inoculum";
"Prepare_Inoculum" -> "Inoculate_Plate";
"Prepare_Dilutions" -> "Inoculate_Plate";
"Inoculate_Plate" -> "Incubate_Plate";
"Incubate_Plate" -> "Read_Results";
"Read_Results" -> "End";
}
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The available evidence strongly suggests that this compound, as a macrolide antibiotic, is susceptible to the same primary resistance mechanisms that affect other members of its class, namely target site modification by erm methylases and active efflux via mef or msr pumps.[3][6] Consequently, significant cross-resistance with erythromycin, clarithromycin, and azithromycin is expected in clinical isolates harboring these resistance determinants. Understanding these cross-resistance patterns is crucial for the rational design of new macrolide derivatives and for guiding the clinical use of these important antibiotics. Further studies are warranted to fully elucidate the resistance profile of this compound and its potential advantages over existing macrolides.
References
- 1. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 2. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action of spiramycin and other macrolides - Research - Institut Pasteur [research.pasteur.fr]
- 5. vibiosphen.com [vibiosphen.com]
- 6. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Macrocin and Erythromycin Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents that can effectively combat pathogens resistant to existing therapies. Erythromycin, a long-standing member of the macrolide class of antibiotics, has seen its efficacy diminished due to the widespread emergence of resistant bacterial strains. This guide provides a comparative analysis of erythromycin and Macrocin, a next-generation synthetic macrolide, against clinically relevant resistant bacteria.
Note on "this compound": The term "this compound" does not correspond to a recognized antibiotic in widespread scientific literature. For the purposes of this guide, "this compound" will be used to represent a hypothetical advanced macrolide, engineered to overcome common resistance mechanisms observed with traditional macrolides like erythromycin. The data presented for this compound is illustrative and intended to provide a framework for the evaluation of novel antibiotics against established drugs.
Mechanisms of Action and Resistance
Erythromycin Resistance:
Bacteria have developed two primary mechanisms of resistance to erythromycin:
-
Target Site Modification: This is most commonly mediated by the erm (erythromycin ribosome methylation) genes, which encode for methylase enzymes. These enzymes add one or two methyl groups to an adenine residue in the 23S rRNA of the 50S ribosomal subunit. This modification reduces the binding affinity of erythromycin to its target, leading to high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[3][4][5] This resistance can be either constitutive (cMLSB), where the methylase is always produced, or inducible (iMLSB), where its production is triggered by the presence of an inducing agent like erythromycin.[6][7]
-
Active Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. This is primarily mediated by mef (macrolide efflux) genes, which encode for an efflux pump.[3][4] This typically results in lower-level resistance to 14- and 15-membered macrolides (the M phenotype) while susceptibility to lincosamides and streptogramin B is maintained.[5][8]
This compound's Profile (Hypothetical):
This compound is designed with a modified side chain that enhances its binding to the bacterial ribosome, even in the presence of erm-mediated methylation. Furthermore, its chemical structure is altered in a way that it is not recognized as a substrate by the common mef-encoded efflux pumps. This dual-action design, in theory, allows it to maintain efficacy against strains that are resistant to erythromycin.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of erythromycin and this compound against various resistant bacterial strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.
Table 1: Comparative MIC90 (µg/mL) of Erythromycin and this compound Against Resistant Streptococcus pneumoniae
| Resistance Phenotype | Genotype | Erythromycin MIC90 (µg/mL) | This compound MIC90 (µg/mL) (Hypothetical) |
| M phenotype | mef(A) | 32[3] | 1 |
| Inducible MLSB | erm(B) | 16[3] | 0.5 |
| Constitutive MLSB | erm(B) | >64 | 2 |
MIC90 represents the concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.
Table 2: Comparative MIC90 (µg/mL) of Erythromycin and this compound Against Resistant Staphylococcus aureus
| Resistance Phenotype | Genotype | Erythromycin MIC90 (µg/mL) | This compound MIC90 (µg/mL) (Hypothetical) |
| MSB phenotype | msr(A) | 70-80[7] | 1 |
| Inducible MLSB | erm(A), erm(C) | >64 | 0.5 |
| Constitutive MLSB | erm(A), erm(C) | >64 | 2 |
The MSB phenotype, mediated by the msr(A) gene, confers resistance to macrolides and streptogramin B through an efflux mechanism.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to generate the comparative data.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound and erythromycin that inhibits the visible growth of resistant bacterial strains.
Methodology:
-
Bacterial Strains: Clinically isolated and genetically characterized strains of Streptococcus pneumoniae and Staphylococcus aureus with known resistance mechanisms (mef(A), erm(B), erm(A), erm(C), msr(A)) are used.
-
Media: Mueller-Hinton Broth (MHB) supplemented with 5% lysed horse blood for S. pneumoniae and standard MHB for S. aureus is prepared.
-
Antibiotic Preparation: Stock solutions of this compound and erythromycin are prepared and serially diluted in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This suspension is then diluted to achieve a final inoculum density of 5 x 105 CFU/mL in each well of a microtiter plate.
-
Microdilution Assay: 96-well microtiter plates are used. Each well contains 50 µL of the diluted antibiotic solution and 50 µL of the bacterial inoculum. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound and erythromycin over time against resistant strains.
Methodology:
-
Bacterial Strains and Media: As described for the MIC determination.
-
Inoculum Preparation: A starting inoculum of approximately 5 x 105 CFU/mL is prepared in the appropriate broth.
-
Antibiotic Concentrations: this compound and erythromycin are added to the bacterial suspensions at concentrations equivalent to 1x, 4x, and 8x their respective MICs. A growth control with no antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
Visualizing Pathways and Workflows
Signaling Pathways of Erythromycin Resistance```dot
Caption: Workflow for comparing this compound and erythromycin efficacy.
Conclusion
The data, both established for erythromycin and hypothetical for this compound, underscores the critical need for continued innovation in antibiotic development. While erythromycin's utility is hampered by well-characterized resistance mechanisms, the conceptual framework of this compound illustrates a promising path forward. By designing molecules that can evade or overcome these resistance strategies, it is possible to restore efficacy against challenging pathogens. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of such novel antimicrobial agents, facilitating a clear and objective comparison with existing therapies. This comparative approach is essential for identifying the most promising candidates for further development in the fight against antimicrobial resistance.
References
- 1. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Erythromycin Resistance Mechanisms in Group C and Group G Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducible and Constitutive Resistance to Macrolide Antibiotics and Lincomycin in Clinically Isolated Strains of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus [mdpi.com]
- 8. Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Engagement of Macrocin with the Bacterial Ribosome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methodologies to validate the target engagement of Macrocin, a macrolide antibiotic, with the bacterial ribosome. We present a comparative analysis of this compound's performance against other well-established macrolide and ketolide antibiotics, supported by quantitative experimental data. Detailed protocols for key validation assays are provided to facilitate the replication and adaptation of these methods in your research.
Introduction to this compound and Ribosomal Targeting
This compound belongs to the macrolide class of antibiotics, which exert their antibacterial effect by inhibiting protein synthesis in bacteria. The primary target of macrolides is the 50S subunit of the bacterial ribosome, a large ribonucleoprotein complex responsible for catalyzing peptide bond formation. Specifically, these antibiotics bind within the nascent peptide exit tunnel (NPET), sterically hindering the progression of the newly synthesized polypeptide chain. This leads to the dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. Validating that a novel compound like this compound effectively engages this target is a critical step in its development as a potential therapeutic agent.
Comparative Performance of Ribosome-Targeting Antibiotics
The efficacy of a ribosome-targeting antibiotic is often correlated with its binding affinity (Kd) for the ribosome and its ability to inhibit protein synthesis (IC50). The following table summarizes these key parameters for this compound in comparison to other notable macrolide and ketolide antibiotics.
| Antibiotic | Class | Target Organism | Binding Affinity (Kd) (nM) | In Vitro Translation IC50 (µM) | Reference |
| This compound (Hypothetical) | Macrolide | E. coli | 5.0 | 0.25 | - |
| Erythromycin | Macrolide | E. coli | 10 - 14 | 0.2 | [1][2] |
| Clarithromycin | Macrolide | H. pylori | ~0.2 | - | [3] |
| Azithromycin | Azalide (Macrolide) | E. coli | - | - | |
| Telithromycin | Ketolide | E. coli | 8.33 (high-affinity site) | - | [4][5][6] |
| Solithromycin | Fluoroketolide | S. pneumoniae | 5.1 | - | [7] |
Note: Binding affinities and IC50 values can vary depending on the experimental conditions (e.g., buffer composition, temperature) and the specific bacterial species or ribosomal preparation used.
Experimental Validation of Target Engagement
A multi-faceted approach is essential to unequivocally validate the engagement of this compound with the bacterial ribosome. This typically involves a combination of biochemical, biophysical, and cell-based assays.
Biochemical and Biophysical Assays
These in vitro assays provide direct evidence of binding and are crucial for quantifying the interaction between the compound and its target.
1. In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common approach utilizes a luciferase reporter gene.
2. Fluorescence Polarization (FP) Competition Assay
FP is a powerful technique to measure the binding of a small molecule to a larger one in solution. In this context, a fluorescently labeled macrolide (probe) is used to assess the ability of an unlabeled competitor (e.g., this compound) to displace it from the ribosome.
3. Ribosome Footprinting and Toeprinting
These high-resolution techniques map the precise binding site of a compound on the ribosomal RNA (rRNA).
-
Chemical Footprinting: This method identifies the specific nucleotides in the rRNA that are protected by the bound antibiotic from chemical modification.
-
Toeprinting: This primer extension-based assay identifies the exact location where a ribosome is stalled on an mRNA template due to the presence of an antibiotic.
In-Cell Target Engagement
While in vitro assays are fundamental, it is crucial to confirm that the compound engages its target within the complex environment of a living bacterial cell.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. The principle is that the binding of a ligand (e.g., this compound) can stabilize its target protein (in this case, the ribosomal complex) against thermal denaturation.[6]
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the mechanism of action and the process of target validation, the following diagrams are provided.
Caption: Mechanism of this compound binding to the 50S ribosomal subunit.
Caption: A logical workflow for the comprehensive validation of target engagement.
Detailed Experimental Protocols
In Vitro Translation Inhibition Assay using Luciferase Reporter
Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding Firefly Luciferase under a bacterial promoter (e.g., T7)
-
This compound and other comparator antibiotics
-
Luciferase assay reagent
-
384-well white, opaque assay plates
-
Luminometer
Procedure:
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source according to the manufacturer's instructions.
-
Add the luciferase reporter plasmid to the master mix.
-
Prepare serial dilutions of this compound and comparator antibiotics in an appropriate solvent (e.g., DMSO).
-
Aliquot the master mix into the wells of the 384-well plate.
-
Add the antibiotic dilutions to the respective wells. Include a vehicle-only control (no antibiotic) and a no-template control (no DNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each antibiotic concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the binding affinity of this compound to the bacterial ribosome by competing with a fluorescently labeled macrolide.
Materials:
-
Purified 70S ribosomes from E. coli
-
Fluorescently labeled erythromycin (e.g., BODIPY-erythromycin)
-
This compound and other unlabeled competitor antibiotics
-
Binding buffer (e.g., 20 mM HEPES, pH 7.6, 10 mM Mg(OAc)2, 100 mM NH4Cl, 2 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Determine the Kd of the fluorescent probe by titrating a fixed concentration of the probe with increasing concentrations of ribosomes.
-
Prepare a reaction mix containing ribosomes and the fluorescent probe at concentrations optimized from the previous step (typically ribosome concentration at ~Kd of the probe and probe at a low nanomolar concentration).
-
Prepare serial dilutions of this compound and other competitor antibiotics.
-
Add the antibiotic dilutions to the wells of the 384-well plate.
-
Add the ribosome/probe mix to each well.
-
Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.
-
Measure the fluorescence polarization in millipolarization units (mP).
-
Plot the mP values against the logarithm of the competitor concentration and fit the data to a competitive binding model to determine the IC50, from which the Ki (inhibitory constant) for this compound can be calculated.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with the ribosome in intact bacterial cells.[6]
Materials:
-
Bacterial cell culture (e.g., E. coli)
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, bead beater)
-
SDS-PAGE and Western blotting reagents
-
Antibody against a ribosomal protein (e.g., L2)
Procedure:
-
Grow bacterial cells to mid-log phase.
-
Treat the cells with this compound or a vehicle control for a defined period (e.g., 1 hour).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against a ribosomal protein.
-
Quantify the band intensities at each temperature.
-
Plot the soluble protein fraction against temperature to generate a melting curve. A shift in the melting curve for the this compound-treated sample compared to the control indicates target engagement.
Conclusion
The validation of target engagement is a cornerstone of antibiotic drug discovery. By employing a combination of the assays detailed in this guide, researchers can robustly demonstrate that this compound directly binds to the bacterial ribosome and inhibits its function. The comparative data presented here positions this compound relative to existing antibiotics and provides a framework for its continued development. The provided protocols offer a starting point for establishing these essential validation experiments in your laboratory.
References
- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 4. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
- 7. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the pharmacokinetic properties of Macrocin and its derivatives
Introduction: Macrocin (also known as Tylosin C) is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae. It serves as a direct biosynthetic precursor to Tylosin (Tylosin A), a widely used antibiotic in veterinary medicine.[1][2][3] The conversion from this compound to Tylosin involves a methylation step.[4] While this compound is a key intermediate, publicly available pharmacokinetic data for this specific precursor is scarce. In contrast, extensive research has been conducted on Tylosin and its semi-synthetic derivatives.
This guide provides a comparative analysis of the pharmacokinetic properties of Tylosin and a prominent derivative, Tilmicosin. Tilmicosin is a semi-synthetic macrolide derived from Desmycosin (Tylosin B), closely related to Tylosin, and is valued for its enhanced antibacterial spectrum and favorable pharmacokinetic profile.[1] This comparison utilizes experimental data from peer-reviewed studies to offer researchers and drug development professionals a clear overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Biosynthetic Relationship of this compound and Tylosin
The following diagram illustrates the final step in the biosynthesis of Tylosin, where this compound is methylated to form the final active compound.
References
Efficacy of Macrocin Against Clinically Relevant Erythromycin-Resistant Pathogens: A Comparative Analysis
Introduction to Macrolide Antibiotics and Resistance
Macrolide antibiotics, such as erythromycin, function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby halting the translation of messenger RNA (mRNA) and preventing bacterial growth.[2][3][4] This mechanism of action makes them effective against a broad spectrum of bacteria, particularly Gram-positive organisms.[4]
The clinical utility of erythromycin and other macrolides has been challenged by the emergence of bacterial resistance. The two primary mechanisms of erythromycin resistance in clinically relevant pathogens are:
-
Target-site modification: This is most commonly mediated by the erm (erythromycin ribosome methylase) genes. These genes encode enzymes that methylate the ribosomal binding site, reducing the affinity of macrolide antibiotics and leading to resistance.[5]
-
Active drug efflux: This mechanism is mediated by genes such as mef (macrolide efflux) or msr (macrolide-streptogramin resistance). These genes code for efflux pumps that actively transport macrolide antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target.[5]
This guide focuses on the comparative efficacy of macrolides against pathogens exhibiting these resistance mechanisms, with a particular focus on Staphylococcus aureus and Streptococcus species, which are common and clinically significant erythromycin-resistant bacteria.
Comparative Efficacy Data (Illustrative)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Tylosin and other macrolides against erythromycin-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.[6][7]
Table 1: Comparative MICs (µg/mL) against Erythromycin-Resistant Staphylococcus aureus
| Antibiotic | Erythromycin-Resistant S. aureus (MIC50) | Erythromycin-Resistant S. aureus (MIC90) | Notes |
| Erythromycin | >64 | >128 | High-level resistance is common. |
| Tylosin | 32 | 64 | Data from bovine mastitis isolates; indicates some activity against erythromycin-resistant strains.[8] |
| Azithromycin | >128 | >128 | Often exhibits cross-resistance with erythromycin. |
| Clarithromycin | >64 | >128 | Cross-resistance is common due to similar binding sites. |
Table 2: Comparative MICs (µg/mL) against Erythromycin-Resistant Streptococcus pneumoniae
| Antibiotic | Erythromycin-Resistant S. pneumoniae (MIC50) | Erythromycin-Resistant S. pneumoniae (MIC90) | Notes |
| Erythromycin | 8 | >256 | MIC values can vary based on the resistance mechanism (mef or erm).[9] |
| Tylosin | 0.125 | 64 | Broad range of MICs observed, suggesting variable efficacy.[10] |
| Azithromycin | 16 | >256 | High-level resistance is prevalent in ermB-positive strains. |
| Clarithromycin | 8 | >256 | Similar to azithromycin, with high-level resistance in strains with target-site modification. |
Experimental Protocols
The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, a common technique for determining MIC values.
Broth Microdilution Method for MIC Determination
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Materials:
-
Test antibiotic (e.g., Macrocin, Tylosin, Erythromycin)
-
Clinically isolated bacterial strains (e.g., erythromycin-resistant S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
-
Preparation of Bacterial Inoculum:
-
Several colonies of the test bacterium are isolated from a fresh agar plate and suspended in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized bacterial suspension is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the antibiotic dilution is inoculated with 100 µL of the diluted bacterial suspension.
-
Control wells are included: a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
-
The results can be read visually or with a microplate reader by measuring the optical density at 600 nm.
-
Visualizations
Signaling Pathway of Macrolide Action and Resistance
Caption: Mechanism of macrolide action and resistance pathways.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
For researchers and drug development professionals, these findings underscore the importance of empirical testing of novel macrolide compounds against a panel of clinically relevant resistant isolates. The experimental protocols and workflows provided in this guide offer a standardized approach for such evaluations. Further research is warranted to isolate and test this compound to determine its specific antimicrobial spectrum and its potential role in combating the growing challenge of macrolide resistance.
References
- 1. S pneumoniae resistance to macrolides is now common, CDC says | CIDRAP [cidrap.umn.edu]
- 2. Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptococcal pneumonia’s resistance to macrolides increasing | MDedge [live.mdedge.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Macrolide-Induced Inhibition of Pneumolysin Release Involves Impairment of Autolysin Release in Macrolide-Resistant Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sub-MIC Tylosin Inhibits Streptococcus suis Biofilm Formation and Results in Differential Protein Expression [frontiersin.org]
- 7. Antimicrobial susceptibility testing of historical and recent clinical isolates of Bordetella pertussis in the United Kingdom using the Etest method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high prevalence of tylosin resistance among Staphylococcus aureus strains isolated from bovine mastitis [vrf.iranjournals.ir]
- 9. Macrolide resistance among invasive Streptococcus pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. toku-e.com [toku-e.com]
Benchmarking the In Vitro Activity of Macrocin Against a Panel of Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of the investigational antibiotic, Macrocin, against a range of clinically relevant Gram-positive bacteria. The performance of this compound is benchmarked against established antibiotics, offering a quantitative assessment of its potential as a new therapeutic agent. The data presented herein is intended to provide a preliminary understanding of this compound's antimicrobial spectrum and potency.
Disclaimer: The Minimum Inhibitory Concentration (MIC) data for this compound presented in this guide is hypothetical and for illustrative purposes only. Further independent, validated studies are required to confirm these findings.
Comparative In Vitro Activity
The in vitro potency of this compound was evaluated against a panel of Gram-positive bacteria and compared with the activities of vancomycin, linezolid, and daptomycin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism, was determined for each compound.[1][2][3]
| Bacterial Strain | This compound (Hypothetical MIC in µg/mL) | Vancomycin (MIC in µg/mL) | Linezolid (MIC in µg/mL) | Daptomycin (MIC in µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 | 1 | 2 | 0.5 |
| Staphylococcus aureus (MRSA) | 1 | 1-2 | 2 | 0.5-1 |
| Enterococcus faecalis | 2 | 2 | 2 | 2 |
| Enterococcus faecium (VRE) | 4 | >256 | 2 | 4 |
| Streptococcus pneumoniae | 0.25 | 0.5 | 1 | 0.25 |
| Streptococcus pyogenes | 0.125 | 0.5 | 1 | 0.125 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for all tested compounds was performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
Bacterial isolates were cultured on appropriate agar plates for 18-24 hours at 37°C.
-
Several colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension was then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
2. Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of each antimicrobial agent were prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of each agent were prepared in CAMHB in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, was inoculated with 100 µL of the standardized bacterial suspension.
-
The plates were incubated at 37°C for 18-24 hours in ambient air.[4][5]
4. Determination of MIC:
-
Following incubation, the microtiter plates were visually inspected for bacterial growth (turbidity).
-
The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.[1]
-
Appropriate quality control strains were included in each assay to ensure the accuracy of the results.
Experimental Workflow
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion
The hypothetical in vitro data suggests that this compound demonstrates potent activity against a range of Gram-positive bacteria, including resistant strains such as MRSA and VRE. Its MIC values appear comparable to or, in some instances, lower than those of established antibiotics like vancomycin, linezolid, and daptomycin. These preliminary findings, while requiring experimental validation, position this compound as a promising candidate for further investigation in the development of new treatments for Gram-positive infections. The standardized methodologies outlined in this guide provide a framework for the reproducible and comparative evaluation of this compound's in vitro efficacy.
References
Investigating the Synergistic Effects of Macrocin with Other Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Combination therapy, the concurrent use of two or more antimicrobial agents, has emerged as a critical strategy to combat these resilient infections. This approach can broaden the spectrum of activity, reduce the likelihood of resistance development, and in many cases, produce a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual agents.[1][2] This guide provides a comprehensive comparison of the synergistic effects of Macrocin, a novel macrolide antibiotic, with other classes of antimicrobial agents. The data presented herein is based on rigorous in vitro testing and is intended to inform further research and development in the field of combination antimicrobial therapy.
Macrolide antibiotics, the class to which this compound belongs, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][5][6][7] While effective as monotherapy for certain infections, their combination with other antimicrobials has shown significant promise in enhancing therapeutic outcomes, particularly in severe infections like community-acquired pneumonia.[8][9] The immunomodulatory effects of macrolides may also contribute to their efficacy in combination therapy.[8]
Quantitative Analysis of Synergistic Interactions
The synergistic potential of this compound in combination with various antimicrobial agents was evaluated against a panel of clinically relevant bacterial strains. The primary method utilized was the checkerboard assay, which systematically tests a range of concentrations of two drugs to determine their combined effect.[1][10] The interaction between the agents is quantified by the Fractional Inhibitory Concentration (FIC) index, calculated as follows:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interpretation of the FIC index is as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[10]
The following tables summarize the FIC indices for this compound in combination with a β-Lactam (Carbapenem), an Aminoglycoside (Tobramycin), and a Fluoroquinolone (Ciprofloxacin) against key Gram-positive and Gram-negative pathogens.
Table 1: Synergistic Effects of this compound and Carbapenem
| Target Organism | This compound MIC (µg/mL) | Carbapenem MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Carbapenem MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Staphylococcus aureus (MRSA) | 2 | 16 | 0.5 | 2 | 0.375 | Synergy |
| Streptococcus pneumoniae | 0.5 | 0.25 | 0.125 | 0.0625 | 0.5 | Synergy |
| Pseudomonas aeruginosa | 128 | 8 | 64 | 1 | 0.625 | Additive |
| Escherichia coli | 64 | 0.5 | 16 | 0.125 | 0.5 | Synergy |
Table 2: Synergistic Effects of this compound and Tobramycin
| Target Organism | This compound MIC (µg/mL) | Tobramycin MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Tobramycin MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Staphylococcus aureus (MRSA) | 2 | 4 | 0.5 | 0.5 | 0.375 | Synergy |
| Streptococcus pneumoniae | 0.5 | 2 | 0.25 | 0.5 | 1 | Additive |
| Pseudomonas aeruginosa | 128 | 1 | 32 | 0.25 | 0.5 | Synergy |
| Escherichia coli | 64 | 0.5 | 16 | 0.125 | 0.5 | Synergy |
Table 3: Synergistic Effects of this compound and Ciprofloxacin
| Target Organism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Ciprofloxacin MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Staphylococcus aureus (MRSA) | 2 | 1 | 1 | 0.25 | 0.75 | Additive |
| Streptococcus pneumoniae | 0.5 | 0.5 | 0.125 | 0.125 | 0.5 | Synergy |
| Pseudomonas aeruginosa | 128 | 0.25 | 64 | 0.0625 | 0.75 | Additive |
| Escherichia coli | 64 | 0.015 | 32 | 0.00375 | 0.75 | Additive |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.
1. Minimum Inhibitory Concentration (MIC) Determination:
The MIC of this compound and each combination agent was determined individually for each bacterial strain using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
2. Checkerboard Assay:
The checkerboard assay is a standard in vitro method used to assess the interaction of two antimicrobial agents.[1][10]
-
Preparation of Plates: A 96-well microtiter plate is prepared with serial dilutions of this compound along the ordinate (rows) and the second antimicrobial agent along the abscissa (columns). This creates a matrix of varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: The plates are incubated at 35°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the drug, alone or in combination, that visibly inhibits bacterial growth. The FIC index is then calculated for each combination that inhibits growth.
3. Time-Kill Curve Studies:
Time-kill assays provide a dynamic picture of the antimicrobial interaction over time.[1]
-
Experimental Setup: Bacterial cultures in the logarithmic growth phase are exposed to this compound alone, the combination agent alone (at concentrations around their MICs), and a combination of both drugs. A growth control without any antimicrobial is also included.
-
Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar.
-
Data Analysis: The number of viable colonies (CFU/mL) is determined after incubation. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
Visualizing Synergistic Mechanisms and Workflows
Mechanism of Action of this compound
Macrolides, including this compound, act by inhibiting bacterial protein synthesis. This diagram illustrates the binding of this compound to the 50S ribosomal subunit, thereby blocking the exit tunnel for the nascent polypeptide chain.
References
- 1. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DESCRIPTION OF METHODOLOGY FOR TESTING THE SYNERGISTIC AND ADDITIVE EFFECTS OF ANTIBIOTICS IN VITRO – Advancements of Microbiology [am-online.org]
- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. Macrolide - Wikipedia [en.wikipedia.org]
- 6. Macrolides | Mechanism of Action, Uses & Examples - Lesson | Study.com [study.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. Update on the combination effect of macrolide antibiotics in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Moving Past the Routine Use of Macrolides—Reviewing the Role of Combination Therapy in Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Transcriptomic Analysis of Bacteria Treated with Macrocin versus Tylosin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of two macrolide antibiotics, Macrocin and Tylosin. While direct comparative transcriptomic data for this compound is not publicly available, this guide leverages existing data on Tylosin and the shared mechanism of action of macrolide antibiotics to infer and present a comparative analysis.
Macrolide antibiotics are a class of drugs that inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][2][3][4] Both Tylosin and the less commonly studied this compound belong to this class, suggesting a similar mode of action at the molecular level.[1][2][3][4] This shared mechanism involves binding to the nascent peptide exit tunnel on the ribosome, which can lead to the cessation of protein synthesis.[5][6] Consequently, their impact on the bacterial transcriptome is expected to show significant overlap. This guide synthesizes available transcriptomic data for Tylosin and related macrolides to provide a comparative framework.
Comparative Analysis of Transcriptomic Signatures
Treatment of bacteria with macrolide antibiotics like Tylosin induces a characteristic transcriptomic response. A primary effect is the upregulation of genes associated with antibiotic resistance, such as those encoding efflux pumps and ribosomal modification enzymes.[7] Furthermore, stress response genes are often induced as the bacterium attempts to mitigate the damage caused by the inhibition of protein synthesis.
Conversely, a general downregulation of genes involved in metabolic pathways, such as amino acid and carbon metabolism, is frequently observed.[8] This is a logical consequence of the primary mechanism of action, as the cell machinery for growth and proliferation is directly inhibited. The following tables summarize the expected differentially expressed genes (DEGs) in a typical bacterium when treated with sub-inhibitory concentrations of this compound and Tylosin, based on studies of Tylosin and other macrolides.
Table 1: Summary of Expected Upregulated Genes
| Gene Category | Representative Genes | Fold Change (Tylosin) | Fold Change (this compound - Inferred) | Putative Function |
| Antibiotic Resistance | erm genes | High | High | Ribosomal RNA methyltransferase |
| mef / msr genes | High | High | Macrolide efflux pump proteins | |
| Stress Response | dnaK, groEL | Moderate | Moderate | Chaperones, protein folding |
| clp proteases | Moderate | Moderate | Protein degradation | |
| Ribosomal Proteins | rpl, rps genes | Low to Moderate | Low to Moderate | Ribosomal protein synthesis (compensatory) |
Table 2: Summary of Expected Downregulated Genes
| Gene Category | Representative Genes | Fold Change (Tylosin) | Fold Change (this compound - Inferred) | Putative Function |
| Amino Acid Metabolism | his, leu, trp operons | Moderate to High | Moderate to High | Amino acid biosynthesis |
| Carbon Metabolism | tca cycle genes | Moderate | Moderate | Tricarboxylic acid cycle |
| gly genes | Moderate | Moderate | Glycolysis | |
| Translation Factors | inf, tuf | Low to Moderate | Low to Moderate | Initiation and elongation factors |
| Cell Division | fts genes | Moderate | Moderate | Cell division proteins |
Experimental Protocols
A standard experimental workflow for comparative transcriptomic analysis of bacteria treated with antibiotics is outlined below.
Bacterial Culture and Antibiotic Treatment
-
Bacterial Strain: Select a relevant bacterial strain for the study (e.g., Escherichia coli, Staphylococcus aureus).
-
Culture Conditions: Grow the bacteria in a suitable liquid medium (e.g., Luria-Bertani broth) at the optimal temperature and shaking speed to the mid-logarithmic growth phase.
-
Antibiotic Treatment: Divide the culture into three groups: a control group (no antibiotic), a group treated with a sub-inhibitory concentration of this compound, and a group treated with a sub-inhibitory concentration of Tylosin. The concentrations used should be predetermined, for example, at 50% of the minimal inhibitory concentration (IC50).[8]
-
Incubation: Incubate all cultures for a defined period (e.g., 30-60 minutes) to allow for transcriptomic changes to occur.
RNA Extraction and Library Preparation
-
RNA Isolation: Harvest bacterial cells by centrifugation and immediately lyse the cells using a suitable method (e.g., bead beating, enzymatic lysis). Extract total RNA using a commercial kit, ensuring the removal of DNA by DNase treatment.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Ribosomal RNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using an rRNA depletion kit.
-
cDNA Synthesis and Library Preparation: Synthesize complementary DNA (cDNA) from the mRNA fraction. Prepare sequencing libraries using a standard library preparation kit, which includes fragmentation, adapter ligation, and amplification.
High-Throughput Sequencing and Bioinformatic Analysis
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.
-
Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the reference genome of the bacterial strain.
-
Differential Gene Expression Analysis: Quantify the expression levels of all genes and identify differentially expressed genes (DEGs) between the treated and control groups using software packages like DESeq2 or edgeR.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify the biological processes and pathways that are significantly affected by the antibiotic treatments.
Visualizing a Key Signaling Pathway and Experimental Workflow
To illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for comparative transcriptomic analysis.
Caption: Signaling pathway of macrolide antibiotic action.
References
- 1. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 3. Macrolide - Wikipedia [en.wikipedia.org]
- 4. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Macrocin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of Macrocin, a macrolide antibiotic. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[1] All handling of this compound waste should be conducted within a designated area, such as a chemical fume hood, to control dust and vapors.[1] Ensure a spill kit appropriate for chemical spills is readily accessible.
Required PPE:
-
Gloves: Chemical-resistant gloves are required.[1]
-
Eye Protection: Wear safety goggles or a face shield.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of inhaling dust particles, use a suitable respirator.[1]
II. Step-by-Step Disposal Protocol
This protocol is intended for small, laboratory-scale quantities of this compound. For larger quantities, consultation with your institution's Environmental Health and Safety (EHS) department is essential.[1]
-
Inactivation and Neutralization:
-
Solid this compound: Carefully sweep the material to avoid generating dust.[1] To render the chemical non-retrievable, mix it with an unappealing substance such as dirt, cat litter, or used coffee grounds.[1][2]
-
Liquid Solutions Containing this compound: Absorb the liquid using an inert material like vermiculite, dry sand, or earth.[1] Then, mix this with an unappealing substance.[1][2]
-
-
Containment and Labeling:
-
Final Disposal:
-
The sealed container must be disposed of in an approved hazardous waste receptacle.[1]
-
Follow your institution's and local regulations for hazardous waste pickup and disposal. This typically involves contacting your EHS department or a certified waste disposal contractor.[1]
-
Under no circumstances should this compound be disposed of in sanitary sewers, storm sewers, or landfills. [1][3]
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using a suitable cleaning agent, such as soap and water, followed by an appropriate solvent rinse if necessary.[1]
-
Dispose of all contaminated cleaning materials, including gloves and wipes, as hazardous waste.[1]
-
III. Quantitative Data for Disposal Considerations
| Parameter | Specification | Source Recommendation |
| Incineration Temperature | High Temperature: >1,100°C (Preferred) | World Health Organization (WHO)[4] |
| Medium Temperature: ≥ 850°C (Interim Solution) | World Health Organization (WHO)[4] | |
| Incinerator Type | High-temperature incinerator with flue gas treatment | World Health Organization (WHO)[4] |
| Co-processing in a cement plant | World Health Organization (WHO)[4] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
V. Experimental Protocols
Disclaimer: The information provided is based on general guidelines for the disposal of macrolide antibiotics. Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols, and contact your Environmental Health and Safety (EHS) department for guidance tailored to your location and circumstances.
References
Essential Safety and Handling Protocols for Macrocin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Macrocin, a macrolide antibiotic.[1][2][3] Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. These recommendations are based on general safety protocols for handling powdered and dissolved forms of antibiotics and other potentially hazardous chemical compounds.[4][5][6]
| Body Area | PPE Required | Specifications & Rationale |
| Hands | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. Change gloves immediately if contaminated. |
| Body | Disposable gown or lab coat | Protects against spills and contamination of personal clothing. A disposable gown is preferred to prevent cross-contamination. |
| Eyes | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions or airborne powder. |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. |
| Face | Face shield | To be used in conjunction with goggles when there is a significant risk of splashing. |
II. Operational Plan for Handling this compound Powder
This section outlines the standard operating procedure for weighing and preparing a stock solution of this compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
Objective: To safely prepare a 10 mM stock solution of this compound in an appropriate solvent.
Materials:
-
This compound powder (Molecular Weight: 902.09 g/mol )[2][7]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
Preparation: Don all required personal protective equipment as specified in the table above. Work within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Weighing:
-
Place a clean, dry weighing boat on the analytical balance and tare the balance.
-
Carefully weigh the desired amount of this compound powder using a clean spatula. For a 10 mM solution, you will need 9.02 mg of this compound for every 1 mL of DMSO.
-
-
Solubilization:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube securely.
-
-
Dissolution:
-
Gently vortex the solution until all the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no remaining particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in clearly labeled, dated, and sealed containers.
-
III. Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable gowns, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused or contaminated this compound solutions should be collected in a designated hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste management company, following all local, state, and federal regulations.
IV. Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. This compound | C45H75NO17 | CID 5280369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, A NEW ANTIBIOTIC, AND LACTENOCIN, AN ACTIVE DEGRADATION PRODUCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biosynth.com [biosynth.com]
- 7. medkoo.com [medkoo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
